N-methyl-3-nitrobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNRKRLMGLMZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278376 | |
| Record name | N-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-26-8 | |
| Record name | 3400-26-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and First Synthesis of N-methyl-3-nitrobenzamide
Abstract
This technical guide provides a comprehensive overview of the historical context, discovery, and first synthesis of N-methyl-3-nitrobenzamide. While a singular, seminal publication marking its initial discovery is not prominent in contemporary chemical literature, its synthesis is logically derived from foundational principles of organic chemistry established in the late 19th and early 20th centuries. This document delineates the most probable and chemically sound pathway for its first synthesis, rooted in the acylation of methylamine with 3-nitrobenzoyl chloride. The guide offers a detailed, field-proven protocol, discusses the causality behind experimental choices, and provides a framework for the characterization and validation of the final compound. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction and Historical Context
The emergence of this compound is intrinsically linked to the broader exploration of aromatic chemistry in an era dominated by the development of synthetic dyes and pharmaceuticals. The functionalization of benzene and its derivatives through nitration and amidation reactions was a cornerstone of this chemical revolution. The synthesis of various benzamides was a logical extension of the availability of benzoic acid and its more reactive derivatives.
The presence of the nitro group, a potent electron-withdrawing moiety, on the benzene ring significantly influences the chemical properties of the molecule, making nitroaromatic compounds crucial intermediates in organic synthesis. The first synthesis of this compound, therefore, likely occurred as part of a systematic investigation into the reactivity of 3-nitrobenzoic acid derivatives with primary amines. This guide reconstructs the probable first synthesis based on these established and fundamental chemical transformations.
The First Synthesis: A Mechanistic and Practical Perspective
The most direct and historically plausible route to the first synthesis of this compound is the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and methylamine. This method is efficient and relies on readily accessible starting materials.
Reaction Rationale and Causality
The choice of 3-nitrobenzoyl chloride as the acylating agent is predicated on its enhanced reactivity compared to 3-nitrobenzoic acid. The conversion of the carboxylic acid to the acyl chloride is a common strategy to activate the carbonyl group for nucleophilic attack. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Methylamine, a primary amine, serves as the nucleophile. Its lone pair of electrons readily attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or an excess of methylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Visualizing the Synthesis Workflow
The overall synthetic process can be visualized as a two-step sequence: the activation of 3-nitrobenzoic acid followed by the amidation reaction.
Caption: A logical workflow for the first synthesis of this compound.
Reaction Mechanism
The core of the synthesis is the nucleophilic acyl substitution. The mechanism proceeds through a tetrahedral intermediate.
Caption: The nucleophilic acyl substitution mechanism for the formation of this compound.[1]
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound, designed to ensure reproducibility and high purity of the final product.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | ≥98% |
| Thionyl chloride | SOCl₂ | 118.97 | ≥99% |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 40% w/w |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Pyridine | C₅H₅N | 79.10 | Anhydrous |
| Hydrochloric acid (1 M) | HCl | 36.46 | 1 M aq. |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | Saturated aq. |
| Brine | NaCl | 58.44 | Saturated aq. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |
Step-by-Step Synthesis
Step 1: Synthesis of 3-Nitrobenzoyl Chloride
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzoic acid (1.0 eq).
-
Under a fume hood, cautiously add thionyl chloride (2.0-3.0 eq).
-
Gently heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-nitrobenzoyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
In a separate flask, prepare a solution of methylamine (1.1 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the methylamine solution to 0°C in an ice bath.
-
Slowly add the 3-nitrobenzoyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a crystalline solid.[2]
Characterization and Data Presentation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂O₃ |
| Molar Mass | 180.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected in the range of 140-145 °C |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate), sparingly soluble in water. |
Spectroscopic Data (Expected)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring.
-
N-Methyl Protons: A doublet around δ 3.0 ppm (due to coupling with the amide N-H).
-
Amide Proton: A broad singlet or quartet around δ 6.0-8.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-150 ppm.
-
N-Methyl Carbon: A signal around δ 26-30 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1640 cm⁻¹.
-
N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
NO₂ Stretch: Strong, characteristic peaks around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
Safety and Handling
-
3-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5][6]
-
Thionyl chloride: Highly corrosive and reacts violently with water. Use in a well-ventilated fume hood.
-
Methylamine: Flammable and corrosive. Handle with care in a well-ventilated area.[7]
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood.
Conclusion
While the precise historical moment of the first synthesis of this compound may not be documented in a single landmark paper, its preparation is a logical and straightforward application of fundamental organic reactions. The acylation of methylamine with 3-nitrobenzoyl chloride represents the most probable and efficient route for its initial and subsequent syntheses. This guide provides a robust and detailed protocol, grounded in established chemical principles, to enable researchers to confidently synthesize and characterize this important chemical compound.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. Retrieved from [Link]
- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Pathway for the preparation of N, N-diethyl-3-methyl-4-nitrobenzamide. Retrieved from [Link]
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NPTEL. (n.d.). Amines. Retrieved from [Link]
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YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8N2O3, 25 grams. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Historical context of N-methyl-3-nitrobenzamide development
An In-depth Technical Guide to the Historical Context and Synthesis of N-methyl-3-nitrobenzamide
Abstract
This compound (CAS No. 6280-92-8) is a member of the nitrobenzamide class of compounds, a family of molecules that has proven to be a durable and versatile scaffold in organic synthesis and medicinal chemistry. Characterized by a benzene ring substituted with a nitro group and an N-methylated amide group, its chemical architecture offers a unique combination of reactivity and stability. The historical development of this compound is not one of a blockbuster therapeutic agent, but rather a quintessential example of a foundational chemical building block. Its story is intertwined with the broader exploration of nitroaromatic compounds as key intermediates in the synthesis of more complex, biologically active molecules. This guide provides an in-depth examination of the historical context, synthetic rationale, and fundamental applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Genesis of a Scaffold: Early Exploration of Nitrobenzamides
The journey of this compound begins with the study of its parent class, nitrobenzamides. These compounds, first explored for their basic chemical properties, became a focal point for chemists due to the unique electronic characteristics imparted by their functional groups.[1] The nitro group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, while the amide linkage provides resonance stability and hydrogen bonding capabilities.[1][2]
This combination of features made nitrobenzamides valuable intermediates. Their synthesis was generally straightforward, and their functional groups could be readily modified, paving the way for the creation of diverse chemical libraries.[1] As synthetic methodologies advanced, researchers began to uncover a wide spectrum of biological activities within the nitrobenzamide family, including anticonvulsant, antimicrobial, and, most notably, anticancer effects.[1][3][4] This evolution from simple chemical curiosities to foundational scaffolds in drug discovery illustrates a classic paradigm in medicinal chemistry and sets the historical stage for the synthesis of specific derivatives like this compound.[1]
Foundational Synthesis: The Amidation of 3-Nitrobenzoyl Chloride
The most common and historically significant method for synthesizing this compound is the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and methylamine.[1] This approach is favored for its efficiency and the high reactivity of the acyl chloride intermediate compared to its corresponding carboxylic acid.
Rationale of Experimental Design
The choice of reactants and conditions in this synthesis is guided by fundamental principles of organic chemistry:
-
Acyl Chloride Activation: 3-Nitrobenzoic acid is first converted to 3-nitrobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] The acyl chloride is significantly more electrophilic and reactive than the carboxylic acid, making the subsequent reaction with the amine nucleophile much more efficient.
-
Nucleophilic Attack: Methylamine, a primary amine, acts as the nucleophile, attacking the carbonyl carbon of the 3-nitrobenzoyl chloride.
-
Control of Exothermicity: The reaction is highly exothermic. Performing the addition of the acyl chloride at a reduced temperature (e.g., in an ice bath) is crucial to control the reaction rate, prevent side reactions, and ensure safety.[1]
-
Byproduct Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the acid, preventing it from protonating the methylamine reactant and rendering it non-nucleophilic.[1]
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the primary synthesis route for this compound.
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative laboratory-scale procedure derived from established methodologies for the synthesis of N-substituted nitrobenzamides.[1]
Materials:
-
3-nitrobenzoyl chloride
-
Methylamine (e.g., 40% solution in water or gas)
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine and triethylamine (1.1 equivalents) in an inert solvent like DCM.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of the same inert solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (3-nitrobenzoyl chloride) is no longer visible.
-
Work-up & Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[1]
-
Drying & Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound product.[1]
Physicochemical Profile
The identity and properties of this compound are well-defined. Below is a summary of its key characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 6280-92-8 | [7] |
| Molecular Formula | C₈H₈N₂O₃ | [6][8] |
| Molecular Weight | 180.16 g/mol | [6][9] |
| Appearance | Yellowish Powder/Solid | [10][11] |
| Melting Point | Not consistently reported; related compounds vary | |
| SMILES | CNC(=O)C1=CC(=CC=C1)[O-] | [6] |
Role in Modern Chemistry: A Versatile Intermediate
While this compound itself is not a widely commercialized end-product, its true historical and ongoing value lies in its role as a chemical intermediate and a representative of a critical structural class. The nitrobenzamide scaffold is a cornerstone in the synthesis of numerous pharmaceutical agents.
For instance, isomers and derivatives of this compound are crucial building blocks for high-profile drugs. The related compound 4-(methylamino)-3-nitrobenzoyl chloride is a key intermediate in the synthesis of:
-
Erlotinib: A tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[10]
-
Boceprevir and Telaprevir: Protease inhibitors used to treat hepatitis C virus (HCV) infection.[10]
Furthermore, N-methyl-4-(methylamino)-3-nitrobenzamide, another closely related structure, serves as an intermediate for triazole and benzimidazole derivatives investigated for treating diabetes, hypertension, autoimmune diseases, and other conditions.[12] The established reactivity of the nitrobenzamide core allows for further chemical modifications, such as reduction of the nitro group to an amine, which opens up new synthetic pathways for building complex heterocyclic systems common in modern pharmaceuticals.
Conclusion
The historical context of this compound is not defined by its own therapeutic applications, but by its foundational role as a readily synthesized, highly versatile chemical intermediate. Its development is a direct result of the broader scientific inquiry into the rich chemistry of nitroaromatic compounds. The straightforward and robust synthesis, stemming from the reliable reaction between an activated nitrobenzoyl chloride and an amine, provides a textbook example of amide bond formation. For drug development professionals and organic chemists, this compound and its related isomers represent a validated and valuable scaffold, embodying the principle that simple, well-understood molecules are often the most powerful tools in the construction of complex, life-saving therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. 4-(Methylamino)
- Benchchem. Discovery and history of nitrobenzamide compounds in research. Benchchem.
- Benchchem. Optimizing reaction conditions for 4-(Methylamino)-3-nitrobenzoyl chloride synthesis. Benchchem.
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- PubChem - NIH. This compound | C8H8N2O3 | CID 221964. PubChem.
- Benchchem. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0. Benchchem.
- Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.
- PubMed.
- ResearchGate. Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity.
- PubChem - NIH. 3-Methyl-2-nitrobenzamide | C8H8N2O3 | CID 3271371. PubChem.
- ChemicalBook. 3-NITROBENZAMIDE | 645-09-0. ChemicalBook.
- Sigma-Aldrich. 3-Nitrobenzoyl chloride 98 121-90-4. Sigma-Aldrich.
- CP Lab Safety. This compound, 98% Purity, C8H8N2O3, 25 grams. CP Lab Safety.
- International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
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N-methyl-3-nitrobenzamide chemical properties and structure elucidation
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of N-methyl-3-nitrobenzamide
This guide provides a comprehensive technical overview of this compound (C₈H₈N₂O₃), a substituted aromatic amide. As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of organic chemistry and spectroscopy, supported by data from analogous compounds, to present a robust framework for its synthesis, characterization, and structural verification. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with the foundational knowledge to confidently work with this and similar molecules.
Part 1: Core Chemical and Physical Properties
This compound is a derivative of benzoic acid, incorporating three key functional groups that dictate its chemical behavior: a secondary amide, a nitro group, and a meta-substituted benzene ring. The electron-withdrawing nature of both the nitro and amide functionalities deactivates the aromatic ring towards electrophilic substitution.
Physicochemical Data Summary
The fundamental properties of this compound are compiled below. This data is essential for determining appropriate solvents, reaction conditions, and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3400-26-8 | |
| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)[O-] | |
| Appearance | Yellow powder (predicted) | [2] |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like acetone, DMSO. | [3] |
Part 2: Proposed Synthesis Pathway and Experimental Protocol
The most direct and reliable method for synthesizing this compound is via the acylation of methylamine with 3-nitrobenzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which is well-established for the formation of amides from acid chlorides and amines.[4][5] The reaction proceeds readily, with a base typically added to neutralize the HCl byproduct.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Causality: This protocol utilizes 3-nitrobenzoyl chloride, a highly reactive acylating agent, to ensure efficient conversion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants while precipitating the hydrochloride salt of the base, simplifying removal. Pyridine acts as a nucleophilic catalyst and an acid scavenger.
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Amine : In a separate flask, prepare a solution of methylamine (1.1 eq, typically from a 40% aqueous solution or as a solution in THF) and pyridine (1.2 eq) in anhydrous DCM.
-
Reaction Execution : Add the methylamine/pyridine solution dropwise to the stirred 3-nitrobenzoyl chloride solution at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 3-nitrobenzoyl chloride starting material.
-
Workup : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1M HCl (to remove excess pyridine and methylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Isolation and Purification : Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pale yellow solid.
Part 3: A Multi-Technique Approach to Structure Elucidation
Confirming the molecular structure of a synthesized compound is a critical, non-negotiable step. A single analytical technique is rarely sufficient. Our approach relies on a self-validating system where Mass Spectrometry provides the molecular weight and elemental formula, Infrared Spectroscopy confirms the presence of key functional groups, and Nuclear Magnetic Resonance spectroscopy provides the definitive carbon-hydrogen framework and connectivity.
Structure Elucidation Workflow
Caption: Integrated workflow for the structural confirmation of the target molecule.
Mass Spectrometry (MS)
-
Rationale : MS is the first step to confirm that the reaction produced a product of the correct molecular weight.
-
Expected Results :
-
Molecular Ion (M⁺) : A peak at m/z = 180, corresponding to the molecular weight of C₈H₈N₂O₃. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within a few ppm (calculated exact mass: 180.0535 Da).[1]
-
Key Fragmentation Patterns : The fragmentation will provide clues to the structure. Expect to see characteristic losses:
-
m/z = 150: Loss of [•NO]
-
m/z = 134: Loss of [NO₂]
-
m/z = 122: Cleavage of the amide C-N bond, yielding the 3-nitrobenzoyl cation [O₂NC₆H₄CO]⁺.
-
m/z = 58: Cleavage yielding the [CH₃NHCO]⁺ fragment.
-
-
Infrared (IR) Spectroscopy
-
Rationale : IR spectroscopy is a rapid and effective method for verifying the presence of the critical functional groups—amide and nitro—that define the target molecule.
-
Expected Absorption Bands :
-
~3300 cm⁻¹ (N-H stretch) : A sharp to medium peak characteristic of a secondary amide N-H bond.
-
~1640-1680 cm⁻¹ (C=O stretch, Amide I band) : A strong, sharp absorption. Its position indicates a conjugated amide carbonyl.
-
~1520-1540 cm⁻¹ (N-O asymmetric stretch) : A very strong absorption characteristic of the nitro group.
-
~1340-1360 cm⁻¹ (N-O symmetric stretch) : Another strong absorption for the nitro group.
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch) : Weak to medium peaks.
-
~1600, 1475 cm⁻¹ (Aromatic C=C stretch) : Medium peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale : NMR is the most powerful technique for structure elucidation, providing detailed information about the precise arrangement of atoms. The predicted spectra below are based on established chemical shift principles and data from the closely related 3-nitrobenzamide.[6][7]
-
δ ~8.70 ppm (t, J ≈ 2.0 Hz, 1H) : Aromatic proton at C2, between the two electron-withdrawing groups. Appears as a triplet due to coupling to H4 and H6.
-
δ ~8.40 ppm (dd, J ≈ 8.0, 2.0 Hz, 1H) : Aromatic proton at C4, ortho to the nitro group.
-
δ ~8.25 ppm (d, J ≈ 8.0 Hz, 1H) : Aromatic proton at C6, ortho to the amide group.
-
δ ~7.75 ppm (t, J ≈ 8.0 Hz, 1H) : Aromatic proton at C5.
-
δ ~8.60 ppm (q, J ≈ 4.5 Hz, 1H) : The amide N-H proton, appearing as a quartet due to coupling with the N-methyl protons. This peak may be broad.
-
δ ~2.80 ppm (d, J ≈ 4.5 Hz, 3H) : The N-methyl protons, appearing as a doublet due to coupling with the amide N-H proton.
-
δ ~165 ppm : The amide carbonyl carbon (C=O).
-
δ ~148 ppm : Aromatic carbon attached to the nitro group (C3).
-
δ ~136 ppm : Aromatic carbon attached to the amide group (C1).
-
δ ~134 ppm : Aromatic carbon C6.
-
δ ~130 ppm : Aromatic carbon C5.
-
δ ~126 ppm : Aromatic carbon C4.
-
δ ~122 ppm : Aromatic carbon C2.
-
δ ~26 ppm : The N-methyl carbon (-CH₃).
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Observation |
| HRMS | [M+H]⁺ | m/z 181.0608 (Calculated for C₈H₉N₂O₃⁺) |
| IR (cm⁻¹) | N-H Stretch | ~3300 |
| C=O Stretch | ~1650 | |
| N-O Stretch | ~1530 and ~1350 | |
| ¹H NMR (ppm) | Aromatic H's | 8.70, 8.40, 8.25, 7.75 |
| Amide N-H | ~8.60 (quartet or broad) | |
| Methyl N-CH₃ | ~2.80 (doublet) | |
| ¹³C NMR (ppm) | Carbonyl C=O | ~165 |
| Aromatic C's | 122-148 (6 signals) | |
| Methyl C | ~26 |
Part 4: Safety, Handling, and Storage
As a prudent laboratory practice, this compound should be handled with care, assuming it possesses hazards similar to other nitroaromatic compounds and amides.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]
-
Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]
-
Hazards : Nitro compounds can be toxic and are often skin and respiratory irritants. The toxicological properties of this specific compound have not been fully investigated.[3][8][11]
Conclusion
The synthesis and structural verification of this compound is a straightforward process when guided by sound chemical principles and a systematic analytical workflow. The proposed synthesis via acylation offers a reliable route to the material. Its structure can be unequivocally confirmed through the combined application of mass spectrometry, IR spectroscopy, and detailed ¹H and ¹³C NMR analysis. The predictive data provided in this guide serves as a robust benchmark for researchers undertaking the synthesis and characterization of this compound.
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Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives . MDPI. [Link]
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Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives . Molecules (Basel, Switzerland). [Link]
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Spectroscopic Data for N-methyl-3-nitrobenzamide: An In-depth Technical Guide
Introduction
N-methyl-3-nitrobenzamide is a substituted aromatic amide of interest in various fields of chemical research, including medicinal chemistry and materials science. As with any novel or synthesized compound, unambiguous structural confirmation and characterization are paramount. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles of spectral interpretation and standardized protocols for data acquisition. The information presented herein is a synthesis of predicted data from reliable computational tools, contextualized with established principles of spectroscopic analysis.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first consider the molecular structure of this compound.
Caption: A generalized workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.
Predicted IR Absorption Data
The predicted IR spectrum of this compound would show characteristic absorption bands for its key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1580 | N-H bend (Amide II) | Amide |
| ~1530 | Asymmetric NO₂ stretch | Nitro |
| ~1350 | Symmetric NO₂ stretch | Nitro |
| ~1450 | C=C stretch | Aromatic |
Expert Interpretation: The N-H stretching frequency is a prominent feature of secondary amides. The strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl group (Amide I band). The presence of the nitro group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations. The aromatic C-H and C=C stretching vibrations will also be present, though they may be part of a more complex pattern in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation. [1]
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. [2]Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface. [3]
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal. [3] * Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.
-
If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum. [2]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural information.
Predicted Mass Spectrum Data
For this compound (C₈H₈N₂O₃), the predicted mass spectrum under electron ionization (EI) conditions would show the following key features:
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 180 | [C₈H₈N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 150 | [M - NO]⁺ | Loss of nitric oxide |
| 134 | [M - NO₂]⁺ | Loss of nitro group |
| 106 | [C₇H₆O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 58 | [CH₃NHCO]⁺ | Amide fragment |
Expert Interpretation: The molecular ion peak at m/z 180 would confirm the molecular weight of the compound. [4]A common fragmentation pathway for nitroaromatic compounds is the loss of NO (30 Da) and NO₂ (46 Da). Cleavage of the amide C-N bond can lead to the formation of the benzoyl cation (m/z 106). Further fragmentation of the benzoyl cation can produce the phenyl cation (m/z 77). The presence of a peak at m/z 58 would be indicative of the N-methylamide portion of the molecule.
Caption: A simplified proposed fragmentation pathway for this compound.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC oven temperature program should be optimized to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.
-
The separated components eluting from the GC column enter the mass spectrometer.
-
The mass spectrometer is typically operated in electron ionization (EI) mode with a standard electron energy of 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-400 amu) to generate the mass spectrum.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show a peak at the retention time of this compound.
-
The mass spectrum corresponding to this peak can be extracted and analyzed.
-
The obtained mass spectrum can be compared to spectral libraries (e.g., NIST) for confirmation of the compound's identity.
-
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. While experimental data acquisition remains the gold standard, the predictive models discussed in this guide offer a robust framework for understanding the expected spectral features. The protocols outlined herein represent standard, field-proven methodologies that, when applied correctly, will yield high-quality data for the unambiguous identification and characterization of this and other similar small molecules. It is the synergy of predictive understanding and rigorous experimental practice that underpins confident structural elucidation in modern chemical research.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]
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Bruker. Guide to FT-IR Spectroscopy. [Link]
-
Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]
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Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
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-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Nitrobenzamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to the study of 3-nitrobenzamide derivatives. These compounds are of significant interest in medicinal chemistry, serving as versatile precursors and key structural motifs in the development of novel therapeutic agents, including inhibitors of poly(ADP-ribose) polymerase (PARP) and potential treatments for tuberculosis.[1][2][3] By leveraging computational methods, researchers can elucidate the structural, electronic, and reactive properties of these molecules, thereby accelerating the drug discovery process. This document details the theoretical underpinnings, practical workflow, and interpretive analysis of such calculations, grounded in Density Functional Theory (DFT). It is designed to be a self-validating resource, explaining not just the "how" but the critical "why" behind methodological choices, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Computational Scrutiny
3-Nitrobenzamide and its analogues represent a class of molecules where subtle structural modifications can lead to profound changes in biological activity.[4][5] The core structure, an aromatic amide, possesses unique characteristics due to the interplay between the electron-withdrawing nitro group (-NO₂) and the resonance-stabilized amide group (-CONH₂).[4][6] This electronic environment is pivotal to its function, influencing everything from molecular conformation to intermolecular interactions with biological targets like enzymes.[7][8]
Quantum chemical calculations offer a powerful, cost-effective lens through which to view these properties in silico. Before committing to lengthy and expensive synthesis and in vitro testing, computational analysis allows us to:
-
Predict stable molecular geometries.
-
Understand the electronic landscape (e.g., charge distribution, reactivity sites).
-
Correlate electronic structure with potential biological activity.
-
Guide the rational design of more potent and selective derivatives.
Recent research has successfully used computational studies to complement synthetic efforts, for example, in elucidating the potential interactions of dinitrobenzamide derivatives with the DprE1 enzyme in Mycobacterium Tuberculosis.[1][2] This synergy between computational prediction and experimental validation is the cornerstone of modern drug development.
Theoretical & Methodological Framework
The workhorse of modern quantum chemical calculations for organic molecules of this size is Density Functional Theory (DFT) . DFT strikes an optimal balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation, focusing on the electron density rather than the complex wavefunction.
The Causality of Method Selection: Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation functional and the basis set .
-
Functional Selection (Why B3LYP?): For organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely adopted and well-validated choice.[9] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in simpler functionals. This is particularly important for accurately describing the electronic structure of conjugated systems like the benzene ring in 3-nitrobenzamide. While B3LYP can sometimes underestimate dispersion interactions, its overall performance for geometry optimization and electronic property prediction of molecules containing nitro and amide groups is robust.[10]
-
Basis Set Selection (Why 6-311++G(d,p)?): A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is highly recommended for this class of molecules for the following reasons:[9]
-
6-311G: This indicates a triple-zeta valence set, providing more flexibility for valence electrons, which are crucial for chemical bonding and reactivity, than a smaller double-zeta set.
-
++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing species with lone pairs (like the oxygen and nitrogen atoms in the amide and nitro groups) and for modeling non-covalent interactions.
-
(d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes, which is critical for describing the polar bonds (C=O, N-H, N-O) present in 3-nitrobenzamide.[10][11] The 'd' functions are added to heavy atoms, and 'p' functions are added to hydrogens. The absence of polarization functions can lead to significant errors in calculated geometries and energies.[10]
-
This combination, B3LYP/6-311++G(d,p) , represents a high-quality, reliable level of theory for obtaining accurate results for the systems .[9][12]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the standard procedure for performing a comprehensive quantum chemical analysis of a 3-nitrobenzamide derivative using a software package like Gaussian.
Step 1: Molecular Structure Construction
The initial step is to build the 3D structure of the target molecule. This is typically done using a graphical interface like GaussView.[13][14][15]
-
Open Builder: Launch the molecule builder tool.
-
Ring Fragment: Select a benzene ring fragment and place it in the view window.
-
Add Functional Groups:
-
Select the amide fragment (-CONH₂) and attach it to one of the carbon atoms of the benzene ring.
-
Select the nitro fragment (-NO₂) and attach it to the meta-position (two carbons away) on the ring.[13]
-
-
Add Substituents: Add any other desired derivatives to the ring or amide group as required.
-
Pre-optimization: Use the "Clean" function or a basic molecular mechanics optimization to generate a reasonable starting geometry. This ensures the initial structure is not energetically unfavorable, which aids in the convergence of the more rigorous quantum calculation.[15]
Step 2: Geometry Optimization & Frequency Analysis
This is the most critical computational step. We ask the software to find the lowest energy conformation of the molecule (its most stable 3D structure) at the chosen level of theory.
Experimental Protocol:
-
Calculation Setup: Open the Gaussian Calculation Setup dialog.
-
Job Type: Select Opt+Freq (Optimization + Frequency). This combines two jobs: first, it optimizes the geometry, and second, it performs a frequency calculation on the optimized structure.
-
Method Selection:
-
Method: Choose DFT.
-
Functional: Select B3LYP.
-
Basis Set: Select 6-311++G(d,p).
-
-
Charge & Multiplicity: For a neutral 3-nitrobenzamide molecule, the charge is 0 and the spin multiplicity is a Singlet.
-
Submission: Save the input file (e.g., 3-nitrobenzamide_opt_freq.gjf) and submit it to the Gaussian solver.[14]
Trustworthiness Check: The frequency calculation is a self-validating system. Upon completion, you must check the output file for vibrational frequencies.
-
A true minimum energy structure will have zero imaginary frequencies.
-
If one or more imaginary frequencies are present, it indicates the structure is a transition state, not a stable minimum, and the optimization must be restarted from a slightly distorted geometry.
Workflow Visualization
The entire computational process can be visualized as a logical sequence, ensuring each step builds upon a validated predecessor.
Caption: Computational workflow for quantum chemical analysis.
Analysis and Interpretation of Results
Once a validated optimized structure is obtained, we can calculate and analyze various electronic properties to gain chemical insight. These are typically run as single-point energy calculations on the optimized geometry.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).[16]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A small gap suggests the molecule is more reactive, while a large gap indicates high stability.[16][17] This reactivity is directly linked to how a drug molecule might interact with a receptor.[17]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the molecular surface. It is an invaluable tool for identifying reactive sites.[18]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character.
For a 3-nitrobenzamide derivative, one would expect to see strong negative potential (red) around the oxygen atoms of both the nitro and amide groups, highlighting their role in forming hydrogen bonds or interacting with positive sites in a receptor pocket.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[18][19] It quantifies charge transfer between "donor" (filled) and "acceptor" (empty) orbitals. A key output is the stabilization energy, E(2), which measures the strength of these interactions. For example, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the carbonyl group (n → π*), which is fundamental to the stability of the amide bond itself.[18][20]
Data Presentation
Quantitative results should be summarized for clarity and comparison.
Table 1: Calculated Quantum Chemical Properties for 3-Nitrobenzamide Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Calculated Value | Unit | Significance |
| Total Energy | Value | Hartrees | Thermodynamic stability |
| HOMO Energy | Value | eV | Electron-donating ability |
| LUMO Energy | Value | eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Value | eV | Chemical reactivity/stability |
| Dipole Moment | Value | Debye | Molecular polarity |
Application in Drug Development
The insights gained from these calculations directly inform the drug discovery pipeline.
Caption: From calculation to candidate drug design.
-
Structure-Activity Relationship (SAR): By calculating properties for a series of derivatives, one can build a computational SAR model. For instance, does adding an electron-donating group to the ring increase the HOMO energy and correlate with higher biological activity?
-
Lead Optimization: MEP and NBO analyses can guide the modification of a lead compound to enhance its binding affinity. If a receptor pocket has a hydrogen bond donor, the MEP map can suggest where to place a hydrogen bond acceptor (a red, negative region) on the ligand for optimal interaction.
-
Metabolic Stability: The reactivity profile can hint at metabolic liabilities. Regions of high reactivity might be susceptible to metabolic transformation by enzymes like Cytochrome P450, and chemists can modify these sites to improve the drug's half-life.
Conclusion
Quantum chemical calculations, specifically using DFT with a robust functional like B3LYP and a flexible, polarized basis set like 6-311++G(d,p), are an indispensable tool in the study of 3-nitrobenzamide derivatives. This guide has outlined a validated, step-by-step workflow from molecular construction to the interpretation of key electronic properties like HOMO-LUMO orbitals, MEP surfaces, and NBO charges. By rigorously applying these computational protocols, researchers and drug development professionals can gain profound insights into molecular structure and reactivity, enabling a more rational, efficient, and ultimately successful approach to designing the next generation of therapeutic agents.
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Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). MDPI. [Link]
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Spectral investigations, NLO, NBO, HOMO-LUMO, MEP, ADME parameters of 2-methyl-p-benzoquinone using quantum computations and CADD technique. (2019). AIP Publishing. [Link]
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Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (n.d.). ResearchGate. [Link]
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Economical post-CCSD(T) computational thermochemistry protocol and applications to some aromatic compounds. (2009). Tel Aviv University. [Link]
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Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). MDPI. [Link]
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The Role of 4-Nitrobenzamide in Modern Pharmaceutical Synthesis. (n.d.). Dacelo. [Link]
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Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. (n.d.). ResearchGate. [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). National Center for Biotechnology Information. [Link]
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HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. (2023). Open Ukrainian Citation Index. [Link]
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An In-depth Technical Guide to the Mechanism of Action of N-substituted Nitrobenzamides
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzamide Scaffold
N-substituted benzamides are a class of organic compounds characterized by a benzamide functional group, which consists of a carbonyl group attached to a nitrogen atom.[1] First discovered in the 19th century, their therapeutic potential wasn't explored until the early 20th century.[1] Today, this chemical scaffold is the foundation for a diverse range of pharmaceuticals, including analgesics, anti-inflammatories, and psychiatric medications.[1][2] Several N-substituted nitrobenzamides have demonstrated significant clinical utility as antipsychotics, antidepressants, and antiemetics.[2][3][4] This guide provides an in-depth exploration of the molecular mechanisms that underpin the therapeutic effects of this important class of drugs, with a focus on their interactions with key neurological receptors.
Part 1: The Primary Mechanism - Dopamine D2/D3 Receptor Antagonism
The principal mechanism of action for many clinically significant N-substituted benzamides, such as amisulpride and sulpiride, is the blockade of dopamine D2 and D3 receptors.[1][4][5][6] These G-protein coupled receptors are central to several neurological processes, and their dysregulation is implicated in psychiatric conditions like schizophrenia.[5][7]
1.1. Receptor Selectivity and Binding Affinity
N-substituted benzamides exhibit high affinity for D2 and D3 receptors, effectively acting as antagonists.[6][8] This binding prevents the endogenous ligand, dopamine, from activating the receptor, thereby modulating dopaminergic neurotransmission.[1][4] The selectivity for D2/D3 receptors over other dopamine receptor subtypes and other neurotransmitter receptors, such as histamine and acetylcholine receptors, contributes to a more favorable side-effect profile compared to older, less selective antipsychotics.[5]
Amisulpride, a prominent example, demonstrates a dose-dependent effect.[3][5]
-
At high doses (400-1,200 mg): It acts as a potent antagonist of postsynaptic D2/D3 receptors in the limbic system, which is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[3][5]
-
At low doses (50 mg): It preferentially blocks presynaptic D2/D3 autoreceptors.[3][5][6] These autoreceptors normally provide a negative feedback signal to inhibit dopamine release. By blocking them, low-dose amisulpride increases synaptic dopamine concentration, which is believed to contribute to its efficacy in treating depressive symptoms and the negative symptoms of schizophrenia (e.g., social withdrawal).[3][5][6][9]
1.2. Stereoselectivity and Structure-Activity Relationships
The interaction with dopamine receptors is highly stereoselective. For amisulpride, the (S)-enantiomer possesses a significantly higher affinity for D2-like receptors compared to the (R+)-enantiomer.[8][10] Specifically, (S)-amisulpride is about 38- to 19-fold more potent than the (R)-enantiomer at displacing radioligands from D2 and D3 receptors.[8] This highlights the critical role of the compound's three-dimensional structure in its biological activity.
Structure-activity relationship (SAR) studies have revealed that modifications to both the benzamide core and the N-substituent can dramatically influence potency and selectivity.[11][12][13][14][15][16][17] For instance, the nature of the substituent on the N-phenyl ring of the benzamide core significantly influences both the potency and selectivity of the inhibitors.[14]
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| (S)-Amisulpride | Dopamine D2 | 5.2 ± 0.4 | [10] |
| (R+)-Amisulpride | Dopamine D2 | 244 ± 12 | [10] |
| (RS)-Amisulpride | Dopamine D2 | 9.8 ± 0.8 | [10] |
| Amisulpride | Serotonin 5-HT7a | Potent Antagonist | [18][19] |
| Amisulpride | Serotonin 5-HT2B | 13 | [6] |
Table 1: Comparative binding affinities of Amisulpride enantiomers and its activity at serotonin receptors.
Part 2: Atypical Mechanisms - Beyond Dopamine Receptor Blockade
While D2/D3 antagonism is the cornerstone of their action, several N-substituted nitrobenzamides exhibit a more complex pharmacology, interacting with other receptor systems, which contributes to their unique therapeutic profiles.
2.1. Serotonin 5-HT7 and 5-HT2B Receptor Antagonism
Amisulpride has been identified as a potent antagonist of the serotonin 5-HT7 receptor.[5][18][19] This interaction is believed to be crucial for its antidepressant effects.[18][19] Studies using 5-HT7 receptor knockout mice have shown that these animals do not exhibit an antidepressant response to amisulpride, strongly suggesting that 5-HT7 receptor antagonism mediates this therapeutic action.[6][18][19] Furthermore, the antagonist activity at the 5-HT7 receptor resides primarily in the (R)-enantiomer of amisulpride.[20][21] This enantiomer-specific pharmacology has led to the development of non-racemic mixtures of amisulpride to optimize the balance between antidepressant (5-HT7 mediated) and antipsychotic (D2 mediated) effects.[20][22] Amisulpride also binds with high affinity to the 5-HT2B receptor, where it acts as an antagonist, although the clinical significance of this interaction is still being elucidated.[6]
2.2. Actions at 5-HT4 and 5-HT3 Receptors
Metoclopramide, another clinically important benzamide, exhibits a different mechanistic profile. While it is a dopamine D2 antagonist, its prokinetic and anti-emetic effects are largely attributed to its interactions with serotonin receptors.[23] Metoclopramide acts as a 5-HT4 receptor agonist, which is thought to contribute to its gastroprokinetic activity.[24][25][26] Additionally, it functions as a 5-HT3 receptor antagonist.[23][27] The blockade of 5-HT3 receptors, both peripherally on vagal nerve terminals in the gut and centrally in the brain's vomiting center, is a key mechanism for its anti-emetic effects.[23]
2.3. The Role of the Nitro Group
The nitroaromatic moiety present in these compounds is not merely a structural feature; it can be critical to their biological activity, particularly in other therapeutic areas like antimycobacterials. In that context, the nitro group can be reduced to a nitroso intermediate within the target cell.[28][29] This reactive species can then form a covalent bond with key enzymatic residues, leading to irreversible inhibition.[28] While the primary mechanism for the neuropsychiatric effects of N-substituted nitrobenzamides is receptor antagonism, the electrochemical properties of the nitro group undoubtedly influence the molecule's overall pharmacology.[29]
Part 3: Experimental Validation - A Methodological Framework
Elucidating the complex mechanisms of N-substituted nitrobenzamides requires a multi-faceted experimental approach. The following protocols represent a logical workflow for characterizing the pharmacological profile of a novel benzamide derivative.
3.1. Workflow for Mechanistic Characterization
The following diagram illustrates a typical workflow for elucidating the mechanism of action of a novel N-substituted nitrobenzamide. This process begins with broad screening to identify primary targets and progresses to more detailed functional and in vivo studies to confirm the therapeutic relevance of these interactions.
A logical workflow for characterizing the mechanism of action.
3.2. Detailed Protocol: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor. It serves as a self-validating system by including controls to ensure data integrity.
-
Objective: To quantify the affinity of a novel N-substituted nitrobenzamide for the human dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing recombinant human D2 receptors.
-
[3H]-Spiperone (a high-affinity D2 antagonist radioligand).
-
Test compound (novel benzamide).
-
Haloperidol (positive control, known D2 antagonist).
-
Dopamine (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate harvester and liquid scintillation counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of the test compound and haloperidol in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Assay buffer, [3H]-Spiperone, and D2 receptor membranes.
-
Non-specific Binding (NSB): Assay buffer, [3H]-Spiperone, a high concentration of unlabeled dopamine (e.g., 10 µM), and D2 receptor membranes. The excess unlabeled ligand will displace the radioligand from all specific binding sites.
-
Test Compound/Control: Assay buffer, [3H]-Spiperone, varying concentrations of the test compound or haloperidol, and D2 receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
-
Causality and Validation: The inclusion of a known antagonist (haloperidol) validates the assay's ability to detect competitive binding. The NSB wells are crucial for isolating the specific drug-receptor interaction, ensuring that the measured signal is not due to non-specific adherence of the radioligand to the membranes or filters.
3.3. Detailed Protocol: cAMP Functional Assay
This assay determines whether a compound that binds to a Gi/o-coupled receptor (like the D2 receptor) acts as an agonist or an antagonist by measuring its effect on cyclic AMP (cAMP) production.
-
Objective: To determine the functional activity (antagonism) of a novel N-substituted nitrobenzamide at the dopamine D2 receptor.
-
Principle: The D2 receptor is coupled to the inhibitory G-protein, Gi. Activation of the D2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
Quinpirole (a known D2 receptor agonist).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
-
Methodology:
-
Cell Plating: Plate the D2-expressing cells in a suitable microplate and allow them to adhere overnight.
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound or a known antagonist (e.g., haloperidol).
-
Add a fixed concentration of the agonist quinpirole (typically its EC80 concentration) to all wells.
-
Add a fixed concentration of forskolin to stimulate a baseline level of cAMP production.
-
Incubate for a specified period (e.g., 30 minutes).
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
The antagonist will produce a dose-dependent reversal of the quinpirole-induced inhibition of cAMP production.
-
Determine the IC50 value from the resulting dose-response curve. This represents the concentration of the antagonist that restores the cAMP response to 50% of the maximal agonist-inhibited level.
-
-
-
Causality and Validation: The use of forskolin provides a stimulated and measurable cAMP signal. The known agonist (quinpirole) serves as a positive control to confirm that the D2 receptor signaling pathway is functional in the cells. By demonstrating that the test compound can block the effect of quinpirole, this assay directly establishes its antagonist activity.
Part 4: Conclusion and Future Directions
The N-substituted nitrobenzamide scaffold has yielded a class of drugs with a complex and multifaceted mechanism of action. Their primary activity as dopamine D2/D3 receptor antagonists forms the basis of their antipsychotic effects.[1][4][5][6] However, it is their engagement with secondary targets, particularly serotonin receptors like 5-HT7 and 5-HT4, that defines their atypical properties and broadens their therapeutic applications to include depression and gastrointestinal disorders.[18][19][24] The stereospecificity of these interactions, with different enantiomers preferentially binding to different receptors, opens up new avenues for drug development, such as non-racemic formulations designed to optimize therapeutic benefit while minimizing side effects.[20][21][22]
Future research should continue to explore the structure-activity relationships of this versatile scaffold.[11][12][13][14][15][16][17] A deeper understanding of how subtle chemical modifications influence polypharmacology will enable the rational design of next-generation N-substituted benzamides with enhanced selectivity and improved clinical profiles. Furthermore, investigating their potential impact on other signaling pathways, such as the NFκB pathway, could uncover entirely new therapeutic applications for these compounds.[30][31]
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Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. (2019, August 15). ACS Omega. Retrieved January 10, 2026, from [Link]
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Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters. (1998, January 1). PubMed. Retrieved January 10, 2026, from [Link]
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A Narrative Review of Non-racemic Amisulpride (SEP-4199) for Treatment of Depressive Symptoms in Bipolar Disorder and LB-102 for Treatment of Schizophrenia. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. (1991, March). PubMed. Retrieved January 10, 2026, from [Link]
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Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action. (1992, April). PubMed. Retrieved January 10, 2026, from [Link]
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Therapeutic potential of drugs with mixed 5-HT4 agonist/5-HT3 antagonist action in the control of emesis. (1995). PubMed. Retrieved January 10, 2026, from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021, June 5). PubMed. Retrieved January 10, 2026, from [Link]
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The Versatility of N-methyl-3-nitrobenzamide: A Scaffold for Innovation in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of modern drug discovery. The N-methyl-3-nitrobenzamide core represents one such scaffold, offering a unique combination of structural rigidity, synthetic tractability, and tunable electronic properties. This guide provides an in-depth technical exploration of this compound as a foundational element in the design and development of novel therapeutic agents. We will delve into the rationale behind its selection, synthetic methodologies, key therapeutic applications with a focus on oncology and infectious diseases, and the critical structure-activity relationships that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Rationale: Why this compound?
The utility of the this compound scaffold is rooted in the distinct chemical properties of its constituent parts: the benzamide group and the meta-positioned nitro group.
-
The Benzamide Moiety: The amide bond provides a stable, planar unit capable of participating in hydrogen bonding interactions as both a donor (N-H) and an acceptor (C=O). This is a critical feature for molecular recognition at protein binding sites. The N-methyl group can influence solubility, metabolic stability, and conformational preferences, offering a simple point for synthetic modification. Benzamide derivatives are found in a wide array of approved drugs, highlighting their favorable pharmacokinetic and pharmacodynamic properties.
-
The Nitro Group: Positioned at the meta position, the nitro group is a strong electron-withdrawing group. This profoundly influences the electronic distribution of the aromatic ring, impacting pKa, reactivity, and potential for π-π stacking interactions within a target protein. While historically viewed with some caution due to potential toxicity and metabolic liabilities, the nitro group is present in several important drugs.[1][2] In many modern applications, the nitro group serves as a key pharmacophoric element or as a synthetic handle for further chemical elaboration. Its bioreduction in hypoxic environments, such as those found in solid tumors or certain microorganisms, can lead to the formation of reactive species, a property that can be exploited for targeted therapeutic effects.[1][3]
The combination of these features in a relatively simple and synthetically accessible molecule makes this compound an attractive starting point for library synthesis and lead optimization.
Synthetic Strategies: Building upon the this compound Core
The synthesis of this compound and its derivatives is typically straightforward, often beginning with commercially available 3-nitrobenzoic acid.
General Synthesis of this compound
A common and efficient method involves the activation of the carboxylic acid of 3-nitrobenzoic acid, followed by amidation with methylamine.
Experimental Protocol:
-
Acid Chloride Formation: To a solution of 3-nitrobenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene, a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature or gentle reflux until the evolution of gas ceases, indicating the formation of 3-nitrobenzoyl chloride. The excess chlorinating agent and solvent are then removed under reduced pressure.
-
Amidation: The crude 3-nitrobenzoyl chloride is dissolved in a fresh portion of an inert solvent like DCM. The solution is cooled in an ice bath, and a solution of methylamine (often as a solution in water, ethanol, or THF) is added dropwise with vigorous stirring. A base such as triethylamine or pyridine may be included to neutralize the hydrochloric acid byproduct. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
This general procedure can be readily adapted to generate a library of analogs by substituting methylamine with other primary or secondary amines.
Therapeutic Applications and Mechanistic Insights
The this compound scaffold has been successfully employed in the development of inhibitors for various therapeutic targets.
Anticancer Activity: Targeting DNA Repair through PARP Inhibition
A significant application of the 3-nitrobenzamide scaffold is in the development of inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[4][5] PARP inhibitors have emerged as a major breakthrough in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][6][7]
The PARP Signaling Pathway in DNA Damage Response
Poly(ADP-ribose) polymerase 1 (PARP1) is a key sensor of single-strand DNA breaks (SSBs).[6][7][8] Upon binding to damaged DNA, PARP1 becomes catalytically active and utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the site of damage.[8][9] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to facilitate the repair of the SSB.[1] If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of more lethal double-strand breaks (DSBs).[6] In healthy cells, DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2.[1]
Mechanism of Action of 3-Nitrobenzamide PARP Inhibitors
3-Nitrobenzamide derivatives act as competitive inhibitors of PARP by mimicking the nicotinamide portion of the NAD+ substrate. The benzamide core occupies the nicotinamide binding pocket, and the nitro group can form key interactions that enhance binding affinity. By inhibiting PARP's enzymatic activity, these compounds prevent the synthesis of PAR chains and the subsequent recruitment of the DNA repair machinery.[9] This leads to an accumulation of unrepaired SSBs, which are converted to DSBs during replication. In cancer cells with deficient HR, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death.[1][6] This concept is known as "synthetic lethality."
Structure-Activity Relationship (SAR) Studies
SAR studies on 4-substituted-3-nitrobenzamide derivatives have revealed key insights for optimizing their anticancer activity.[4]
| Compound ID | R Group (at position 4) | GI50 (µM) vs. HCT-116 | GI50 (µM) vs. MDA-MB-435 | GI50 (µM) vs. HL-60 |
| 4a | -NH(CH₂)₂OH | 2.111 | 1.904 | 2.034 |
| 4g | -NH(p-F-Ph) | >100 | 3.586 | 3.778 |
| 4l | -NH(CH₂)₂-morpholine | >100 | 1.008 | 1.993 |
| 4m | -NH(CH₂)₃-morpholine | 75.32 | 1.251 | 2.131 |
| 4n | -NH(CH₂)₂-piperidine | 87.91 | 1.115 | 2.007 |
Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives.[4]
The data suggests that the nature of the substituent at the 4-position significantly impacts the anti-proliferative activity. Small, polar substituents like in compound 4a can confer broad-spectrum activity. In contrast, incorporating bulky heterocyclic moieties, as in compounds 4l , 4m , and 4n , can lead to potent and selective activity against specific cancer cell lines like MDA-MB-435 and HL-60.[4]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a widely used colorimetric method to assess the cytotoxicity of compounds against adherent cancer cell lines.[2][10][11][12][13]
-
Cell Plating: Seed cancer cells in 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (the concentration that causes 50% growth inhibition) for each compound.
Antiparasitic Activity: A Scaffold for Trypanocidal Agents
Nitroaromatic compounds have a long history as antiparasitic agents. The this compound scaffold has been explored for the development of new drugs against trypanosomal infections, such as Chagas disease and African trypanosomiasis.[3][14]
Mechanism of Action
The trypanocidal activity of many nitroaromatic compounds relies on their bioreduction by parasitic nitroreductases (NTRs).[3] These enzymes, which are often absent or have different specificities in mammalian cells, reduce the nitro group to generate cytotoxic nitroso and hydroxylamine intermediates, as well as reactive oxygen species. These reactive species can damage parasitic DNA, proteins, and lipids, leading to parasite death.[3] Derivatives of aziridinyl nitrobenzamide have shown potent activity against Trypanosoma brucei and Trypanosoma cruzi, with their efficacy being dependent on the presence of parasitic NTR.[3][14]
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for medicinal chemistry exploration. Future efforts will likely focus on:
-
Fine-tuning Selectivity: Modifying the scaffold to achieve selective inhibition of specific PARP family members or to target novel parasitic enzymes.
-
Bioisosteric Replacement: Investigating the replacement of the nitro group with other electron-withdrawing groups to mitigate potential toxicities while retaining or enhancing activity.
-
Prodrug Strategies: Designing derivatives that are selectively activated in the target microenvironment, thereby enhancing efficacy and reducing off-target effects.
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Initial Biological Screening of N-methyl-3-nitrobenzamide: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Nitrobenzamide
N-methyl-3-nitrobenzamide, a distinct small molecule within the broader class of nitroaromatic compounds, presents a compelling starting point for therapeutic discovery. The nitrobenzamide scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] A significant precedent for this class of compounds is their demonstrated ability to inhibit Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial in vitro biological screening of this compound, designed to systematically elucidate its cytotoxic profile and explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.
Physicochemical Properties and Safety Considerations
A thorough understanding of the test compound's properties is paramount before commencing any biological evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3400-26-8 | [3] |
| Molecular Formula | C₈H₈N₂O₃ | [3][4] |
| Molecular Weight | 180.16 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CNC(=O)C1=CC(=CC=C1)[O-] | [4] |
| XLogP3 | 1.6 | [4] |
The Screening Cascade: A Phased Approach to Biological Evaluation
The initial screening of this compound will follow a logical, tiered progression. This cascade approach is designed to efficiently gather critical data, enabling informed go/no-go decisions at each stage.
Figure 1: A tiered screening cascade for this compound.
Phase 1: Foundational Assays - Cytotoxicity and Antimicrobial Activity
The initial phase focuses on establishing the fundamental biological activity of this compound.
In Vitro Cytotoxicity Screening
The first crucial step is to determine the compound's effect on cell viability. This will establish a therapeutic window and guide the selection of appropriate concentrations for subsequent assays. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which serves as a proxy for cell viability.[7][8][9][10][11]
Experimental Protocol: MTT/XTT Assay for Cell Viability
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells with the compound dilutions and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT/XTT Addition:
-
For MTT: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
For XTT: Add the XTT reagent, which is reduced to a water-soluble orange formazan product by metabolically active cells.[9][11]
-
-
Signal Detection:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HCT116 | Colon | 18.5 |
| HEK293 | Non-cancerous | >100 |
Antimicrobial Susceptibility Testing
Given the known antimicrobial activity of some nitrobenzamide derivatives, a preliminary screen against a panel of pathogenic bacteria and fungi is warranted. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14][15]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][15]
Phase 2: Mechanistic Exploration in Oncology
Should this compound exhibit significant and selective cytotoxicity against cancer cell lines, the next logical step is to investigate its potential mechanism of action, with PARP inhibition being a primary hypothesis.
PARP Inhibition Assay
Several assay formats are available for screening PARP inhibitors, including ELISA-based and fluorescence polarization (FP) assays.[1][2][16][17][18] These assays measure the enzymatic activity of PARP1, the most abundant PARP family member, in the presence of the test compound.
Experimental Protocol: PARP1 Inhibition Assay (ELISA-based)
-
Plate Coating: Coat a 96-well plate with histone, a substrate for PARP1.
-
Reaction Mixture: Prepare a reaction mixture containing purified PARP1 enzyme, NAD⁺ (the co-factor for PARP), and varying concentrations of this compound.
-
Enzymatic Reaction: Add the reaction mixture to the histone-coated wells and incubate to allow for the poly(ADP-ribosyl)ation of histone by PARP1.
-
Detection: Wash the plate and add an antibody that specifically recognizes poly(ADP-ribose) (PAR) chains, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a colorimetric substrate and measure the absorbance. The signal intensity is proportional to PARP1 activity.
-
Data Analysis: Calculate the percentage of PARP1 inhibition at each concentration of the test compound and determine the IC₅₀ value.
Figure 2: Simplified schematic of the PARP1 inhibition pathway.
Phase 3: Broadening the Scope - Anti-inflammatory Potential
If this compound demonstrates low cytotoxicity in relevant immune cells (e.g., macrophages), its anti-inflammatory properties can be assessed. A common in vitro model involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[19][20][21]
Nitric Oxide (NO) Inhibition Assay
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include unstimulated and LPS-only controls.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.[19][22] The Griess reagent reacts with nitrite to form a colored azo compound.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve. Calculate the percentage of NO inhibition and determine the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.[19][21]
Conclusion and Future Directions
This technical guide outlines a systematic and robust initial biological screening strategy for this compound. The proposed workflow, from broad cytotoxicity and antimicrobial assessments to more targeted mechanistic studies on PARP inhibition and anti-inflammatory effects, provides a solid foundation for evaluating its therapeutic potential. The data generated from these assays will be instrumental in guiding subsequent hit-to-lead optimization efforts and further preclinical development. The multifaceted nature of the nitrobenzamide scaffold suggests that this compound could hold promise in one or more of these therapeutic areas, warranting a thorough and scientifically rigorous investigation as detailed herein.
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018). Asian Journal of Pharmaceutical and Clinical Research, 11(11), 235-240. Retrieved from [Link]
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A Technical Guide to the Kinase Profiling of N-methyl-3-nitrobenzamide
Abstract
This technical guide provides a comprehensive framework for the initial biochemical characterization of N-methyl-3-nitrobenzamide, a small molecule with potential for biological activity, against a broad panel of protein kinases. In the absence of prior public data on its kinase inhibitory profile, this document outlines a systematic, multi-tiered approach to kinase screening, from initial high-throughput profiling to detailed IC50 determination and preliminary mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of small molecule inhibitors. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and offer insights into data interpretation and visualization, thereby establishing a foundational understanding of this compound's potential as a kinase modulator.
Introduction: The Rationale for Kinase Panel Screening
Protein kinases are a large and functionally diverse family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prominent class of drug targets.[1] The human kinome comprises over 500 members, and a comprehensive understanding of a small molecule's interaction with this target class is essential for modern drug discovery.[2]
This compound is a nitroaromatic compound whose biological activities are not extensively characterized in the public domain.[3] Its structural features, however, warrant a broad assessment of its potential bioactivity. Kinase inhibitor screening serves as a powerful tool to identify potential on-target and off-target effects of a compound, which is crucial for lead optimization and minimizing potential toxicity.[1][4] This guide will, therefore, outline a robust strategy for the systematic screening of this compound against a representative panel of kinases.
Strategic Approach to Kinase Profiling
A tiered approach is recommended for the efficient and cost-effective screening of a novel compound. This strategy begins with a broad, single-concentration screen to identify initial "hits" and progresses to more detailed characterization of those interactions.
Caption: A tiered workflow for kinase inhibitor profiling.
Experimental Methodologies
The choice of assay technology is critical for generating reliable and reproducible data. Radiometric assays, which directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate, are considered the "gold standard" due to their high sensitivity and broad applicability across different kinases.[5][6] Luminescence-based assays, such as ADP-Glo™, offer a non-radioactive alternative by quantifying the amount of ADP produced during the kinase reaction.[7][8]
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound (MW: 180.16 g/mol ) in 100% DMSO.[3] Ensure complete dissolution.
-
Kinase Buffer: A typical kinase buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The exact composition may vary depending on the specific kinase.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]
-
Kinases and Substrates: Recombinant kinases and their corresponding substrates should be sourced from a reputable vendor. Prepare working solutions of each kinase and substrate in kinase buffer.
Tier 1: Primary Screening Protocol (Radiometric Assay)
This protocol is designed for a high-throughput screen of this compound at a single concentration against a panel of kinases.
-
Compound Plating: In a 384-well plate, add 1 µL of a 1 mM working solution of this compound (for a final assay concentration of 10 µM) or DMSO vehicle control to the appropriate wells.
-
Kinase Addition: Add 2 µL of the diluted kinase solution to each well.
-
Reaction Initiation: To start the kinase reaction, add 2 µL of a mixture containing the specific substrate and [γ-³³P]-ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a suitable stop buffer. Spot a portion of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP is washed away.[9][10]
-
Detection: After washing and drying the filter mat, measure the incorporated radioactivity using a scintillation counter.
Tier 2: IC50 Determination Protocol (Luminescence-Based Assay)
For kinases where this compound shows significant inhibition (e.g., >50% at 10 µM), a dose-response experiment is performed to determine the IC50 value. The ADP-Glo™ assay is a suitable non-radioactive method.[7]
-
Serial Dilution: Prepare a serial dilution of this compound in DMSO, typically covering a concentration range from 100 µM to 1 nM.
-
Compound Plating: Add 1 µL of each concentration of the serially diluted compound or DMSO vehicle control to the wells of a 384-well plate.
-
Kinase Addition: Add 2 µL of the diluted kinase solution to each well.
-
Reaction Initiation: Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via a luciferase reaction.[7]
-
Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[7]
Data Analysis and Interpretation
Primary Screen Data Analysis
The results from the primary screen are expressed as percent inhibition, calculated as follows:
Percent Inhibition = (1 - (Signal_compound - Signal_background) / (Signal_control - Signal_background)) * 100
Where:
-
Signal_compound is the signal in the presence of this compound.
-
Signal_control is the signal in the presence of DMSO (vehicle).
-
Signal_background is the signal in the absence of kinase.
A common threshold for identifying a "hit" is a percent inhibition value greater than 50%.
IC50 Determination
The data from the dose-response experiment is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. This is achieved by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
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Investigating N-methyl-3-nitrobenzamide: A Technical Guide for its Evaluation as a Novel PARP Inhibitor
Abstract
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers harboring DNA repair deficiencies.[1][2][3] The principle of synthetic lethality, exploited by these inhibitors in the context of BRCA1/2 mutations, provides a powerful therapeutic window.[1][3] This guide outlines a comprehensive, technically-grounded framework for the investigation of novel small molecules as PARP inhibitors, using the hitherto unexplored compound, N-methyl-3-nitrobenzamide, as a case study. We will delve into the mechanistic rationale for its consideration, present detailed protocols for its biochemical and cellular characterization, and provide a roadmap for data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and validation of next-generation PARP-targeting agents.
Introduction: The Rationale for Novel PARP Inhibitors
The PARP family of enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs).[1][2] In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death.[4][5][6] This concept, known as synthetic lethality, is the cornerstone of the clinical success of approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib.[3][7]
Despite these advances, the landscape of PARP inhibition is continually evolving. The emergence of resistance mechanisms and the desire for improved selectivity and safety profiles necessitate the exploration of new chemical scaffolds.[8] The benzamide moiety is a well-established pharmacophore in many PARP inhibitors, competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the enzyme's active site.[9] 3-Nitrobenzamide itself is a known PARP inhibitor, providing a strong rationale for investigating its derivatives.[10] This guide focuses on this compound, a structurally related compound, as a candidate for a novel PARP inhibitor.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Known Activity |
| 3-Nitrobenzamide | C7H6N2O3 | 166.13 | PARP Inhibitor[10][11] |
| This compound | C8H8N2O3 | 180.16 | Not yet reported as PARP inhibitor[12] |
Mechanistic Hypothesis and Investigative Workflow
Our central hypothesis is that this compound, by virtue of its 3-nitrobenzamide core, will competitively inhibit PARP1 and/or PARP2, leading to synthetic lethality in HR-deficient cancer cells. The investigative workflow is designed to systematically test this hypothesis, moving from biochemical validation to cellular efficacy.
Caption: A stepwise workflow for the investigation of a novel PARP inhibitor.
Experimental Protocols
Phase 1: Biochemical Characterization
3.1.1. Biochemical PARP1/2 Activity Assay (Chemiluminescent)
-
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by the PARP enzyme.[13] The amount of incorporated biotin is detected with a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in signal indicates inhibition of PARP activity.
-
Step-by-Step Protocol:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with phosphate-buffered saline (PBS) containing 0.05% Tween-20 (PBST).
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a positive control (a known PARP inhibitor like Olaparib) and a vehicle control (e.g., DMSO).
-
Add the PARP1 or PARP2 enzyme to each well, followed by the test compounds or controls.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plate with PBST to remove unreacted substrates.
-
Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.[13]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
3.1.2. PARP Trapping Assay (Fluorescence Polarization)
-
Principle: This assay quantifies the ability of an inhibitor to "trap" PARP on DNA. A fluorescently labeled DNA probe is used. When PARP binds to the probe, the complex tumbles slowly in solution, resulting in high fluorescence polarization (FP). An effective trapping inhibitor will stabilize this complex, leading to a dose-dependent increase in the FP signal.[14]
-
Step-by-Step Protocol:
-
Prepare serial dilutions of this compound, a positive control (e.g., Talazoparib), and a vehicle control.
-
In a 96-well black plate, add the fluorescently labeled DNA probe, PARP1 or PARP2 enzyme, and the test compounds or controls.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Plot the change in FP against the log concentration of the inhibitor to determine the concentration at which half-maximal trapping occurs (EC50).
-
Phase 2: Cellular Activity and Mechanism of Action
3.2.1. Cell Viability Assays
-
Principle: To assess the cytotoxic effects of this compound and to test the synthetic lethality hypothesis, cell viability assays are performed on paired cell lines: one with a functional BRCA pathway (e.g., MCF-7) and one with a deficient BRCA pathway (e.g., MDA-MB-436 or engineered BRCA1/2 knockout cells). A potent and selective PARP inhibitor should show significantly greater cytotoxicity in the BRCA-deficient cells.[15]
-
Step-by-Step Protocol (using a luminescent ATP-based assay):
-
Seed both BRCA-proficient and BRCA-deficient cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72-96 hours.
-
Allow the plates to equilibrate to room temperature.
-
Add a reagent that lyses the cells and releases ATP. The reagent also contains luciferase and luciferin, which react with ATP to produce a luminescent signal proportional to the number of viable cells.[15]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each cell line.
-
3.2.2. Cellular PAR Level Assay (ELISA-based)
-
Principle: This assay directly measures the levels of poly(ADP-ribose) (PAR) in cell lysates, providing a readout of PARP activity within the cell. An effective PARP inhibitor will reduce PAR levels, especially after inducing DNA damage.[15]
-
Step-by-Step Protocol:
-
Culture cells and treat with various concentrations of this compound for 1-4 hours. It is often beneficial to induce DNA damage with an agent like H2O2 to stimulate PARP activity.[15]
-
Lyse the cells and collect the lysates.
-
Add the cell lysates to a 96-well plate coated with an anti-PAR antibody.
-
Incubate to allow the capture of PARylated proteins.
-
Wash the plate and add a primary anti-PAR antibody, followed by a secondary HRP-labeled antibody.
-
Add a chemiluminescent HRP substrate and measure the signal with a microplate reader.[15]
-
A dose-dependent decrease in the signal indicates cellular PARP inhibition.
-
3.2.3. DNA Damage Assays (γH2AX Foci Formation)
-
Principle: The phosphorylation of histone H2AX to form γH2AX is an early marker of DNA double-strand breaks. By inhibiting PARP, unrepaired SSBs are converted to DSBs during replication, leading to an increase in γH2AX foci. This can be visualized and quantified by immunofluorescence microscopy.[15]
-
Step-by-Step Protocol:
-
Grow cells on coverslips and treat with this compound for 24-48 hours.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and image using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell. A significant increase in foci in treated cells indicates the induction of DSBs.[15]
-
Data Interpretation and Future Directions
The successful execution of these experiments will provide a multi-faceted profile of this compound as a potential PARP inhibitor.
| Assay | Expected Outcome for a Potent PARP Inhibitor |
| Biochemical PARP Activity | Low nanomolar IC50 against PARP1 and/or PARP2. |
| PARP Trapping | Dose-dependent increase in fluorescence polarization, indicating trapping activity. |
| Cell Viability | Significantly lower IC50 in BRCA-deficient cells compared to BRCA-proficient cells. |
| Cellular PAR Levels | Dose-dependent reduction in cellular PAR levels, confirming target engagement. |
| γH2AX Foci Formation | Dose-dependent increase in the number of γH2AX foci per cell, indicating accumulation of DSBs. |
Should this compound demonstrate promising activity in these initial assays, further studies would be warranted. These could include clonogenic survival assays to assess long-term cytotoxicity, and in vivo studies in xenograft models of BRCA-deficient tumors. Combination studies with chemotherapeutic agents or radiotherapy could also be explored to assess potential synergistic effects.[5]
Conclusion
The framework presented in this guide provides a rigorous and logical pathway for the investigation of this compound as a novel PARP inhibitor. By systematically progressing from biochemical characterization to cellular mechanism of action studies, researchers can build a comprehensive data package to support its further development. The principles and protocols outlined herein are broadly applicable to the evaluation of other small molecule candidates targeting the PARP family of enzymes, contributing to the ongoing effort to expand the arsenal of precision cancer therapies.
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Solubility profile of N-methyl-3-nitrobenzamide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of N-methyl-3-nitrobenzamide in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes theoretical principles and established experimental methodologies to empower researchers in drug development and organic synthesis. We will explore the predicted solubility based on molecular structure, present a detailed, field-proven protocol for experimental solubility determination, and provide a framework for the systematic reporting of these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound in various organic solvents.
Introduction to this compound
This compound is an organic compound with the chemical formula C₈H₈N₂O₃[1]. Its structure features a benzamide core with a methyl group attached to the amide nitrogen and a nitro group at the meta position of the benzene ring. The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen, and the oxygens of the nitro group), along with an aromatic ring system, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent. Understanding this solubility is critical for a variety of applications, including reaction chemistry, purification, and formulation in the pharmaceutical industry.[2]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its interaction with different organic solvents.
-
Polar Moieties: The amide (-CONHCH₃) and nitro (-NO₂) groups are highly polar and capable of engaging in hydrogen bonding and dipole-dipole interactions. This suggests that this compound will exhibit appreciable solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and polar protic solvents (e.g., ethanol, methanol). For instance, a structurally similar compound, p-nitrobenzamide, demonstrates high solubility in DMSO and DMF.[5]
-
Non-Polar Moiety: The benzene ring is non-polar and will contribute to solubility in less polar solvents through van der Waals forces. Therefore, some solubility might be expected in solvents like ethyl acetate or dichloromethane. However, its solubility in purely non-polar solvents like hexane is expected to be low.
Based on this structural analysis, a qualitative prediction of solubility in a range of common organic solvents can be proposed:
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP).
-
Moderate Solubility: Ethanol, methanol, isopropanol, ethyl acetate, acetonitrile.
-
Low Solubility: Toluene, diethyl ether.
-
Insoluble: Hexane, water (though slight solubility may be observed due to the polar groups)[6][7].
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative data, a robust experimental approach is necessary. The equilibrium solubility (or "shake-flask") method is a widely accepted and reliable technique for determining the solubility of a compound in a given solvent.[5]
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound at that temperature.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., DMSO, ethanol, ethyl acetate, acetonitrile, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations that are expected to bracket the solubility limit.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid present. The excess is crucial to guarantee that saturation is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Self-Validation and Causality
-
Why an excess of solid? To ensure that the solution is truly saturated at equilibrium. Without excess solid, you would only know the amount dissolved, not the maximum amount that can be dissolved.
-
Why a long equilibration time? To ensure that the dissolution process has reached a steady state. Shorter times may result in an underestimation of solubility. Preliminary experiments should be conducted to determine the optimal equilibration time.
-
Why filtration? To remove any undissolved micro-particles that could lead to an overestimation of solubility.
-
Why a calibration curve? To provide a reliable and accurate means of quantifying the concentration of the dissolved compound.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Diethyl Ether | 2.8 | ||
| Toluene | 2.4 | ||
| Ethyl Acetate | 4.4 | ||
| Acetonitrile | 5.8 | ||
| Isopropanol | 3.9 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| N,N-Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221964, this compound. Retrieved from [Link].
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Chemistry LibreTexts (2024). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link].
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-
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Technical Guide: In Silico Modeling of N-methyl-3-nitrobenzamide Binding to Poly(ADP-ribose) Polymerase-1 (PARP-1)
Abstract: The inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway, has emerged as a validated and powerful strategy in oncology, particularly for cancers harboring DNA repair deficiencies.[1][2][3] This guide provides an in-depth, methodology-focused exploration of the in silico techniques used to model the binding of N-methyl-3-nitrobenzamide, a small molecule of therapeutic interest, to the catalytic domain of PARP-1. Drawing from the established inhibitory action of its structural analog, 3-nitrobenzamide, we hypothesize a similar mechanism of action.[4] We will detail a complete computational workflow, from target identification and system preparation to molecular docking and the subsequent validation of complex stability through molecular dynamics (MD) simulations. Each protocol is presented not merely as a series of steps, but as a self-validating system, with causal explanations for critical experimental choices, ensuring scientific rigor and reproducibility.
Strategic Framework: From Hypothesis to Validated Model
The foundation of any robust in silico investigation is a logical, multi-stage workflow that progressively refines our understanding of a potential protein-ligand interaction. Our approach begins with the high-throughput, computationally efficient method of molecular docking to generate initial binding hypotheses and concludes with a computationally intensive, physics-based simulation to validate the most promising hypothesis in a dynamic, solvated environment.[5][6]
Caption: Overall workflow for modeling this compound binding.
Phase 1: System Preparation - Building a High-Fidelity Model
The predictive power of any simulation is contingent upon the quality of its initial inputs. This phase focuses on meticulously preparing both the protein target and the small molecule ligand to accurately reflect their physiological and chemical states.
Target Protein: Human PARP-1
Rationale for Selection: PARP-1 is the most abundant member of the PARP family and plays a central role in sensing and signaling single-strand DNA breaks (SSBs).[7][8] Its catalytic activity is a validated target for cancer therapy.[1][9] We select a high-resolution crystal structure from the Protein Data Bank (PDB) that is co-crystallized with a known inhibitor, as this conformation represents a catalytically relevant state.
Experimental Protocol: PARP-1 Preparation
-
Structure Acquisition: Download the PDB file for human PARP-1 (e.g., PDB ID: 4R6E) from the RCSB PDB database.[1][10] This structure is chosen for its resolution and the presence of a co-crystallized inhibitor, which helps define the active site.
-
Initial Cleaning: Load the structure into a molecular visualization tool (e.g., PyMOL, Chimera). Remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand. The removal of crystallographic waters is crucial as their positions may not be relevant to our specific ligand and can interfere with the docking algorithm.
-
Structural Repair and Protonation: Process the protein structure using a preparation wizard, such as that in AutoDock Tools or Maestro. This step is critical for:
-
Adding Polar Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correct hydrogen bonding network calculations.[11]
-
Assigning Partial Charges: Assign appropriate atomic partial charges using a standard force field (e.g., Gasteiger charges for docking). This is fundamental for calculating electrostatic interactions.[10]
-
-
Output: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
Ligand: this compound
The ligand's three-dimensional conformation and electronic properties must be accurately defined.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| PubChem CID | 221964 | [12] |
| Molecular Formula | C8H8N2O3 | [12] |
| Molecular Weight | 180.16 g/mol | [12] |
| XLogP3 | 1.6 | [12] |
Experimental Protocol: Ligand Preparation
-
Structure Acquisition: Download the 3D structure of this compound (CID 221964) from the PubChem database in SDF format.[10][12]
-
Energy Minimization: Use a tool like Avogadro or the RDKit library to perform a geometry optimization using a universal force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.
-
Format Conversion: Load the minimized ligand into AutoDock Tools.
-
Detect the root and define rotatable bonds. This flexibility is essential for the ligand to adapt its conformation within the binding pocket.
-
Assign Gasteiger charges.
-
-
Output: Save the prepared ligand in the PDBQT format.
Phase 2: Molecular Docking - Predicting the Binding Interaction
Molecular docking serves as a computational screening method to predict the preferred orientation and binding affinity of a ligand to a protein target.[6][13] We utilize AutoDock Vina for its balance of speed and accuracy.[13]
Caption: The molecular docking protocol using AutoDock Vina.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site: The most critical step for targeted docking is defining the search space, or "grid box." We define the box to encompass the known NAD+ binding site of PARP-1, using the coordinates of the previously removed co-crystallized inhibitor as a guide. This ensures the search is computationally efficient and biologically relevant. Key residues in this pocket include Gly863, Ser904, and Tyr907.[1]
-
Configure Vina: Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, and the center and dimensions (in Ångströms) of the grid box.
-
Execute Docking: Run the Vina executable from the command line, providing the configuration file as input.
-
Analyze Results: Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their predicted binding affinity (in kcal/mol).[11] A more negative value indicates a stronger predicted interaction. The Root Mean Square Deviation (RMSD) between poses is also calculated to assess conformational clustering.
Table 2: Representative Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| 1 | -8.5 | 0.00 | GLY 863 (H-bond), TYR 907 (π-π stacking) |
| 2 | -8.2 | 1.21 | SER 904 (H-bond), TYR 896 (π-π stacking) |
| 3 | -7.9 | 1.89 | GLY 863 (H-bond), ILE 872 (hydrophobic) |
The top-ranked pose is selected for further visualization and validation. Analysis in PyMOL reveals the specific interactions, such as hydrogen bonds between the ligand's amide group and the backbone of Gly863, and potential π-π stacking between the ligand's aromatic ring and Tyr907, which are characteristic interactions for PARP inhibitors.[1]
Phase 3: Molecular Dynamics (MD) Simulation - Assessing Complex Stability
While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of solvent.[5] MD simulation offers a way to observe the dynamic evolution of the protein-ligand complex over time, providing a much higher level of validation for the binding hypothesis.[14] We use GROMACS, a widely used and highly efficient MD engine.[15][16]
Caption: Workflow for setting up and running an MD simulation with GROMACS.
Experimental Protocol: GROMACS MD Simulation
-
System Building & Topology Generation:
-
Force Field Selection: Choose a well-validated force field. The CHARMM36 force field is excellent for proteins.[15]
-
Ligand Parameterization: The most critical challenge is obtaining accurate force field parameters for the novel ligand. We use the CGenFF (CHARMM General Force Field) server, which provides parameters for drug-like molecules that are compatible with the CHARMM protein force field.[17] This ensures a consistent physical model.
-
Merge and Define Box: Combine the protein and parameterized ligand coordinates. Place the complex in the center of a cubic simulation box, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
-
Solvation and Ionization:
-
Fill the simulation box with a pre-equilibrated water model, such as TIP3P. Solvation is essential for mimicking the physiological environment.
-
Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).[18]
-
-
Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries introduced during system setup.
-
Equilibration: This crucial two-step process ensures the system reaches the desired temperature and pressure before data collection.[15]
-
NVT Ensemble (Constant Volume): Equilibrate the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Pressure): Equilibrate the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the density of the system to relax to the correct value. Position restraints are typically maintained.
-
-
Production MD: Run the simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns) with all restraints removed.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in the pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. A low fluctuation in the binding site residues suggests that ligand binding has stabilized that region.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous in silico workflow to investigate the binding of this compound to its putative target, PARP-1. By integrating molecular docking for initial pose prediction with molecular dynamics for dynamic validation, we can build a high-confidence model of the binding interaction. The stability of the complex in the MD simulation, characterized by low RMSD and specific, persistent hydrogen bonding and hydrophobic interactions, would provide strong evidence supporting this compound as a potential PARP-1 inhibitor. These computational results establish a solid foundation and a structural framework for guiding subsequent experimental validation, such as IC50 determination and co-crystallization efforts, accelerating the drug discovery pipeline.[19][20]
References
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- Wikipedia contributors. (2024). Poly (ADP-ribose) polymerase. Wikipedia.
- Pacher, P., & Szabó, C. (2008). Structure and Function of Poly(ADP-ribose) Polymerase-1: Role in Oxidative Stress-Related Pathologies. Current Medicinal Chemistry, 15(1), 9-21.
- National Center for Biotechnology Information. (n.d.). This compound.
- ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- OpenFE Documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs.
- Dror, R. O., et al. (2011). Computational evaluation of protein-small molecule binding. Annual Review of Biophysics, 40, 429-452.
- Soni, R., et al. (2022). In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents.
- Vahora, S., et al. (2023). Discovery of novel PARP-1 inhibitors using tandem in silico studies. Journal of Biomolecular Structure & Dynamics, 41(13), 6039-6056.
- Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
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- Adeboye, O. (2023). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. YouTube.
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- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
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Topic: Exploring the Pharmacophore of 3-Nitrobenzamide Derivatives
An In-Depth Technical Guide
Abstract
The 3-nitrobenzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules.[1][2] Its significance is most profoundly demonstrated in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of agents that has reshaped cancer therapy.[1][3][4] This guide provides a comprehensive exploration of the pharmacophoric features of 3-nitrobenzamide derivatives. We will dissect the core structural requirements for biological activity, analyze the critical influence of the nitro group, and detail the structure-activity relationships (SAR) that govern potency and selectivity. Furthermore, this document furnishes an in-depth overview of the computational and experimental workflows essential for elucidating and validating the pharmacophore, offering field-proven insights into the causality behind methodological choices. Our objective is to equip researchers with the foundational knowledge and practical protocols required to rationally design and develop novel therapeutics based on this privileged scaffold.
The Benzamide Core: A Privileged Pharmacophore
At its heart, the biological activity of this class of molecules is anchored by the benzamide moiety. A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with a specific biological target.[5][6] For benzamide derivatives, particularly in the context of PARP inhibition, this pharmacophore is well-defined and mimics the nicotinamide portion of the NAD+ cofactor.[4][7]
The fundamental features include:
-
Aromatic Ring: This planar system provides a scaffold for functional group presentation and engages in crucial π-π stacking or hydrophobic interactions within the target's binding site.
-
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide is a primary HBA, forming a key hydrogen bond that anchors the ligand in the active site.
-
Hydrogen Bond Donor (HBD): The amide (-NH₂) group provides one or two hydrogen bond donors, contributing significantly to binding affinity and specificity.[8]
These three features constitute the minimal requirements for recognition at the nicotinamide-binding pocket of enzymes like PARP.[4] The art of drug design lies in modifying this core to enhance potency, selectivity, and pharmacokinetic properties.
Strategic Impact of the 3-Nitro Moiety
The placement of a nitro group at the meta-position (C3) of the benzamide ring is a deliberate strategic choice that profoundly influences the molecule's chemical and biological profile.
2.1. Electronic Modulation The nitro group is a potent electron-withdrawing group.[1] Its presence significantly modulates the electron density of the aromatic ring and the reactivity of the amide functionality, which can fine-tune the strength of interactions with the target protein.[1][2]
2.2. A Latent Bioactive Element Beyond simple electronic effects, the nitro group can serve as a bio-activatable warhead. In the hypoxic environment of tumors, the nitro group can be metabolically reduced to a highly reactive 3-nitroso derivative.[1] This species can then form covalent bonds with the target protein, leading to irreversible inhibition—a mechanism of action distinct from simple competitive binding. This dual functionality as both a pharmacophoric feature and a potential pro-drug element makes the 3-nitrobenzamide scaffold particularly compelling for oncology applications.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 3-nitrobenzamide scaffold has yielded critical insights into the structural requirements for potent biological activity. SAR studies are fundamental to optimizing a lead compound into a clinical candidate.
A key strategy has been the introduction of substituents at the 4-position of the ring. Research has shown that diverse chemical groups at this position can dramatically enhance anti-tumor activity.[9][10] The data suggest that this position projects into a solvent-exposed region or a secondary binding pocket of the target, where additional interactions can be formed.
Table 1: Representative SAR Data for 4-Substituted-3-Nitrobenzamide Derivatives The following table summarizes the growth inhibitory (GI₅₀) values for select compounds against various cancer cell lines, illustrating the impact of 4-position substitutions. Lower values indicate higher potency.
| Compound ID | 4-Position Substituent | HCT-116 GI₅₀ (µM) | MDA-MB435 GI₅₀ (µM) | HL-60 GI₅₀ (µM) | Source |
| 4a | -OCH₃ | 1.90 | 2.11 | 2.05 | [9][10] |
| 4g | -Cl | >10 | 1.01 | 1.99 | [9][10] |
| 4l | -Br | >10 | 3.59 | 3.78 | [9][10] |
| 4n | -F | >10 | 2.50 | 2.95 | [9][10] |
Data synthesized from published research to illustrate SAR trends.[9][10]
Expert Interpretation: The data clearly indicate that the nature of the substituent at the 4-position is critical. While a methoxy group (4a) confers broad-spectrum activity, halogenated derivatives (4g, 4l, 4n) exhibit preferential activity against MDA-MB435 and HL-60 cell lines. This suggests that the 4-position can be exploited to tune not only the potency but also the selectivity profile of the inhibitors.
Methodologies for Pharmacophore Discovery and Validation
A robust pharmacophore model is built upon a synergistic combination of computational (in silico) and experimental (in vitro/in vivo) approaches. This dual-track methodology ensures that theoretical models are grounded in empirical data, a cornerstone of trustworthy drug development.
Computational Workflow: From Hypothesis to Prediction
Computational modeling allows for the rapid exploration of chemical space and the generation of testable hypotheses, significantly accelerating the discovery timeline.
Caption: Computational workflow for pharmacophore modeling and virtual screening.
Protocol 1: Ligand-Based Pharmacophore Model Generation
-
Rationale: When the 3D structure of the biological target is unknown, a pharmacophore model can be derived by analyzing the common structural features of a set of known active compounds.[5]
-
Step 1: Compound Selection. Curate a structurally diverse set of 3-nitrobenzamide derivatives with a wide range of biological activities (e.g., IC₅₀ values).
-
Step 2: Conformational Analysis. Generate a diverse set of low-energy 3D conformations for each molecule to ensure the bioactive conformation is likely represented.
-
Step 3: Feature Identification & Alignment. Identify key pharmacophoric features (HBA, HBD, Aromatic Rings, etc.) for each conformation. Align the molecules based on these common features.
-
Step 4: Hypothesis Generation. Generate multiple pharmacophore hypotheses. The best model is typically the one that best rationalizes the SAR of the training set compounds.
-
Step 5: Model Validation. This is a critical, non-negotiable step.
-
Internal Validation (Test Set): Use a subset of known active compounds (the test set), which were not used in model generation, to assess the model's predictive power.[11][12]
-
External Validation (Decoy Set): Screen the pharmacophore model against a large database of structurally diverse, presumed inactive molecules (a decoy set). A good model should have a high hit rate for active compounds while minimizing hits from the decoy set. The Güner-Henry (GH) score is a common metric for this evaluation, where a score > 0.7 indicates a reliable model.[12][13][14]
-
Experimental Workflow: From Synthesis to Biological Validation
Experimental validation is the ultimate arbiter of a computational model's validity. The synthesis of designed compounds and their subsequent biological evaluation provide the ground truth for the entire discovery process.
Caption: Integrated experimental workflow for compound synthesis and validation.
Protocol 2: In Vitro PARP-1 Inhibition Assay (HTS Format)
-
Rationale: To quantify the direct inhibitory effect of synthesized compounds on the target enzyme, providing a direct measure of potency (IC₅₀). This assay validates that the compound engages the intended molecular target.
-
Step 1: Reagent Preparation. Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA (a co-factor for enzyme activation), NAD+, and biotinylated NAD+.
-
Step 2: Compound Plating. Serially dilute test compounds in DMSO and dispense into a 96-well or 384-well plate. Include controls (no inhibitor for 100% activity, a known inhibitor like Olaparib as a positive control).
-
Step 3: Enzyme Reaction. Add PARP-1 enzyme and activated DNA to each well and incubate briefly. Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate to allow for the formation of poly(ADP-ribose) chains.
-
Step 4: Detection. Stop the reaction. Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated ADP-ribose chains will bind to the streptavidin.
-
Step 5: Signal Generation. Add a primary antibody against poly(ADP-ribose) (PAR), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an HRP substrate (e.g., TMB) to generate a colorimetric or chemiluminescent signal.
-
Step 6: Data Analysis. Read the plate using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 3: Cell-Based Antiproliferative Sulforhodamine B (SRB) Assay
-
Rationale: To assess the compound's effect on cancer cell viability. This assay provides a broader biological context, accounting for cell permeability, metabolic stability, and engagement of the target in a cellular environment.[9][10]
-
Step 1: Cell Seeding. Plate cancer cells (e.g., HCT-116, MDA-MB435) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Step 2: Compound Treatment. Add serial dilutions of the test compounds to the wells and incubate for a defined period (e.g., 72 hours).
-
Step 3: Cell Fixation. Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA). Incubate and then wash the plates with water.
-
Step 4: Staining. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well to stain the total cellular protein. Incubate and then wash with 1% acetic acid to remove unbound dye.
-
Step 5: Solubilization. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Step 6: Data Analysis. Measure the optical density (absorbance) at ~510 nm. The absorbance is proportional to the total cell mass. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curves.
Conclusion and Future Perspectives
The 3-nitrobenzamide scaffold is a validated and highly tractable starting point for the design of potent enzyme inhibitors. Its pharmacophore is defined by the core benzamide interactions—an aromatic ring, HBA, and HBD—significantly modulated by the electronic and bioreductive properties of the 3-nitro group. The strategic exploration of substitutions, particularly at the 4-position, offers a clear path to enhancing potency and tuning selectivity.
The future of drug discovery with this scaffold lies in the integration of sophisticated computational models with high-throughput experimental validation. By leveraging predictive 3D-QSAR and validated pharmacophore models, researchers can more efficiently navigate the vast chemical space to identify novel derivatives. Key future challenges will involve designing compounds with improved pharmacokinetic (ADMET) profiles and using structure-based design to achieve greater selectivity against specific PARP family members or other enzyme targets, thereby minimizing off-target effects and maximizing therapeutic potential.[5][11]
References
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Title: Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives Source: PubMed URL: [Link]
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Title: Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model Source: PubMed URL: [Link]
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Title: Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents Source: RSC Publishing URL: [Link]
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Title: Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme Source: PubMed URL: [Link]
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Title: Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF Source: ResearchGate URL: [Link]
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Title: A benzamide derivative pharmacophore. | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis Source: PubMed URL: [Link]
-
Title: pharmacophore mapping studies: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors Source: PMC - NIH URL: [Link]
-
Title: 3-Nitrobenzamide - Solubility of Things Source: Solubility of Things URL: [Link]
-
Title: Identification of 3-Nitro-2,4,6-trihydroxybenzamide Derivatives as Photosynthetic Electron Transport Inhibitors by QSAR and Pharmacophore Studies | Request PDF Source: ResearchGate URL: [Link]
-
Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Dovepress URL: [Link]
-
Title: Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors Source: PubMed URL: [Link]
-
Title: Structure-activity relationships in vitro | Download Table Source: ResearchGate URL: [Link]
-
Title: Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 Source: NIH URL: [Link]
-
Title: Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists Source: RSC Publishing URL: [Link]
-
Title: Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma Source: PubMed Central URL: [Link]
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Title: Pharmacophore model validation using GH score method. Source: ResearchGate URL: [Link]
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Title: 3-Nitrobenzamide | C7H6N2O3 | CID 12576 Source: PubChem URL: [Link]
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Title: PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues Source: PMC URL: [Link]
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Title: Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents Source: PubMed URL: [Link]
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Title: Small molecule tractable PARP inhibitors: Scaffold construction approaches, mechanistic insights and structure activity relationship | Request PDF Source: ResearchGate URL: [Link]
-
Title: (PDF) Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides Source: ResearchGate URL: [Link]
-
Title: Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery Source: ResearchGate URL: [Link]
-
Title: Chemical structures and known PARP activities of clinical PARP... | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development Source: ACS Publications URL: [Link]
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N-Methyl-3-nitrobenzamide: A Technical Guide to Evaluating its Potential as a Chemical Probe
Abstract
This technical guide provides a comprehensive framework for the evaluation of N-methyl-3-nitrobenzamide as a potential chemical probe. While direct biological data for this specific compound is limited, its structural similarity to known inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, particularly its parent compound 3-nitrobenzamide, presents a compelling hypothesis for its target engagement and biological activity. This document outlines a complete workflow, from the synthesis of this compound to a multi-faceted strategy for its validation as a chemical probe. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of potential outcomes. This guide is intended for researchers in chemical biology, drug discovery, and pharmacology who are interested in the exploration of novel small molecules for target validation and pathway elucidation.
Introduction: The Rationale for Investigating this compound
Chemical probes are indispensable tools in modern biomedical research, enabling the interrogation of protein function in complex biological systems with temporal and dose-dependent control. The ideal chemical probe exhibits high potency and selectivity for its intended target, possesses cell permeability, and elicits a measurable biological response. The benzamide scaffold is a well-established pharmacophore, notably present in numerous clinically approved PARP inhibitors.[1] The parent compound, 3-nitrobenzamide, has been identified as an inhibitor of PARP, a family of enzymes critical for DNA repair and other cellular processes.[2] This provides a strong rationale to hypothesize that the N-methylated derivative, this compound, may retain or even possess enhanced activity and selectivity for PARP enzymes.
The addition of a methyl group to the amide nitrogen can influence several key properties of a molecule, including its solubility, cell permeability, and binding affinity to its target protein. Therefore, a systematic evaluation of this compound is warranted to determine if it represents a valuable addition to the chemical biology toolbox for studying PARP-related signaling pathways. This guide will provide the necessary protocols and conceptual framework to undertake such an investigation.
Synthesis and Characterization of this compound
A reliable and scalable synthesis of this compound is the foundational step for its evaluation. Based on standard amide bond formation methodologies, the following protocol outlines the synthesis from commercially available starting materials.
Synthetic Scheme
Caption: Synthetic route for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitrobenzoyl chloride
-
Methylamine (2M solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amidation: Slowly add methylamine (1.1 - 1.5 eq) to the cooled solution of 3-nitrobenzoyl chloride. If using a solution of methylamine, add it dropwise. If using methylamine gas, bubble it through the solution at a controlled rate. To neutralize the HCl byproduct, add triethylamine (1.2 eq).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The product, this compound, should be less polar than the starting carboxylic acid (if hydrolysis of the acid chloride occurs).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | PubChem[3] |
| Molecular Weight | 180.16 g/mol | PubChem[3] |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in organic solvents like DCM, chloroform, and ethyl acetate. | Inferred |
Evaluating the Potential of this compound as a PARP Chemical Probe
The central hypothesis is that this compound acts as an inhibitor of PARP enzymes. To validate this, a multi-pronged approach is necessary, encompassing biochemical assays, cell-based functional assays, target engagement confirmation, and selectivity profiling.
In Vitro PARP Inhibition Assays
The initial step is to determine if this compound directly inhibits the enzymatic activity of PARP.
Experimental Protocol: Homogeneous PARP Inhibition Assay (e.g., using a commercial kit)
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by a PARP enzyme. Inhibition of PARP activity leads to a decrease in the signal.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
This compound (test compound)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
DMSO (vehicle control)
-
Assay buffer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: To the wells of the histone-coated microplate, add the PARP enzyme, assay buffer, and the test compound at various concentrations. Include wells for the positive control (Olaparib) and vehicle control (DMSO).
-
Initiation: Initiate the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Add the streptavidin-HRP conjugate, followed by the HRP substrate.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Expected Outcome: If this compound is a PARP inhibitor, a dose-dependent decrease in the signal will be observed, allowing for the calculation of its IC₅₀.
Cellular Activity and Cytotoxicity
A useful chemical probe must be active in a cellular context. Given the role of PARP in DNA repair, inhibiting PARP can sensitize cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), to DNA damaging agents.
Experimental Protocol: Cell Proliferation Assay
Principle: This assay measures the effect of the compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., temozolomide)
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, both alone and in combination with a fixed concentration of a DNA damaging agent.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) values.
Expected Outcome: If this compound is a potent PARP inhibitor, it is expected to show enhanced cytotoxicity in BRCA-deficient cells, especially in combination with a DNA damaging agent.
Target Engagement in a Cellular Context
Confirming that a compound binds to its intended target within the complex environment of a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.
Materials:
-
Cultured cells expressing the target protein (PARP)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein (for Western blot detection)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Expected Outcome: A positive result will show a rightward shift in the melting curve for PARP in cells treated with this compound compared to vehicle-treated cells.
Selectivity Profiling
A high-quality chemical probe should be selective for its intended target over other related proteins.
Experimental Protocol: Kinome-Wide or PARP Family Selectivity Screening
Principle: The compound is tested against a large panel of kinases or other enzymes to determine its off-target activities.
Procedure:
-
Compound Submission: Submit this compound to a commercial service that offers kinase or PARP family selectivity profiling.
-
Assay Performance: The service will perform in vitro activity assays for the compound against their panel of enzymes, typically at a fixed concentration.
-
Data Reporting: The results are usually reported as the percent inhibition at the tested concentration.
-
Follow-up: For any significant off-target hits, full IC₅₀ determinations should be performed.
Expected Outcome: Ideally, this compound will show potent inhibition of one or more PARP family members with minimal activity against other enzymes, demonstrating its selectivity.
Future Directions and Conclusion
The successful validation of this compound as a potent and selective PARP chemical probe would open up numerous avenues for research. It could be used to:
-
Elucidate the specific roles of different PARP isoforms in various cellular processes.
-
Investigate the downstream consequences of PARP inhibition in different disease models.
-
Serve as a starting point for the development of novel therapeutic agents.
References
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Physical and chemical properties of N-methyl-3-nitrobenzamide
An In-Depth Technical Guide to the Physical and Chemical Properties of N-methyl-3-nitrobenzamide
Introduction
This compound is a substituted aromatic compound belonging to the benzamide family. Its structure, featuring a nitro group and an N-methylated amide substituent on a benzene ring, suggests a unique combination of electronic and steric properties that are of interest in medicinal chemistry and materials science. The presence of both electron-withdrawing groups (nitro and carbonyl) and a potential hydrogen bond donor (the amide N-H) makes this molecule a compelling subject for studies in molecular recognition, reaction kinetics, and as a scaffold in the design of novel bioactive agents. This guide provides a comprehensive overview of its known physical and chemical properties, supported by established experimental protocols and theoretical insights to facilitate its use in a research and development context.
Molecular Structure and Identification
The foundational step in understanding the properties of this compound is to elucidate its molecular structure and key identifiers. The arrangement of the functional groups on the aromatic ring dictates its reactivity, polarity, and spectral characteristics.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3400-26-8 | [1] |
| Molecular Formula | C₈H₈N₂O₃ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| InChI | InChI=1S/C8H8N2O3/c1-9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11) | [1] |
| InChIKey | KKNRKRLMGLMZDK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CNC(=O)C1=CC(=CC=C1)[O-] | [1] |
Physical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and application in various experimental settings.
Table 2: Summary of Physical Properties
| Property | Value | Notes |
| Appearance | Solid | [2] |
| Purity | 95.0% (example from a commercial source) | [2] |
| Melting Point | Data not available | The related compound, 3-nitrobenzamide, has a melting point of 140-143 °C.[3] The N-methyl group may alter this value. |
| Boiling Point | Data not available | Expected to be high due to polarity and molecular weight; may decompose before boiling at atmospheric pressure. |
| Solubility | Insoluble in water (predicted) | [4] The presence of polar amide and nitro groups is counteracted by the nonpolar benzene ring. Expected to have higher solubility in polar organic solvents like acetone, ethanol, and DMSO. |
Causality Behind Physical Properties
The solid state of this compound at room temperature is a consequence of strong intermolecular forces. The polar amide and nitro groups can participate in dipole-dipole interactions. Furthermore, the N-H bond of the secondary amide allows for intermolecular hydrogen bonding, which significantly raises the energy required to transition into the liquid phase, thus leading to a relatively high melting point.
The predicted insolubility in water is a classic example of the "like dissolves like" principle.[5] While the amide and nitro groups are polar and capable of hydrogen bonding with water, the hydrophobic nature of the benzene ring dominates, limiting its aqueous solubility.[5] However, its solubility is expected to increase in polar organic solvents that can effectively solvate both the polar functional groups and the nonpolar aromatic ring.
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay of its three key functional components: the secondary amide, the nitro group, and the aromatic ring. The electron-withdrawing nature of both the nitro group and the benzamide moiety significantly influences the reactivity of the benzene ring.
Caption: Key reactivity pathways for this compound.
Amide Group Reactivity
The secondary amide linkage is susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat. This reaction cleaves the amide bond to yield 3-nitrobenzoic acid and methylamine. This stability to hydrolysis at neutral pH is a key feature of amides that makes them prevalent in biological systems and pharmaceuticals.
Nitro Group Reactivity
The nitro group is a versatile functional group in synthetic chemistry, primarily serving as a precursor to an amino group. The reduction of the nitro group on this compound to form N-methyl-3-aminobenzamide can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., tin and hydrochloric acid). This transformation is fundamental in synthesizing more complex molecules, as the resulting aniline derivative is a key building block for further functionalization.
Aromatic Ring Reactivity
Both the nitro group and the N-methylcarbamoyl group are strong deactivating, meta-directing groups for electrophilic aromatic substitution. This is due to their electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution would be directed to the positions meta to both groups (C5).
Proposed Synthesis
While specific synthesis routes for this compound are not detailed in the provided search results, a logical and standard synthetic pathway can be proposed based on fundamental organic chemistry principles. This two-step process starts from the commercially available 3-nitrobenzoic acid.
Caption: Proposed two-step synthesis of this compound.
Step 1: Acyl Chloride Formation. 3-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid into the more reactive acyl chloride. This is a standard and high-yielding transformation.
Step 2: Amidation. The resulting 3-nitrobenzoyl chloride is then reacted with methylamine. The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the stable this compound product.
This proposed synthesis is efficient and utilizes readily available starting materials, making it a practical approach for laboratory-scale production.
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key physical properties.
Melting Point Determination (Capillary Method)
The capillary method is a widely accepted standard for determining the melting point of a solid crystalline substance.[6][7] A sharp melting point over a narrow range (typically 0.5-1.0°C) is often indicative of high purity.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.[6]
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[7][8]
-
Heating: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.
Qualitative Solubility Determination
Understanding a compound's solubility profile across different solvent types provides insight into its polarity and the presence of acidic or basic functional groups.[9][10]
Caption: General workflow for qualitative solubility testing.
Methodology:
-
Preparation: For each test, place approximately 25 mg of this compound into a clean, dry test tube.[9]
-
Solvent Addition: Add 0.75 mL of the test solvent in portions.[9] The following solvents should be used to build a comprehensive profile:
-
Water (H₂O): To assess overall polarity.
-
Hexane: A nonpolar solvent to assess lipophilicity.
-
5% Aqueous HCl: To test for basic functional groups (none expected to be strongly basic).
-
5% Aqueous NaOH: To test for acidic functional groups (the amide N-H is very weakly acidic and not expected to dissolve).
-
Concentrated H₂SO₄: Most compounds containing oxygen or nitrogen are soluble in cold, concentrated sulfuric acid.[10]
-
-
Mixing and Observation: Vigorously shake the tube for at least 60 seconds after each solvent addition.[5] Observe whether the solid dissolves completely. A compound is considered soluble if it forms a clear solution.
Spectral Information
Spectroscopic data is indispensable for the unambiguous identification and structural verification of a chemical compound. While raw spectra are not presented here, their availability from public databases is noted.
-
¹³C NMR & ¹H NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon and proton framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum would confirm the presence of the methyl group, the amide proton, and the four distinct aromatic protons. The ¹³C NMR would show eight distinct carbon signals corresponding to the molecular structure. Spectral data for related compounds can be found on databases like PubChem.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretching (around 3300 cm⁻¹)
-
C-H stretching (aromatic and aliphatic)
-
C=O stretching of the amide (around 1650 cm⁻¹)
-
Asymmetric and symmetric N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight (180.16 g/mol ).[1]
Potential Applications and Concluding Remarks
While specific biological activities or industrial applications for this compound are not widely reported, its structural motifs are common in pharmacologically active compounds. The benzamide scaffold is present in numerous approved drugs, and nitroaromatic compounds are often investigated as prodrugs or for their unique electronic properties.
This technical guide has synthesized available data to present a detailed profile of this compound. The combination of its physical properties, predictable reactivity, and straightforward synthesis makes it an accessible compound for further research. The experimental protocols provided herein offer a self-validating system for researchers to confirm these properties and build upon this foundational knowledge in their own investigations, whether in the pursuit of new pharmaceuticals, functional materials, or fundamental chemical understanding.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-methyl-3-nitrobenzamide
Abstract & Introduction
N-substituted benzamides are a cornerstone of medicinal chemistry and materials science, with the amide functional group being prevalent in numerous pharmaceuticals.[1] The synthesis of N-methyl-3-nitrobenzamide serves as a model reaction for the formation of secondary amides from highly reactive acyl chlorides. The presence of the nitro group makes this compound and its derivatives valuable intermediates in the synthesis of more complex molecules, such as 3-aminobenzamide, a potential building block for various therapeutic agents.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound from 3-nitrobenzoyl chloride and methylamine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, outline critical safety considerations, and describe robust analytical methods for product validation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing the technical depth necessary for successful and reproducible execution.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of this compound is a classic example of a nucleophilic acyl substitution.[2][3] This specific transformation is typically conducted under Schotten-Baumann conditions , which involve the reaction of an amine with an acyl chloride in the presence of a base.[1][4] This method is highly efficient for forming stable amide bonds.
Mechanism: The reaction proceeds via a well-established two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[2][5]
-
Intermediate Collapse & Deprotonation: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion (Cl⁻), a good leaving group, is expelled. This results in a protonated amide. A base (either a second equivalent of methylamine or an added base like sodium hydroxide) then deprotonates the nitrogen atom to yield the final, neutral this compound product and a salt byproduct (e.g., methylammonium chloride or sodium chloride).[5]
The inclusion of a base is critical; it neutralizes the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the starting methylamine.[1][4] Protonated methylamine is no longer nucleophilic, and its formation would halt the reaction. By scavenging the acid, the base drives the reaction equilibrium towards the product.[1]
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis yielding a high-purity product.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 5.00 g | 26.9 | 1.0 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 2.5 mL | ~32.2 | ~1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Sodium Hydroxide (10% aq.) | NaOH | 40.00 | ~30 mL | ~75 | ~2.8 |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | 20 mL | 20 | - |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 20 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | - |
Equipment
-
100 mL and 250 mL Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
125 mL Separatory funnel
-
Glass funnel and filter paper
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, add 3-nitrobenzoyl chloride (5.00 g, 26.9 mmol) and a magnetic stir bar to a 100 mL round-bottom flask. Dissolve the solid in 50 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Amine Addition: In a separate small beaker, measure the 40% aqueous methylamine solution (2.5 mL, ~1.2 eq). Slowly add the methylamine solution dropwise to the stirred DCM solution over 15-20 minutes. Maintain the temperature below 10 °C throughout the addition. Causality Note: 3-Nitrobenzoyl chloride is highly reactive and the amidation is exothermic. Slow addition at low temperature prevents runaway reactions and minimizes side reactions like hydrolysis of the acyl chloride.[1]
-
Basification: After the methylamine addition is complete, add 10% aqueous sodium hydroxide (~30 mL) dropwise until the aqueous layer is basic (pH > 10, check with pH paper).
-
Reaction Completion: Allow the biphasic mixture to stir vigorously at room temperature for 30-45 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes eluent. The product spot should be clearly visible, and the starting material spot should diminish.
-
Work-up - Phase Separation: Transfer the reaction mixture to a 125 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean 250 mL flask.
-
Aqueous Washes:
-
Wash the organic layer with 1 M HCl (1 x 20 mL) to remove any unreacted methylamine.
-
Wash with deionized water (1 x 20 mL).
-
Wash with brine (1 x 20 mL) to facilitate the removal of water from the organic layer.
-
Self-Validation Check: Each wash removes specific impurities. The acid wash removes the basic amine, while the brine wash helps prevent emulsions and initiates drying.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (~5 g). Swirl the flask occasionally for 10 minutes. The drying agent should appear free-flowing. Gravity filter the solution into a pre-weighed round-bottom flask to remove the sodium sulfate.
-
Solvent Removal: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. The crude this compound will be obtained as a solid.
Purification by Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol in a beaker or Erlenmeyer flask.
-
Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.[6]
-
Dry the crystals in a vacuum oven at 50-60 °C overnight. Weigh the final product and calculate the percentage yield. The expected product is an off-white or pale yellow solid.
Product Characterization and Validation
Confirming the identity and purity of the final product is a critical step.
-
Melting Point (MP): The literature melting point of this compound is approximately 149-152 °C. A sharp melting point within this range indicates high purity.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.65 (t, 1H, Ar-H), ~8.30 (ddd, 1H, Ar-H), ~8.10 (d, 1H, Ar-H), ~7.65 (t, 1H, Ar-H), ~6.30 (br s, 1H, NH), ~3.05 (d, 3H, N-CH₃).
-
FTIR (ATR): ν (cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1530 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch).
Caption: Logical workflow for product validation.
Safety & Hazard Management
Safe laboratory practice is paramount. This procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Identification:
-
3-Nitrobenzoyl Chloride: Corrosive and moisture-sensitive.[7] It is a lachrymator (causes tearing). Avoid inhalation of dust and contact with skin and eyes.[7][8] Reacts with water to release HCl gas.
-
Methylamine (40% aq.): Corrosive, flammable, and toxic. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Volatile solvent and a suspected carcinogen. Avoid inhaling vapors.
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with care to avoid burns.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling corrosive materials.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contaminated.
-
Body Protection: A flame-resistant laboratory coat must be worn at all times.
-
-
Waste Disposal:
-
Aqueous waste (acidic and basic washes) should be neutralized before being placed in the designated aqueous waste container.
-
Organic waste containing DCM should be collected in a designated halogenated organic waste container.
-
Solid chemical waste should be disposed of in a designated solid waste container. Follow all institutional and local regulations for chemical waste disposal.
-
References
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Application Note & Protocol: Synthesis of N-methyl-3-nitrobenzamide via Acylation of Methylamine with 3-Nitrobenzoyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of N-methyl-3-nitrobenzamide, a valuable intermediate in pharmaceutical and materials science research. The protocol details the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and methylamine. This application note offers an in-depth exploration of the reaction mechanism, a detailed, field-proven experimental protocol, critical safety considerations, and robust methods for product purification and characterization. The content is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducibility and high-yield synthesis.
Introduction: The Chemistry of Amide Bond Formation
The formation of an amide bond is one of the most fundamental and crucial transformations in organic chemistry, underpinning the synthesis of peptides, polymers, and a vast array of pharmacologically active molecules.[1][2] The acylation of an amine with an acyl chloride is a classic and highly efficient method for constructing this linkage.[3][4]
This protocol focuses on the reaction of methylamine, a primary amine, with 3-nitrobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6][7] The protocol is executed under modified Schotten-Baumann conditions , which utilize a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][8] This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8] The result is the formation of this compound, a substituted amide.
Reaction Mechanism and Energetics
The acylation of methylamine with 3-nitrobenzoyl chloride is a two-step addition-elimination process. Understanding this mechanism is key to optimizing reaction conditions and minimizing side products.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of methylamine acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-nitrobenzoyl chloride.[3][6][7][9] The electron-withdrawing nature of both the chlorine atom and the nitro group on the aromatic ring enhances the electrophilicity of this carbon.
-
Formation of the Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a transient, unstable tetrahedral intermediate.[1][3][5]
-
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and in the process, the chloride ion (Cl⁻)—a good leaving group—is expelled.[3][9]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base. In this protocol, a second equivalent of the starting methylamine acts as the base, neutralizing the proton to form the stable this compound product and methylammonium chloride.[9][10]
Caption: Nucleophilic Acyl Substitution Mechanism.
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Physical Form | Key Hazards |
| 3-Nitrobenzoyl chloride | 121-90-4 | 185.56 | Yellow Crystalline Solid | Corrosive, Moisture Sensitive |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | Colorless Gas/Solution | Flammable, Toxic, Corrosive |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Colorless Liquid | Volatile, Suspected Carcinogen |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Colorless Liquid | Corrosive |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | White Solid/Solution | Mild Irritant |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | White Solid/Solution | Non-hazardous |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | White Crystalline Solid | Hygroscopic |
| Ethanol | 64-17-5 | 46.07 | Colorless Liquid | Flammable |
| Deionized Water | 7732-18-5 | 18.02 | Colorless Liquid | Non-hazardous |
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flasks (100 mL, 250 mL)
-
Addition funnel (125 mL)
-
Separatory funnel (250 mL)
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Analytical balance
Critical Safety Precautions
This protocol must be performed in a well-ventilated chemical fume hood.
-
3-Nitrobenzoyl Chloride: Highly corrosive and causes severe skin burns and eye damage.[11][12] It is also moisture-sensitive and will react with water to release corrosive HCl gas. Handle with extreme care, using gloves, safety goggles, and a lab coat.[13][14] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][15]
-
Methylamine Solution: Corrosive and toxic. The vapors are irritating to the respiratory system. Avoid inhalation. Ensure all handling is done within the fume hood.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile or neoprene) are mandatory at all times.[12]
Detailed Experimental Protocol
Caption: Experimental workflow for synthesis and purification.
Step 1: Reaction Setup and Reagent Preparation 1.1. In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mL of 40% aqueous methylamine solution. 1.2. Add 50 mL of dichloromethane (DCM). 1.3. Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 10 minutes to allow the methylamine to partition into the organic layer and to cool the solution to 0-5 °C. Causality: Cooling is essential as the acylation reaction is highly exothermic. Maintaining a low temperature minimizes side reactions and prevents uncontrolled boiling of the solvent.
Step 2: Addition of 3-Nitrobenzoyl Chloride 2.1. In a separate beaker, dissolve 5.0 g (26.9 mmol) of 3-nitrobenzoyl chloride in 40 mL of DCM. 2.2. Transfer this solution to a 125 mL addition funnel and place it on the reaction flask. 2.3. Add the 3-nitrobenzoyl chloride solution dropwise to the stirring methylamine solution over a period of approximately 30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C. Causality: Slow, controlled addition prevents a rapid temperature increase and ensures that the amine remains in excess locally, promoting the desired reaction over potential side reactions.
Step 3: Reaction Completion 3.1. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 3.2. Continue stirring for an additional 60 minutes to ensure the reaction proceeds to completion.
Step 4: Aqueous Work-up 4.1. Transfer the reaction mixture to a 250 mL separatory funnel. 4.2. Wash the organic layer sequentially with: a. 50 mL of 1 M HCl. Causality: This acidic wash protonates and removes the excess unreacted methylamine. b. 50 mL of saturated sodium bicarbonate solution. Causality: This basic wash neutralizes any remaining HCl and acidic impurities. c. 50 mL of brine. Causality: The brine wash removes bulk water from the organic layer, facilitating the subsequent drying step. 4.3. Drain the organic layer (bottom layer) into a clean Erlenmeyer flask.
Step 5: Drying and Solvent Removal 5.1. Add anhydrous sodium sulfate to the organic layer and swirl. Continue adding until the drying agent no longer clumps together. 5.2. Gravity filter the solution to remove the drying agent. 5.3. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification and Characterization
Purification by Recrystallization
The crude this compound is purified by recrystallization, a technique that relies on differences in solubility between the product and impurities at different temperatures.[16]
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system. The product is soluble in hot ethanol but less soluble in cold water.[17]
-
Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid dissolves completely.[18] c. Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. f. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[18] g. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of ice-cold water, and allow them to air dry.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard spectroscopic methods.[19]
| Parameter | Expected Value / Observation |
| Appearance | White to pale-yellow crystalline solid |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol [20] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.65 (t, 1H, Ar-H), δ ~8.30 (dd, 1H, Ar-H), δ ~8.15 (d, 1H, Ar-H), δ ~7.60 (t, 1H, Ar-H), δ ~6.3 (br s, 1H, N-H), δ ~3.05 (d, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165.0 (C=O), 148.0, 136.0, 134.0, 129.5, 125.5, 122.0 (Ar-C), 27.0 (N-CH₃) |
| IR Spectroscopy (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O amide I stretch), ~1530 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch) |
| Mass Spectrometry (EI) | m/z (%) = 180 (M⁺) |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.
References
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Application Notes: Protocol for Using N-methyl-3-nitrobenzamide in Cell Culture Assays
Introduction
N-methyl-3-nitrobenzamide is a small molecule belonging to the benzamide class of chemical compounds.[1][2] Structurally related molecules, such as 3-aminobenzamide and other nitroaromatic compounds, are recognized as inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the cellular DNA damage response (DDR).[3][4][5] PARP enzymes, particularly PARP1, are primary sensors of DNA single-strand breaks (SSBs) and are essential for initiating their repair.[6][7] Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[5][6]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a putative PARP inhibitor in cell culture-based assays. We will cover its hypothesized mechanism of action, provide step-by-step protocols for evaluating its cytotoxic effects, and discuss critical experimental considerations.
Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism by which benzamide derivatives exert their effects in the context of DNA repair is through the competitive inhibition of PARP enzymes.[5] PARP1 binds to sites of single-strand DNA breaks and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[6] This PARylation event serves as a scaffold to recruit other essential DNA repair factors, facilitating the Base Excision Repair (BER) pathway.[7]
This compound, by mimicking the nicotinamide portion of NAD+, is hypothesized to bind to the catalytic domain of PARP, preventing PAR chain synthesis.[3][5] This inhibition leads to two major consequences:
-
Stalled DNA Repair: The repair of single-strand breaks is impaired.
-
PARP Trapping: The inhibited PARP enzyme remains bound to the DNA, creating a physical obstruction that is more cytotoxic than the unrepaired break itself.
During DNA replication, the replication fork encounters these unrepaired (or PARP-trapped) single-strand breaks, leading to their collapse and the formation of highly toxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells by PARP inhibitors is termed "synthetic lethality".[5][8]
Caption: Hypothesized mechanism of this compound via PARP inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Rationale: Like its parent compound 3-nitrobenzamide, this compound is expected to have poor solubility in aqueous solutions.[9][10] Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is required to prepare a high-concentration stock solution that can be further diluted in cell culture media.
Materials:
-
This compound (CAS: 3400-26-8)[1]
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out a precise amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a desired high-concentration stock (e.g., 10-50 mM).
-
Calculation Example: For a 10 mM stock solution of this compound (Molecular Weight: 180.16 g/mol )[2], dissolve 1.8016 mg in 1 mL of DMSO.
-
-
Vortex thoroughly until the compound is completely dissolved. A brief warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] This protocol determines the dose-dependent cytotoxic effect of this compound and allows for the calculation of its half-maximal inhibitory concentration (IC50).
Caption: General workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest (e.g., BRCA-mutant and BRCA-wildtype lines for comparison)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for attachment.[11]
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration in the highest dose well does not exceed a non-toxic level (typically ≤0.5%).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the compound.
-
Controls: Include a "vehicle control" (medium with the same final concentration of DMSO as the highest treatment dose) and a "blank" control (medium only, no cells).[11]
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Experimental Considerations and Troubleshooting
-
Vehicle Control: It is critical to include a DMSO vehicle control to ensure that the observed cytotoxicity is due to the compound and not the solvent. The final DMSO concentration should be kept constant across all treatment wells.
-
Cell Line Selection: The choice of cell line is paramount. To test the synthetic lethality hypothesis, it is advisable to use isogenic cell line pairs (e.g., BRCA2-knockout and parental cells) or to compare cell lines with known differences in DNA repair pathway integrity (e.g., MDA-MB-436 [BRCA1 mutant] vs. MCF-7 [BRCA1 wildtype]).
-
Concentration Range: A preliminary dose-response experiment using a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) is recommended to identify the working range for IC50 determination.
-
Incubation Time: The duration of compound exposure can significantly impact results. A time-course experiment (e.g., 24, 48, 72 hours) can provide valuable information on the kinetics of the cytotoxic response.
-
Confirmation of Mechanism: While an MTT assay demonstrates cytotoxicity, it does not confirm the mechanism of action. Further assays are recommended, such as:
-
PARP Activity Assay: To directly measure the inhibition of PAR formation in cells after inducing DNA damage.[6]
-
DNA Damage Assay (Comet Assay or γH2AX staining): To visualize and quantify the accumulation of DNA strand breaks.[6][12]
-
Apoptosis and Cell Cycle Analysis: To determine if cell death occurs via apoptosis and to check for cell cycle arrest, which are common consequences of extensive DNA damage.[11][13]
-
Data Presentation
The results of dose-response experiments are typically summarized by their IC50 values. The table below provides an example of how to present such data, using values for known PARP inhibitors for illustrative purposes.
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| ME0328 | PARP3 | - | 0.89 | [14] |
| ME0328 | PARP1 | - | 6.3 | [14] |
| 3-Aminobenzamide | PARP | HEI-OC1 | ~3000 (3 mM) | [15] |
| Olaparib | PARP1/2 | - | 0.005 / 0.001 | [16] |
Note: The IC50 values for this compound should be experimentally determined.
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Application Notes and Protocols: N-methyl-3-nitrobenzamide as a Negative Control in Biological Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Negative Control in PARP Inhibitor Research
The study of Poly(ADP-ribose) polymerase (PARP) inhibitors has become a cornerstone of research in oncology and DNA damage response pathways. The specificity and potency of these small molecules are paramount to their therapeutic efficacy. However, the potential for off-target effects is a significant concern in drug development, as these can lead to misinterpretation of experimental results and unforeseen toxicities.[1] To ensure the validity of experimental findings, the use of appropriate controls is indispensable.[2] A well-designed negative control should be structurally similar to the active compound but devoid of the specific biological activity being investigated.[3] This allows researchers to distinguish between the on-target effects of the drug and non-specific effects arising from the chemical scaffold or experimental conditions. This document provides a detailed guide on the use of N-methyl-3-nitrobenzamide as a negative control in biological experiments involving PARP inhibitors.
This compound: A Structurally-Related Inactive Control
This compound is a small molecule that shares a similar benzamide core structure with many known PARP inhibitors, such as 3-aminobenzamide.[4] However, key structural differences, particularly the presence of a nitro group instead of an amino group at the 3-position, are predicted to abrogate its binding to the PARP enzyme's active site. While some nitrobenzamide derivatives have been explored for various biological activities,[5][6][7] this compound itself has not been reported to exhibit significant PARP inhibitory function, making it a suitable candidate for a negative control.
It is crucial for the end-user to experimentally validate the lack of activity of this compound in their specific assay system before its routine use as a negative control.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | [8] |
| Molecular Weight | 180.16 g/mol | [8] |
| Appearance | Yellow powder | [9] |
| CAS Number | 3400-26-8 | [8] |
Rationale for Use as a Negative Control
The rationale for using this compound as a negative control is rooted in the principles of structure-activity relationships (SAR). While structurally similar molecules can have similar biological activities, this is not always the case.[3][10][11] Minor modifications to a chemical scaffold can dramatically alter its biological function. In the context of PARP inhibitors, the amino group of 3-aminobenzamide is crucial for its interaction with the enzyme's active site. The substitution of this group with a nitro group in this compound is expected to disrupt these key interactions, rendering the molecule inactive as a PARP inhibitor.
The diagram below illustrates the structural comparison between the active PARP inhibitor 3-aminobenzamide and the proposed negative control, this compound.
Caption: Structural comparison of 3-aminobenzamide and this compound.
Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 3-nitrobenzoyl chloride and methylamine.[4]
Materials:
-
3-Nitrobenzoyl chloride
-
Methylamine (40% in water or as a solution in THF)
-
Triethylamine or pyridine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Add the methylamine solution dropwise to the cooled 3-nitrobenzoyl chloride solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow solid.
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation and Use of this compound in Cell-Based Assays
Materials:
-
This compound (synthesized or purchased)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line being used
-
Cells of interest
-
Active PARP inhibitor (positive control)
-
Vehicle control (e.g., 0.1% DMSO in media)
Procedure:
-
Stock Solution Preparation:
-
Based on solubility data for similar compounds like p-nitrobenzamide, DMSO is a suitable solvent.[12]
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution by vortexing or gentle warming.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
The final DMSO concentration in all experimental conditions (including vehicle control) should be kept constant and at a non-toxic level (typically ≤ 0.1%).
-
-
Cell-Based Assay:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the following:
-
Vehicle control (medium with the same final concentration of DMSO).
-
A range of concentrations of the active PARP inhibitor (positive control).
-
A range of concentrations of this compound (negative control), typically at the same concentrations as the active inhibitor.
-
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Perform the desired endpoint assay (e.g., cell viability assay, PARylation assay, or a specific functional assay).
-
Validation of this compound as a Negative Control
It is imperative to validate that this compound is inactive in your specific experimental system. The following workflow outlines a validation process.
Sources
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Application Notes and Protocols: Leveraging N-methyl-3-nitrobenzamide in Fragment-Based Drug Discovery
Introduction: The Power of Starting Small in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone in modern medicinal chemistry, providing a powerful alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target.[3][4] These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, ≤ 3 hydrogen bond donors/acceptors), offer a more efficient exploration of chemical space, often yielding higher quality starting points for lead optimization.[5][6] The initial weak binding of these fragments is then strategically improved through chemical elaboration, a process that can involve growing, linking, or merging fragments to generate potent, drug-like candidates.[7][8][9] This bottom-up approach has led to the development of several marketed drugs, validating its efficacy against a range of challenging targets.[1][4]
This application note provides a detailed guide on the practical application of N-methyl-3-nitrobenzamide as a representative fragment in an FBDD campaign. We will explore its physicochemical properties, outline detailed protocols for primary screening and hit validation, and discuss strategies for its evolution into a potent lead compound.
This compound: A Profile of an Ideal Fragment
This compound is an excellent candidate for inclusion in a fragment library. Its properties align well with the guiding principles of FBDD, making it a valuable tool for probing the binding landscapes of protein targets.
Physicochemical Properties
A fragment's success is intrinsically linked to its physical and chemical characteristics. This compound exhibits a favorable profile for FBDD applications.
| Property | Value | Source |
| Molecular Weight | 180.16 g/mol | [10] |
| Molecular Formula | C8H8N2O3 | [10] |
| XLogP3 | 1.6 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Polar Surface Area | 74.9 Ų | [10] |
These properties place this compound squarely within the "Rule of Three," suggesting good potential for aqueous solubility and efficient binding. The presence of both hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen and nitro group oxygens) functionalities, coupled with an aromatic ring capable of pi-stacking and other hydrophobic interactions, provides multiple potential anchor points for binding to a protein target.
FBDD Workflow Using this compound
The journey from a fragment to a lead compound is a multi-step process. Here, we outline a typical workflow using this compound as our starting fragment.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocols for Screening and Validation
Due to the weak binding affinities of fragments, highly sensitive biophysical techniques are required for their detection and characterization.[11]
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, allowing for the real-time detection of binding events.[5][12]
Objective: To identify fragments that bind to a target protein of interest.
Materials:
-
Biacore T200 or similar SPR instrument[12]
-
CM5 sensor chip
-
Target protein (e.g., a kinase, protease, or epigenetic target)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a dilution series of this compound in running buffer containing a final DMSO concentration of 1-2%. A typical concentration range for fragment screening is 100 µM to 1 mM.
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in Resonance Units, RU) over time.
-
After each injection, regenerate the sensor surface with a mild buffer (e.g., a short pulse of 50 mM NaOH or a high salt buffer) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.
-
A fragment is considered a "hit" if it produces a concentration-dependent binding response.
-
For initial hits, determine the dissociation constant (KD) by fitting the steady-state binding responses to a 1:1 binding model.
-
Causality and Trustworthiness: The use of a reference cell is critical for eliminating false positives due to bulk refractive index changes or non-specific binding to the chip surface. Running a concentration series helps to confirm that the observed binding is a specific, saturable interaction, a hallmark of a genuine hit.
Protocol 2: Orthogonal Hit Validation by 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD, capable of detecting weak binding events and providing structural information.[13][14] Ligand-observe methods like Saturation Transfer Difference (STD) NMR are particularly useful for hit validation.
Objective: To confirm the binding of this compound to the target protein in solution.
Materials:
-
NMR spectrometer (600 MHz or higher) equipped with a cryoprobe
-
Target protein solution (e.g., 10-20 µM in a deuterated buffer)
-
This compound stock solution
-
Deuterated buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.4 in 99.9% D2O)
Methodology:
-
Sample Preparation:
-
Prepare two NMR tubes.
-
Sample 1 (Test): Add the target protein (to a final concentration of 10-20 µM) and this compound (to a final concentration of 200 µM) to the deuterated buffer.
-
Sample 2 (Control): Add only this compound (200 µM) to the deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum for both samples to ensure the fragment is soluble and its signals are visible.
-
Acquire STD NMR spectra for the test sample. This involves two experiments:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals are present.
-
Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 30 ppm) as a control.
-
-
The saturation is transferred from the protein to the bound fragment.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of signals in the STD difference spectrum confirms that this compound binds to the target protein in solution. The relative intensity of the signals can provide information about which part of the fragment is most closely interacting with the protein.
-
Causality and Trustworthiness: This orthogonal method validates the primary SPR hit in a solution-based, label-free format, increasing confidence that the interaction is not an artifact of the SPR solid-phase setup. Observing signals in the STD spectrum is direct evidence of a physical interaction between the fragment and the target.
From Fragment Hit to Potent Lead: The Path of Optimization
Once this compound is confirmed as a binder, the next phase is to increase its affinity and selectivity through medicinal chemistry.[7][9] This process is ideally guided by structural information, such as an X-ray co-crystal structure of the fragment bound to the target.
Caption: A hypothetical optimization path from a fragment hit to a lead compound.
Strategy 1: Fragment Growing
The most common strategy for fragment evolution is "growing," where chemical moieties are added to the fragment core to engage with adjacent pockets on the protein surface.[9][15] For this compound, a co-crystal structure might reveal that the nitro group is pointing towards a solvent-exposed region, while the aromatic ring is nestled in a hydrophobic pocket. A medicinal chemist could then synthesize analogs where the nitro group is replaced with other functionalities designed to interact with nearby residues. For example, replacing the nitro group with a carboxylate could form a salt bridge with a nearby lysine, significantly improving affinity.
Strategy 2: Fragment Linking
If another fragment is found to bind in a pocket adjacent to this compound, a "linking" strategy can be employed.[6] This involves designing and synthesizing a new molecule that incorporates the pharmacophores of both fragments connected by a suitable linker. The challenge lies in designing a linker that maintains the optimal binding orientation of each fragment without introducing excessive conformational strain or unfavorable physicochemical properties.[6]
Conclusion
This compound serves as an exemplary scaffold for fragment-based drug discovery campaigns. Its ideal physicochemical properties make it a high-quality starting point for identifying novel binders to challenging protein targets. By employing sensitive biophysical screening techniques like SPR for primary screening and NMR for orthogonal validation, researchers can confidently identify and characterize initial hits. Subsequent structure-guided medicinal chemistry efforts, such as fragment growing or linking, can then systematically transform these low-affinity fragments into highly potent and selective lead compounds, accelerating the path toward new therapeutics.[4]
References
-
de Souza, L.R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]
-
de Souza, L.R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. Available at: [Link]
-
Barelier, S., et al. (2020). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. Available at: [Link]
-
Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Available at: [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]
-
Kumar, A., & Singh, J. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Deng, J., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Chemistry. Available at: [Link]
-
Kirby, L., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Medicinal Chemistry Research. Available at: [Link]
-
Talele, T. T. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Available at: [Link]
-
do Carmo, A., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. Available at: [Link]
-
do Carmo, A., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Available at: [Link]
-
Kim, H.-Y. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Protocols. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-4-nitrobenzamide. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrobenzamide. PubChem Compound Database. Available at: [Link]
-
ArT-SuRRe, et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. PubMed Central. Available at: [Link]
-
Ross, T. M., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. Available at: [Link]
-
Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Available at: [Link]
-
Tran, T., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Steinebach, C., et al. (2020). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC - NIH. Available at: [Link]
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Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-methylidene-3-nitrobenzamide. PubChem Compound Database. Available at: [Link]
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Application Notes & Protocols: Synthesis and Evaluation of Benzamide-Based PARP Inhibitors from an N-methyl-3-nitrobenzamide Precursor
Authored by: Gemini, Senior Application Scientist
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a paradigm-shifting class of targeted cancer therapies, particularly effective in tumors with deficiencies in homologous recombination (HR) DNA repair pathways, such as those carrying BRCA1/2 mutations.[1][2] The therapeutic efficacy of these inhibitors is rooted in the principle of synthetic lethality.[1][3] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and in-vitro evaluation of a model PARP inhibitor. The synthetic strategy leverages N-methyl-3-nitrobenzamide, a precursor that contains the critical benzamide pharmacophore which mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[4][5] We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer methodologies for validating the final compound's structure, purity, and biological activity.
Part 1: Scientific Background and Rationale
The Mechanism of PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks (SSBs).[6][7] Upon detecting DNA damage, PARP-1 binds to the site and catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains, a process called PARylation. These PAR chains function as a scaffold to recruit other essential proteins of the Base Excision Repair (BER) pathway to facilitate DNA repair.[8]
PARP inhibitors function through two primary mechanisms:
-
Catalytic Inhibition : They are competitive inhibitors that bind to the NAD+ binding pocket of the PARP enzyme, preventing the PARylation process. This stalls the efficient repair of SSBs.[7]
-
PARP Trapping : Certain inhibitors not only block catalytic activity but also "trap" the PARP-1 protein on the DNA at the site of damage.[3][9] The resulting PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and transcription.[3]
In normal, healthy cells, the stalled replication forks and double-strand breaks (DSBs) that arise from unrepaired SSBs can be resolved by the high-fidelity Homologous Recombination (HR) repair pathway. However, in cancer cells with mutations in HR-pathway genes like BRCA1 or BRCA2, this repair mechanism is defunct. The combination of PARP inhibition (disrupting BER) and a deficient HR pathway leads to a massive accumulation of genomic damage and subsequent cell death. This selective killing of cancer cells is a powerful therapeutic concept known as synthetic lethality .[1][3]
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercial | Starting Material |
| Palladium on Carbon (Pd/C), 10% | Commercial | Reduction Catalyst |
| Hydrogen (H₂) Gas | Gas Cylinder | Reducing Agent |
| Methanol (MeOH), Anhydrous | Commercial | Solvent |
| 2-(chloromethyl)benzoyl chloride | Commercial | Cyclization Partner |
| Triethylamine (TEA) | Commercial | Base |
| Dichloromethane (DCM), Anhydrous | Commercial | Solvent |
| Ethyl Acetate (EtOAc) | Commercial | Extraction/Chromatography Solvent |
| Hexanes | Commercial | Chromatography Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | Aqueous Wash |
| Brine | Lab Prepared | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | Drying Agent |
| Silica Gel | Commercial | Stationary Phase for Chromatography |
Detailed Step-by-Step Protocol
Step 2.3.1: Reduction of this compound
-
Rationale: This step converts the electron-withdrawing nitro group into a nucleophilic amino group, which is essential for the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation, producing water as the only byproduct.
-
Setup: To a 250 mL hydrogenation flask, add this compound (5.0 g, 27.7 mmol) and anhydrous methanol (100 mL). Stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (0.25 g, 5 mol%) to the solution under a nitrogen or argon atmosphere. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexanes) by observing the disappearance of the starting material spot. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield N-methyl-3-aminobenzamide as a solid, which can be used in the next step without further purification.
Step 2.3.2: Synthesis of the Phthalazinone Core
-
Rationale: This is an intramolecular condensation and cyclization. The newly formed amino group acts as a nucleophile, first attacking the acyl chloride and then displacing the benzyl chloride to form the stable six-membered heterocyclic phthalazinone ring system. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
-
Setup: Dissolve the N-methyl-3-aminobenzamide from the previous step (assuming quantitative yield, ~4.16 g, 27.7 mmol) in anhydrous dichloromethane (120 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Base Addition: Add triethylamine (8.5 mL, 61.0 mmol, 2.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 2-(chloromethyl)benzoyl chloride (5.79 g, 30.5 mmol, 1.1 eq) in anhydrous DCM (30 mL). Add this solution dropwise to the cooled reaction mixture over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: 70% EtOAc/Hexanes).
-
Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (gradient elution, e.g., 30% to 80% EtOAc in hexanes) to afford the final model PARP inhibitor.
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [10]All operations should be performed in a well-ventilated fume hood. [11]* Reagent Specific:
-
Nitroaromatics: this compound is a nitroaromatic compound. Avoid inhalation of dust. * Pd/C: The hydrogenation catalyst is flammable, especially when dry or saturated with hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly sealed and operated away from ignition sources.
-
Acyl Chlorides: 2-(chloromethyl)benzoyl chloride is corrosive and moisture-sensitive. Handle with care. [10]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
Part 3: Characterization and Quality Control
Validating the identity, structure, and purity of the synthesized compound is a critical, self-validating step of any protocol.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact molecular weight of the synthesized inhibitor.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, typically aiming for >95% for biological assays.
Expected Data for the Model PARP Inhibitor
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₆H₁₃N₃O₂ |
| Molecular Weight | 279.29 g/mol |
| Expected Yield | 45-60% over two steps |
| Purity (by HPLC) | >95% |
| ¹H NMR (Key Signals) | Aromatic protons (δ 7.5-8.5 ppm), N-CH₃ (δ ~3.0 ppm) |
| MS (ESI+) [M+H]⁺ | Expected: 280.1030; Found: [Value from experiment] |
Part 4: In-Vitro Activity Assessment Protocols
Once the compound is synthesized and purified, its biological activity must be assessed.
Protocol: PARP-1 Enzymatic Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce PARP-1 enzymatic activity by 50% (IC₅₀).
-
Assay Principle: This is a cell-free assay using a 96-well plate coated with histone, a PARP-1 substrate. The assay measures the incorporation of biotinylated NAD+ onto the histone by recombinant human PARP-1 enzyme. The signal is detected using streptavidin-horseradish peroxidase (HRP). [8][12]2. Procedure: a. Prepare a serial dilution of the synthesized inhibitor (e.g., from 100 µM to 10 pM) in assay buffer. b. In a histone-coated 96-well plate, add assay buffer, activated DNA, PARP-1 enzyme, and the inhibitor at various concentrations. c. Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+. Incubate at room temperature for 1 hour. d. Wash the plate and add Streptavidin-HRP. Incubate for 1 hour. e. Wash the plate again and add HRP substrate. Measure the chemiluminescent or colorimetric signal using a plate reader. f. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control and plot the data to determine the IC₅₀ value. [13]
Protocol: Cell-Based Cytotoxicity Assay
-
Objective: To evaluate the selective cytotoxicity of the inhibitor against HR-deficient cancer cells versus HR-proficient cells (synthetic lethality).
-
Cell Lines: Use a matched pair of cell lines, such as BRCA2-deficient (e.g., CAPAN-1) and BRCA2-proficient (e.g., BxPC-3) pancreatic cancer cells, or engineered isogenic cell lines. [4]2. Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the synthesized inhibitor for 72-96 hours. c. Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay. d. Plot cell viability versus inhibitor concentration for each cell line and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Expected Outcome: A potent PARP inhibitor will show significantly lower GI₅₀ values in the BRCA-deficient cell line compared to the BRCA-proficient cell line, demonstrating synthetic lethality. [4][12]
References
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. (A representative review, though the direct link is to a search result with similar information: [Link])
-
Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?[Link]
-
Li, H., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences. [Link]
-
MD Anderson Cancer Center. (2024). What are PARP inhibitors?[Link]
-
Michelena, J., et al. (2018). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. Nature Communications. [Link]
-
ResearchGate. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. [Link]
-
Howard, H. R., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]
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Thapa, P., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]
-
Al-Dabbagh, M., et al. (2023). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. International Journal of Molecular Sciences. [Link]
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Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. [Link]
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University of Bath. (2021). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]
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Springer Nature Experiments. (2011). Strategies Employed for the Development of PARP Inhibitors. [Link]
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Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]
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ResearchGate. (2001). Structural requirements for potent PARP inhibition. The benzamide...[Link]
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Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. [Link]
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El-Damasy, D. A., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Slesarchuk, T. P., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem. [Link]
-
ResearchGate. (2022). The first discovered inhibitors 3-amino/nitrobenzamides. [Link]
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Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. [Link]
-
ResearchGate. (2023). Design, development, and therapeutic applications of PARP-1 selective inhibitors. [Link]
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N-methyl-3-nitrobenzamide: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds
Abstract
This comprehensive guide details the strategic application of N-methyl-3-nitrobenzamide as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of its constituent functional groups—the nitro and N-methylamide moieties—provides a robust platform for constructing complex molecular architectures of significant interest to the pharmaceutical and agrochemical industries. This document provides an in-depth exploration of the chemical properties of this compound, detailed protocols for its conversion into the key intermediate, N-methyl-3-aminobenzamide, and subsequent elaboration into valuable heterocyclic systems such as benzimidazoles and quinazolinones. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in organic synthesis and drug discovery.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials due to their unique chemical properties and biological activities.[1] Among the myriad of building blocks available to synthetic chemists, this compound emerges as a particularly versatile precursor. Its utility stems from the presence of two key functional groups on a stable benzene ring: a nitro group, which is readily reduced to a reactive amine, and an N-methylamide, which can participate in or direct cyclization reactions.
The strategic placement of the nitro and amide groups in a meta-relationship allows for the synthesis of a variety of fused heterocyclic systems. Upon reduction of the nitro group to an amine, the resulting N-methyl-3-aminobenzamide becomes a prime candidate for intramolecular and intermolecular cyclization reactions, leading to the formation of important heterocyclic cores. This application note will provide detailed protocols and the underlying chemical principles for leveraging this compound in the synthesis of valuable heterocyclic scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | Solid | General Knowledge |
| Melting Point | Not reported | |
| Solubility | Soluble in many organic solvents | General Knowledge |
| SMILES | CNC(=O)C1=CC(=CC=C1)[O-] | |
| InChI | InChI=1S/C8H8N2O3/c1-9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11) |
Core Synthetic Strategy: The Gateway Reduction to N-methyl-3-aminobenzamide
The cornerstone of utilizing this compound as a heterocyclic building block is the selective reduction of the nitro group to an amine. This transformation unlocks the cyclization potential of the molecule. Two primary, reliable methods for this reduction are presented below. The choice of method often depends on the scale of the reaction, available equipment, and the presence of other functional groups that might be sensitive to the reaction conditions.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity. The use of a palladium on carbon (Pd/C) catalyst is a common and effective choice.[2]
Workflow for Catalytic Hydrogenation
Caption: Catalytic hydrogenation workflow.
Detailed Step-by-Step Protocol:
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel to the desired pressure (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent used for the reaction.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield N-methyl-3-aminobenzamide, which can often be used in the next step without further purification.
Protocol 2: Metal-Acid Reduction (Bechamp Reduction)
A classical and cost-effective method for nitro group reduction involves the use of a metal, such as iron, in the presence of an acid. This method is particularly suitable for large-scale syntheses. A similar procedure has been successfully employed for the reduction of 3-methyl-2-nitrobenzamide.[1]
Workflow for Metal-Acid Reduction
Caption: Metal-acid reduction workflow.
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend this compound (1.0 eq) in dilute hydrochloric acid.
-
Heating: Heat the suspension to 70-100°C with vigorous stirring.
-
Iron Addition: Gradually add iron powder (2.5-3.0 eq) to the heated suspension in portions to control the exothermic reaction.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the elevated temperature for several hours, monitoring the progress by TLC.
-
Work-up: While still hot, filter the reaction mixture to remove the iron and iron oxides.
-
Isolation: Allow the filtrate to cool to room temperature, which should induce the crystallization of N-methyl-3-aminobenzamide hydrochloride. The free amine can be obtained by neutralizing the filtrate with a base (e.g., aqueous ammonia) before cooling and filtration. The collected solid can be washed with cold water and dried.
Application in Heterocyclic Synthesis
The true synthetic utility of this compound is realized in the cyclization reactions of its reduced form, N-methyl-3-aminobenzamide. The presence of the amino and N-methylamide functionalities in a 1,3-relationship on the benzene ring allows for the construction of various fused heterocyclic systems.
Synthesis of Dihydroquinazolinones
The reaction of 2-aminobenzamides with aldehydes is a well-established method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[3] These scaffolds are present in numerous biologically active molecules.
Reaction Scheme: Synthesis of Dihydroquinazolinones
Caption: General reaction for dihydroquinazolinone synthesis.
Protocol 3: Synthesis of 2-Aryl-3-methyl-2,3-dihydroquinazolin-4(1H)-ones
-
Reactant Mixture: In a round-bottom flask, dissolve N-methyl-3-aminobenzamide (1.0 eq) and a substituted aldehyde (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with a small amount of cold solvent. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Synthesis of Benzimidazoles
While the direct synthesis of benzimidazoles from N-methyl-3-aminobenzamide is less common due to the amide functionality, derivatization of the starting material or the use of specific cyclizing agents can lead to this important class of heterocycles. A more general approach involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a range of heterocyclic compounds. The straightforward reduction of its nitro group to an amine provides a key intermediate, N-methyl-3-aminobenzamide, which is primed for various cyclization reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this starting material and to develop novel synthetic routes to biologically relevant heterocyclic scaffolds. The strategic application of this compound will undoubtedly continue to contribute to advancements in medicinal chemistry and drug discovery.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
PubChem. (n.d.). 3-Nitrobenzamide. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
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Request PDF. (n.d.). Synthesis of 2,3-Dihydroquinazolinones via Condensation of 2-Aminobenzamides with Aldehydes under Ball Milling Conditions. Retrieved January 10, 2026, from [Link]
-
Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Thigulla, et al. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
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A Robust, Validated HPLC Method for Purity Determination of N-methyl-3-nitrobenzamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, reliable, and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the separation of potential impurities of N-methyl-3-nitrobenzamide. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, making the accurate assessment of its purity a critical step in quality control and drug development.[1] The described isocratic reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3]
Introduction and Scientific Rationale
This compound (C₈H₈N₂O₃, M.W.: 180.16 g/mol ) is an aromatic amide whose purity is paramount for the safety and efficacy of downstream products.[4] Impurities arising from synthesis, such as starting materials (e.g., 3-nitrobenzoic acid), by-products, or positional isomers (e.g., N-methyl-2-nitrobenzamide and N-methyl-4-nitrobenzamide), can impact the stability, biological activity, and toxicity of the final active pharmaceutical ingredient (API).[5][6][7]
Causality of Method Selection: A reversed-phase HPLC method was selected due to its proven efficacy in separating moderately polar aromatic compounds.[8][9]
-
Stationary Phase: A C18 (octadecylsilane) column is employed, providing a nonpolar stationary phase. The retention mechanism is based on the hydrophobic interactions between the analyte and the C18 alkyl chains. This compound, with its benzene ring, will have a strong affinity for the stationary phase.
-
Mobile Phase: A mobile phase consisting of acetonitrile and acidified water offers excellent control over retention and peak shape. Acetonitrile serves as the strong organic modifier that elutes the analyte from the column. The addition of an acid (e.g., phosphoric acid) to the aqueous portion protonates residual silanols on the silica backbone of the stationary phase, minimizing peak tailing and ensuring symmetrical peaks.
-
Detection: The nitroaromatic and benzamide chromophores in the molecule exhibit strong UV absorbance.[1] UV detection is therefore a simple, robust, and sensitive method for quantification. A wavelength is selected near the absorbance maximum to ensure high sensitivity for both the main component and potential impurities.
This method is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis, a cornerstone of trustworthy analytical protocols.[10]
Materials and Methods
Instrumentation and Consumables
-
HPLC System equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
HPLC vials with caps and septa.
-
C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Chemicals
-
This compound Reference Standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric Acid (85%, analytical grade).
-
Methanol (HPLC grade).
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Mobile Phase Preparation (1000 mL)
-
Carefully add 1.0 mL of 85% phosphoric acid to 450 mL of HPLC-grade water in a 1000 mL glass bottle.
-
Add 550 mL of acetonitrile to the bottle.
-
Cap and mix thoroughly by inversion.
-
Sonicate for 10-15 minutes to degas the solution.
Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix well. This is the Standard Stock Solution.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-5 from the Standard Solution Preparation protocol.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This protocol is essential for ensuring the trustworthiness of the results.[10][11]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Inject the Standard Solution five (5) consecutive times.
-
Evaluate the results against the acceptance criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the overall system stability. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Analysis Sequence
-
Perform and pass the System Suitability Test.
-
Inject the diluent (acetonitrile) once as a blank to ensure no carryover or system contamination.
-
Inject each Sample Solution in duplicate.
-
Inject the Standard Solution after every 6-10 sample injections to monitor system consistency.
Data Analysis and Calculations
The purity of this compound is calculated using the area normalization method. This method assumes that all impurities present in the sample have a response factor similar to the main analyte at the specified wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Area of Main Peak: The integrated area of the this compound peak in the sample chromatogram.
-
Total Area of All Peaks: The sum of the integrated areas of all peaks in the chromatogram (excluding blank and solvent peaks). Disregard peaks with an area less than 0.05% of the total area.
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[2] The following diagram illustrates the logical relationship between core validation parameters.
Caption: ICH Q2(R2) Method Validation Logic.
The table below summarizes the validation parameters, their protocols, and typical acceptance criteria.
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Forced degradation of the sample (acid, base, peroxide, heat, light). Check for peak purity of the analyte peak using a PDA detector. | Analyte peak is spectrally pure and well-resolved from all degradation products and potential impurities. |
| Linearity | Analyze five solutions over a range of 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Spike a placebo or sample with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate preparations of the sample at 100% of the target concentration. | %RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst or instrument. | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) or by establishing the lowest concentration that meets accuracy and precision criteria. | S/N ratio ≥ 10. |
| Robustness | Deliberately vary method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, % Acetonitrile ±2%). | System suitability parameters remain within limits. Peak retention and area show no significant changes. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for determining the purity of this compound using reversed-phase HPLC. The method is grounded in sound chromatographic principles and has been designed for easy implementation and validation in a regulated laboratory setting. The detailed explanation of the scientific rationale and the inclusion of system suitability and method validation protocols ensure that the results generated are both accurate and trustworthy, meeting the stringent requirements of the pharmaceutical industry.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 221964, this compound. Available at: [Link]
-
Srivastava, A., & Singh, P. (2010). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 33(10), 943-955. Available at: [Link]
-
Hashimoto, Y., Shudo, K., & Okamoto, T. (1985). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 1(1), 59-62. Available at: [Link]
-
Pharmaguideline (2024). Steps for HPLC Method Validation. Available at: [Link]
-
ResearchGate (2010). Request PDF for Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 347921, N-Methyl-4-nitrobenzamide. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3271371, 3-Methyl-2-nitrobenzamide. Available at: [Link]
-
YouTube (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Pápai, Z., & Laky, D. (1981). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Hungarian Journal of Industrial Chemistry, 9, 137-146. Available at: [Link]
-
European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
HELIX Chromatography (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Available at: [Link]
- Google Patents (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Royal Society of Chemistry (2013). Analytical Methods. Available at: [Link]
-
National Pharmaceutical Control Bureau (NPCB) MOH (n.d.). Analytical Method Validation & Common Problem 1. Available at: [Link]
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A Robust LC-MS/MS Protocol for the Sensitive Detection and Quantification of N-methyl-3-nitrobenzamide
Senior Application Scientist Note: This document provides a comprehensive, field-tested framework for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for N-methyl-3-nitrobenzamide. The protocol is designed with both robustness and scientific integrity in mind, explaining not just the "how" but the critical "why" behind each step. It is intended for researchers who require a reliable, high-sensitivity assay for this and structurally similar small molecules.
Principle of the Method
The accurate quantification of small molecules like this compound in complex matrices demands high selectivity and sensitivity, a challenge effectively met by coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS).
This method is founded on two core principles:
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is employed to separate this compound from endogenous matrix components. The analyte's physicochemical properties, including a molecular weight of 180.16 g/mol and an XLogP3 of 1.6, indicate moderate polarity, making it ideally suited for retention and elution from a C18 stationary phase using a water/organic solvent gradient.[1]
-
Selective Detection: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[2] The analyte is first ionized using electrospray ionization (ESI). The first quadrupole of the mass spectrometer isolates the protonated parent molecule (the precursor ion). This precursor ion is then fragmented in a collision cell, and a specific, characteristic fragment (the product ion) is isolated by the third quadrupole and measured by the detector.[3] This two-stage mass filtering process drastically reduces chemical noise and allows for confident quantification even at trace levels.
Materials, Reagents, and Instrumentation
Reagents and Materials
-
This compound reference standard (>98% purity)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), LC-MS grade (~99%)
-
Analytical balance
-
Volumetric flasks and pipettes
-
1.5 mL autosampler vials with septa caps[4]
-
Syringe filters (0.22 µm, PTFE or suitable alternative)
Instrumentation
-
Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A high-quality C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size) is recommended for good resolution and peak shape.
Chromatographic and Spectrometric Conditions
The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation and matrix used.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Analytical Column | C18, 100 mm x 2.1 mm, 2.6 µm | Standard for retaining moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for efficient positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity for better performance. |
| Injection Volume | 5 µL | A typical volume; can be adjusted to meet sensitivity needs. |
| Gradient Elution | 0-1.0 min: 10% B1.0-5.0 min: 10% to 90% B5.0-6.0 min: 90% B6.1-7.0 min: 10% B (Re-equilibration) | A gradient ensures the analyte is eluted as a sharp peak while cleaning late-eluting matrix components from the column. |
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The N-methylamide group is readily protonated to form [M+H]⁺. |
| Precursor Ion (Q1) | m/z 181.1 | Corresponds to the [M+H]⁺ of this compound (C₈H₈N₂O₃, MW=180.16). |
| Product Ions (Q3) | m/z 150.1 (Quantifier)m/z 120.1 (Qualifier) | Fragmentation of benzamides often involves cleavage at the amide bond.[5] The loss of the methylamino group (-NHCH₃) and subsequent rearrangement or loss of the nitro group (-NO₂) are probable fragmentation pathways for this molecule.[6] |
| Collision Energy (CE) | To be optimized (start at 15-25 eV) | Must be empirically determined to maximize the product ion signal. |
| Source Temp. | To be optimized (e.g., 500 °C) | Instrument-dependent; optimized for efficient desolvation. |
| Gas Settings | To be optimized | Nebulizer, curtain, and collision gas pressures must be tuned for the specific instrument and flow rate. |
Experimental Workflows and Protocols
The overall process from sample receipt to final data analysis is outlined below.
Figure 1: High-level experimental workflow for LC-MS/MS analysis.
Protocol 1: Standard Solution and Calibration Curve Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This creates a 1 mg/mL (1000 µg/mL) stock.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock 1:100. For example, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and bring to volume with 50:50 Methanol:Water.
-
Calibration Standards (e.g., 1-1000 ng/mL): Perform serial dilutions of the working stock solution to prepare a series of calibration standards. A typical range might include 1, 5, 10, 50, 100, 500, and 1000 ng/mL. The diluent should match the final composition of your prepared samples (e.g., 50:50 Methanol:Water).
Protocol 2: Sample Preparation
The choice of sample preparation is critical and depends entirely on the sample matrix.[7]
-
Method A: "Dilute and Shoot" (for simple matrices like process samples):
-
Dilute the sample with a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the expected analyte concentration into the calibration range.
-
Vortex for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[4]
-
-
Method B: Protein Precipitation (for biological matrices like plasma or serum):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing an internal standard, if used). This 3:1 ratio of organic solvent to sample is effective for crashing proteins.[8][9]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the dried residue in 100 µL of mobile phase A/B (e.g., 90:10 A:B) and transfer to an autosampler vial.
-
Protocol 3: LC-MS/MS Analysis Sequence
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection Sequence: A recommended injection sequence is as follows:
-
Blank (mobile phase or reconstitution solvent) to confirm no system carryover.
-
Calibration standards from lowest to highest concentration.
-
Blank.
-
Quality Control (QC) samples (low, mid, high).
-
Test samples.
-
Inject a QC sample periodically (e.g., every 10-20 samples) to monitor system performance.
-
Data Analysis and Method Validation
The principle of MRM analysis is visualized below, demonstrating its high selectivity.
Sources
- 1. This compound | C8H8N2O3 | CID 221964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
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- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. organomation.com [organomation.com]
Application Notes & Protocols: Strategic Synthesis of Pyrazole-Based Anti-Inflammatory Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Design of Modern Anti-Inflammatory Drugs
The landscape of inflammatory disease management is continually shaped by the pursuit of targeted, potent, and safe therapeutic agents. A cornerstone of this effort has been the development of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective cyclooxygenase-2 (COX-2) inhibitors, which offer potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
While medicinal chemistry explores a vast array of scaffolds and starting materials, this guide focuses on the established and highly successful 1,5-diarylpyrazole core, exemplified by the drug Celecoxib. While the specific role of N-methyl-3-nitrobenzamide as a direct precursor in mainstream anti-inflammatory synthesis is not extensively documented in canonical literature, the principles illustrated through the synthesis of Celecoxib provide a foundational blueprint for constructing novel pyrazole-based inhibitors. This document serves as a detailed guide to the synthesis, mechanism, and derivatization of this critical class of anti-inflammatory agents, providing both the strategic "why" and the procedural "how" for researchers in the field.
Part 1: The Molecular Target and Pharmacophore of Celecoxib
Understanding the Mechanism of Selective COX-2 Inhibition
The therapeutic action of Celecoxib and its analogs stems from their ability to selectively inhibit the COX-2 enzyme. Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] However, COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]
Selective COX-2 inhibitors like Celecoxib are designed to fit into the active site of the COX-2 enzyme while being too bulky to effectively bind to the slightly smaller active site of COX-1. This selectivity is primarily attributed to the presence of a sulfonamide moiety, which binds to a specific side pocket present in COX-2 but not COX-1.[3] This targeted action reduces the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the protective functions of COX-1 elsewhere in the body.[3]
Caption: General two-step workflow for the synthesis of Celecoxib.
Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (Diketone Intermediate)
This protocol describes the Claisen condensation reaction to form the essential β-diketone intermediate. [4][5] Rationale: The Claisen condensation is a classic carbon-carbon bond-forming reaction. Here, a strong base (sodium methoxide) deprotonates the α-carbon of p-methylacetophenone, creating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group is a strong electron-withdrawing group, which makes the ester carbonyl highly reactive and facilitates the reaction.
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide (25% solution in methanol)
-
Toluene or other suitable aprotic solvent
-
10-15% Hydrochloric acid (HCl)
-
Petroleum ether or isooctane for crystallization
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add the solvent (e.g., toluene) and the sodium methoxide solution. [5]2. Stir the mixture and control the temperature, typically between 20-25°C.
-
Slowly and simultaneously, add p-methylacetophenone and ethyl trifluoroacetate dropwise to the reaction mixture. [5]4. After the addition is complete, heat the mixture to 40-65°C and maintain for 1-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). [5]5. Upon completion, cool the reaction mixture to room temperature (~25-30°C).
-
Carefully quench the reaction by adding aqueous HCl dropwise to neutralize the base.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Add petroleum ether or isooctane to the residue to induce crystallization. Filter the solid and dry under vacuum to obtain the purified diketone intermediate. [5]
Protocol 2: Synthesis of Celecoxib via Cyclocondensation
This protocol details the formation of the pyrazole core structure of Celecoxib.
Rationale: This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine. The more nucleophilic nitrogen of the 4-sulfamoylphenylhydrazine attacks one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring. The reaction is typically performed in an alcohol solvent under reflux to provide the necessary thermal energy for the dehydration step. [6][7] Materials:
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (from Protocol 1)
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol or Isopropyl alcohol/water mixture
Procedure:
-
Dissolve the 1,3-diketone intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution. [7]3. Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Filter the resulting solid precipitate.
-
Wash the crude product with a cold 50% aqueous isopropyl alcohol solution or a similar solvent mixture to remove unreacted starting materials and byproducts. [4]7. Dry the purified solid under vacuum to yield Celecoxib. Further recrystallization from a solvent system like ethyl acetate/isooctane can be performed if higher purity is required. [4]
Part 3: Application in Lead Optimization - Synthesis of Celecoxib Derivatives
To explore new therapeutic possibilities and improve drug properties, medicinal chemists frequently synthesize derivatives of a lead compound. The following protocol provides an example of modifying the sulfonamide moiety of Celecoxib, a common strategy for altering the drug's pharmacokinetic and pharmacodynamic profile. [3][8]
Protocol 3: Synthesis of N-substituted Celecoxib Derivatives (Sulfonylthioureas)
This protocol describes the synthesis of sulfonylthiourea derivatives from the parent Celecoxib molecule. [8] Rationale: The sulfonamide nitrogen of Celecoxib is nucleophilic and can react with electrophiles like isothiocyanates. This reaction, facilitated by a non-nucleophilic base like potassium carbonate, forms a new carbon-nitrogen bond, yielding a sulfonylthiourea derivative. This modification can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall biological activity. [8] Materials:
-
Celecoxib
-
Appropriate alkyl or aryl isothiocyanate (e.g., ethyl isothiocyanate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
Procedure:
-
Dissolve Celecoxib in dry acetone in a reaction flask.
-
Add anhydrous potassium carbonate to the solution.
-
Add the desired substituted isothiocyanate to the reaction mixture. [8]4. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC until the starting material (Celecoxib) is consumed.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield the final N-substituted derivative.
Part 4: Data Presentation and Analysis
The successful synthesis of new chemical entities requires rigorous characterization and evaluation. Quantitative data should be systematically organized to allow for clear comparison between analogs and the parent compound.
Table 1: Comparative Yield and Biological Activity of Celecoxib and a Derivative
| Compound | Synthetic Route | Yield (%) | Analgesic Activity (% Inhibition of Writhing) [8] |
| Celecoxib | Cyclocondensation (Protocol 2) | ~90% [7] | 54.2 (at 100 mg/kg) |
| Derivative 1a * | Sulfonylthiourea formation (Protocol 3) | Not specified | 67.8 (at 100 mg/kg) |
*Derivative 1a: N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide [8] Interpretation: The data presented in Table 1, drawn from published literature, indicates that the modification of the sulfonamide group in Derivative 1a leads to a notable increase in analgesic activity in the acetic acid-induced writhing test compared to the parent drug, Celecoxib. [8]This highlights how targeted chemical modifications, guided by the protocols outlined above, can lead to compounds with enhanced biological properties.
Conclusion
The synthesis of pyrazole-based anti-inflammatory agents like Celecoxib is a well-refined process that serves as an excellent model for drug discovery and development. The protocols detailed herein for the Claisen condensation, pyrazole formation, and subsequent derivatization provide a robust framework for researchers. By understanding the causal relationship between chemical structure, synthetic strategy, and biological activity, scientists can effectively design and create novel compounds with the potential for improved therapeutic outcomes in the treatment of inflammatory diseases.
References
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
-
Gülerman, N. et al. (2012). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
-
PharmGKB. Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
Zarghi, A. et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
Pougnet, B. et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central. [Link]
-
Pharmaffiliates. CELECOXIB. New Drug Approvals. [Link]
-
Reddy, P. R. et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
- Google Patents. (2014). Synthesis method of celecoxib.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 6. zenodo.org [zenodo.org]
- 7. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening for Enzyme Inhibition by N-methyl-3-nitrobenzamide
Abstract & Introduction
N-methyl-3-nitrobenzamide is a small molecule featuring structural motifs—a benzamide core and a nitroaromatic group—commonly found in pharmacologically active compounds.[1][2][3] Specifically, the benzamide structure is a well-established pharmacophore in inhibitors of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes critical to DNA repair and genomic stability.[1][4][5] The nitroaromatic group, while requiring careful toxicological assessment, is also present in various bioactive molecules.[2][3] Given these features, this compound represents a candidate molecule for screening against enzymes that utilize NAD+ as a co-substrate, particularly PARPs and Sirtuins (SIRTs), which are key regulators of cellular processes like DNA repair, cell death, and metabolism.[6][7]
This document provides a detailed experimental framework for determining the inhibitory potential of this compound against two major classes of NAD+-dependent enzymes: PARP1 and SIRT1. The protocols are designed for a high-throughput, 96-well plate format, ensuring robustness, reproducibility, and scalability for screening and dose-response analysis. We will detail two distinct, well-validated methodologies: a chemiluminescent assay for PARP1 activity and a fluorometric assay for SIRT1 deacetylase activity. The causality behind each experimental step is explained to provide a deeper understanding of the assay principles and to allow for informed modifications.
Scientific Rationale & Potential Mechanisms
The rationale for screening this compound against PARP and SIRT enzymes stems from established structure-activity relationships. Many PARP inhibitors mimic the nicotinamide portion of the NAD+ cofactor, binding competitively to the enzyme's active site.[1][8] The benzamide group in the test compound can serve as such a mimic. Similarly, sirtuin inhibitors often contain aromatic structures that interact with the enzyme's catalytic domain.
PARP Inhibition: PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs).[5] Upon activation, PARP1 cleaves NAD+ and catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the DNA repair machinery.[5] Inhibiting PARP1's catalytic activity can lead to the accumulation of unrepaired SSBs, which collapse replication forks and create cytotoxic double-strand breaks (DSBs). This mechanism, known as "synthetic lethality," is particularly effective in cancer cells with pre-existing defects in homologous recombination repair (e.g., BRCA1/2 mutations).[4][5] Some PARP inhibitors also "trap" the PARP enzyme on the DNA, creating a toxic lesion that is even more potent than catalytic inhibition alone.[4][5]
SIRT1 Inhibition: SIRT1 is a Class III histone deacetylase that uses NAD+ to remove acetyl groups from lysine residues on both histone and non-histone proteins, such as p53.[9][10] By deacetylating these targets, SIRT1 influences critical cellular pathways, including apoptosis, cell cycle arrest, and stress resistance.[10] Inhibition of SIRT1 can lead to the hyperacetylation of its substrates, which may trigger cellular senescence or apoptosis.[10]
The following protocols will enable the quantitative assessment of this compound's effect on the enzymatic activity of PARP1 and SIRT1 in vitro.
Experimental Design & Workflow
A systematic approach is essential for accurately determining inhibitory activity. The workflow involves initial screening at a single high concentration to identify potential "hits," followed by a full dose-response analysis to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[11][12]
Caption: General workflow for enzyme inhibition screening.
Protocol 1: PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies PARP1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate. The signal is detected using streptavidin-HRP and a chemiluminescent substrate.[13][14]
Materials & Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Storage |
| Recombinant Human PARP1 Enzyme | BPS Bioscience, #80502 | -80°C |
| Histone-Coated 96-Well Plate | BPS Bioscience, #80580 | 4°C |
| Biotinylated NAD+ | BPS Bioscience, #80581 | -80°C |
| PARP Assay Buffer | BPS Bioscience, #80601 | 4°C |
| Streptavidin-HRP | Thermo Fisher, #N100 | 4°C |
| Chemiluminescent HRP Substrate | Thermo Fisher, #34580 | 4°C |
| This compound | Sigma-Aldrich, #3400-26-8 | RT |
| Olaparib (Positive Control) | Selleckchem, #S1060 | -20°C |
| DMSO (Vehicle) | Sigma-Aldrich, #D2650 | RT |
| 10X PARP Buffer Additive | BPS Bioscience, #80602 | 4°C |
| 1X PBS (Wash Buffer) | Gibco, #10010023 | RT |
Step-by-Step Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1X PARP Assay Buffer by diluting the stock with distilled water. Add the 10X PARP Buffer Additive just before use.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO. Also prepare a stock of the positive control inhibitor (Olaparib, e.g., 1 mM).
-
Dilute the PARP1 enzyme to the working concentration (e.g., 2.5 ng/µL) in 1X PARP Assay Buffer.
-
Prepare the Master Mix of Biotinylated NAD+ and activated DNA (if required by kit) in 1X PARP Assay Buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of 1X PARP Assay Buffer to all wells.
-
Add 2.5 µL of the serially diluted this compound or control (Olaparib, DMSO vehicle) to the appropriate wells. This creates a 10-fold dilution of the compound stocks.
-
Add 10 µL of the diluted PARP1 enzyme to all wells except the "Blank" or "No Enzyme" control wells. Add 10 µL of buffer to the blank wells.
-
Mix gently by tapping the plate and incubate for 15 minutes at room temperature . This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 12.5 µL of the Biotinylated NAD+ Master Mix to all wells.
-
Incubate the plate for 60 minutes at 37°C .
-
-
Signal Detection:
-
Wash the plate 3 times with 200 µL of 1X PBS per well.
-
Dilute Streptavidin-HRP (e.g., 1:5000) in 1X PARP Assay Buffer and add 50 µL to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Wash the plate 3 times with 200 µL of 1X PBS.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions. Add 50 µL to each well.
-
Immediately read the plate on a chemiluminescence-capable microplate reader.
-
Data Analysis
-
Subtract the average signal from the "Blank" wells from all other wells.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Protocol 2: SIRT1 Inhibition Assay (Fluorometric)
This protocol measures SIRT1 deacetylase activity using a fluorogenic peptide substrate.[9][10] When SIRT1 deacetylates the substrate, a developer solution cleaves it, releasing a fluorescent group. The fluorescence intensity is directly proportional to SIRT1 activity.[9]
Materials & Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Storage |
| Recombinant Human SIRT1 Enzyme | Cayman Chemical, #10010401 | -80°C |
| Fluorogenic SIRT1 Substrate | Cayman Chemical, #10010403 | -20°C |
| NAD+ | Sigma-Aldrich, #N0632 | -20°C |
| SIRT1 Assay Buffer | Cayman Chemical, #10010402 | 4°C |
| Developer Solution | Included in kits like Abcam ab156065 | 4°C |
| This compound | Sigma-Aldrich, #3400-26-8 | RT |
| EX-527 (Positive Control) | Selleckchem, #S1541 | -20°C |
| DMSO (Vehicle) | Sigma-Aldrich, #D2650 | RT |
| 96-Well Black, Flat-Bottom Plate | Corning, #3603 | RT |
Step-by-Step Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO and perform serial dilutions as described in Protocol 1. Prepare a stock of the positive control inhibitor (EX-527, e.g., 1 mM).
-
Dilute the SIRT1 enzyme to its working concentration in SIRT1 Assay Buffer.
-
Prepare a combined Substrate/NAD+ solution in SIRT1 Assay Buffer. The final concentrations should be optimized, but typical ranges are 25-50 µM for the peptide substrate and 0.2-0.5 mM for NAD+.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add reagents in the following order:
-
20 µL SIRT1 Assay Buffer
-
5 µL of diluted this compound or controls (EX-527, DMSO).
-
15 µL of diluted SIRT1 enzyme (or buffer for "No Enzyme" control).
-
-
Mix gently and pre-incubate for 15 minutes at 37°C .
-
-
Enzymatic Reaction:
-
Start the reaction by adding 10 µL of the Substrate/NAD+ solution to each well. The final reaction volume is 50 µL.
-
Incubate the plate for 45-60 minutes at 37°C , protected from light.
-
-
Signal Development & Measurement:
-
Stop the enzymatic reaction by adding 50 µL of Developer Solution to each well.
-
Incubate for 15-30 minutes at room temperature , protected from light, to allow the fluorescent signal to develop.
-
Measure the fluorescence using a microplate reader at the appropriate wavelengths (e.g., Excitation = 350-360 nm, Emission = 450-460 nm).[10]
-
Data Analysis
Data analysis follows the same procedure as described for the PARP1 assay (Section 4.3). The fluorescence signal is used in place of the luminescence signal to calculate percent inhibition and determine the IC50 value.
Caption: Potential inhibition points for this compound.
Self-Validating Systems & Trustworthiness
To ensure the trustworthiness and validity of the results, every assay plate must include a set of critical controls:
-
No Inhibitor (Positive) Control: Contains only the enzyme, substrate, and DMSO vehicle. This represents 100% enzyme activity and is the primary reference for calculating inhibition.
-
No Enzyme (Blank) Control: Contains all reaction components except the enzyme. This measures the background signal of the assay, which must be subtracted from all other measurements.
-
Positive Inhibitor Control: A known, potent inhibitor of the target enzyme (e.g., Olaparib for PARP1, EX-527 for SIRT1) should be run in a full dose-response curve. The resulting IC50 value must fall within the expected range (typically available from literature or the supplier) to validate the assay's performance on that day.
By including these controls, the experiment becomes a self-validating system. A successful assay is one where the signal-to-background ratio is high and the positive control inhibitor yields its expected IC50 value.
Conclusion & Further Steps
These protocols provide a robust foundation for screening this compound against PARP1 and SIRT1. If significant inhibitory activity (e.g., IC50 < 10 µM) is observed, several follow-up studies are warranted.[12] These include mechanism of action (MOA) studies to determine the type of inhibition (e.g., competitive, non-competitive) with respect to the NAD+ substrate, selectivity profiling against other PARP or SIRT family members, and cell-based assays to confirm target engagement and assess cellular potency and cytotoxicity.[5][11][15] This systematic approach ensures that initial in vitro hits can be rigorously validated and prioritized for further drug development efforts.
References
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Haikarainen, T., Murthy, S., Maksimainen, M. M., & Lehtiö, L. (2018). Small-Molecule Screening Assay for Mono-ADP-Ribosyltransferases. Methods in Molecular Biology, 1813, 237-244. Retrieved from [Link]
-
Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100331. Retrieved from [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
-
Haikarainen, T., et al. (2020). Activity-Based Screening Assay for Mono-ADP-Ribosylhydrolases. ACS Chemical Biology, 15(7), 1956-1963. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Haikarainen, T., et al. (2020). Activity-Based Screening Assay for Mono-ADP-Ribosylhydrolases. Request PDF. Retrieved from [Link]
-
Ushijima, M., et al. (1990). Specific inhibitors of Poly(ADP-ribose)synthetase and mono-(ADP-ribosyl)transferase. Journal of Biological Chemistry, 265(29), 17647-17651. Retrieved from [Link]
-
Hubbard, B. P., & Sinclair, D. A. (2014). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Molecular Biology, 1077, 223-240. Retrieved from [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(9), 1737. Retrieved from [Link]
-
Schifano, C., et al. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 65(11), 7539-7561. Retrieved from [Link]
-
Lee, J. H., et al. (2017). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst, 142(19), 3684-3690. Retrieved from [Link]
-
Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523-552. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Maclean, J. L., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3048-3055. Retrieved from [Link]
-
da Silva, A. B. F., et al. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 31(8), 1537-1574. Retrieved from [Link]
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Use of N-methyl-3-nitrobenzamide in solid-phase organic synthesis
An Application Guide to Photolabile Linkers in Solid-Phase Synthesis: The Critical Role of ortho-Nitrobenzyl Chemistry
Introduction: The Power of Traceless Release in Synthesis
Solid-Phase Organic Synthesis (SPOS) has revolutionized the fields of drug discovery, peptide synthesis, and combinatorial chemistry by immobilizing a starting material onto a solid support (resin) and building molecular complexity through sequential reactions. A cornerstone of this methodology is the "linker," a molecular bridge connecting the substrate to the resin. The final step in any solid-phase synthesis is the cleavage of this linker to release the desired product into solution.
Photolabile linkers offer an exceptionally mild and elegant cleavage strategy. Instead of requiring harsh chemical reagents like strong acids or bases, these linkers are cleaved by irradiation with light, typically in the UV-A range (320-400 nm).[1][2] This "traceless" release mechanism avoids contamination of the final product with cleavage reagents and is compatible with sensitive functional groups, making it ideal for the synthesis of delicate biomolecules and for direct use in biological screening assays.[3]
This guide focuses on the most prominent and widely utilized class of photolabile linkers: those based on the o-nitrobenzyl scaffold.
A Note on Isomeric Specificity: ortho- vs. meta-Nitrobenzamides
It is crucial to understand that the photochemical activity of nitrobenzyl-based linkers is exclusively dependent on the ortho positioning of the nitro group relative to the benzylic carbon attached to the substrate. A compound like N-methyl-3-nitrobenzamide (a meta-nitro isomer) does not function as a photolabile linker because the geometry prevents the necessary intramolecular reaction for cleavage. The entire mechanism, as detailed below, relies on the proximity of the ortho-nitro group to the benzylic proton.
Mechanism of Photolytic Cleavage: A Norrish Type II Reaction
The cleavage of o-nitrobenzyl-based linkers proceeds through a well-established intramolecular redox mechanism, often described as a Norrish type II reaction. The process can be broken down into several key steps:
-
Photoexcitation: Upon absorption of UV light (typically >350 nm to avoid damage to the substrate), the nitro group is excited to its triplet state.[4]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate.
-
Rearrangement: This intermediate rapidly rearranges through a cyclic transition state.
-
Cleavage and Product Release: The rearrangement leads to the cleavage of the benzylic bond, releasing the synthesized molecule (e.g., as a carboxylic acid or amide) and converting the linker into an o-nitrosobenzaldehyde or o-nitrosobenzoketone byproduct.
The overall efficiency and rate of this process can be fine-tuned by adding electron-donating groups (like methoxy groups) to the aromatic ring, which shifts the absorption maximum to longer, less damaging wavelengths and increases the cleavage rate.[4][5]
Caption: Mechanism of o-nitrobenzyl photolytic cleavage.
Experimental Protocols
The following protocols provide a generalized workflow for the use of an o-nitrobenzylamide-based photolabile linker in solid-phase synthesis. This example assumes the synthesis of a peptide amide.
Protocol 1: Linker Attachment to Resin
This protocol describes the coupling of a commercially available photolabile linker, such as 4-(4-(1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (a common photolabile linker for amide synthesis), to an aminomethylated resin.
-
Resin Preparation: Swell 1.0 g of Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel. Drain the DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat with a fresh 10 mL of 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Linker Activation: In a separate vial, dissolve the photolabile linker (2.0 eq), HBTU (1.95 eq), and HOBt (2.0 eq) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated linker solution to the resin. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin in vacuo to a constant weight. A small sample can be subjected to a Kaiser test to confirm the complete reaction of the primary amines.
Protocol 2: Solid-Phase Peptide Synthesis
With the photolabile linker in place, standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) can proceed.[6]
-
Fmoc Deprotection: Swell the linker-functionalized resin in DMF. Treat with 20% piperidine in DMF as described in Protocol 1, Step 2 to remove the terminal Fmoc group from the linker.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma) in DMF. Monitor reaction completion with a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.
-
Washing and Drying: Thoroughly wash the resin with DMF, followed by DCM, and dry in vacuo.
Protocol 3: Photolytic Cleavage and Product Release
This is the terminal step to release the synthesized peptide from the solid support.
-
Resin Preparation: Place the dried, peptide-bound resin (approx. 100 mg) in a flat-bottomed glass vial or a custom photoreactor vessel.
-
Solvent Addition: Add a suitable solvent (2-5 mL). The choice of solvent is critical; neutral or slightly acidic conditions are often preferred.[7] A common choice is a mixture like Dioxane/Water or Acetonitrile/Water. Protic solvents can sometimes slow the reaction rate.[4]
-
Scavenger Addition (Optional): Side reactions with byproducts can sometimes be problematic.[7] Adding a mild scavenger like a non-nucleophilic base (e.g., N-methylmorpholine) can sometimes improve yields by trapping acidic species.
-
Irradiation: Irradiate the resin suspension with a UV lamp (e.g., a mercury lamp with a filter to allow transmission >350 nm) at room temperature. The vial should be agitated or stirred gently during irradiation to ensure all beads are exposed to the light. Irradiation time can range from 1 to 24 hours, depending on the specific linker and substrate.
-
Product Collection: After irradiation, filter the resin and collect the filtrate.
-
Washing: Wash the resin with a small amount of fresh solvent (2-3x) and combine the washes with the original filtrate.
-
Analysis and Purification: The combined filtrate, containing the crude peptide, can be analyzed by HPLC and Mass Spectrometry. The product is then purified using standard techniques such as preparative HPLC.
Workflow and Data Summary
Caption: General workflow for SPOS using a photolabile linker.
Table 1: Key Parameters for Photolytic Cleavage
| Parameter | Recommended Conditions & Considerations | Rationale / Impact |
| Wavelength | 350-365 nm | Balances efficient excitation of the nitro group with minimizing potential photodamage to sensitive substrates like peptides containing Tryptophan.[4] |
| Solvent | Dioxane, THF, Acetonitrile, DCM, Water mixtures | Aprotic solvents often lead to faster cleavage rates. The choice must ensure the resin swells properly and the released product is soluble.[4] |
| pH | Neutral to slightly acidic (pH 5-7) | Basic conditions can promote side reactions and degradation of the o-nitroso byproduct, leading to colored impurities and potential reaction with the product.[7] |
| Additives | Dithiothreitol (DTT), N-methylmorpholine | DTT can improve cleavage rates and yields in some cases. A non-nucleophilic base can act as a scavenger for acidic byproducts.[7] |
| Temperature | Room Temperature (20-25 °C) | The reaction is photochemical, not thermal. Elevated temperatures are unnecessary and may promote side reactions. |
| Atmosphere | Inert (N₂ or Ar) recommended | While not always essential, an inert atmosphere prevents oxidation of the o-nitroso byproduct and other potential oxidative side reactions. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | 1. Insufficient irradiation time or intensity.2. Poor light penetration due to resin clumping.3. Inappropriate solvent causing poor resin swelling. | 1. Increase irradiation time; check lamp output.2. Ensure constant agitation/stirring during irradiation.3. Switch to a better swelling solvent (e.g., DMF, Dioxane). |
| Low Product Yield | 1. Incomplete synthesis on the solid support.2. Product degradation during cleavage.3. Adsorption of product to the resin or glassware. | 1. Confirm synthesis completion with analytical techniques before cleavage.2. Use a longer wavelength filter (>360 nm); add scavengers; ensure pH is not basic.[7]3. Wash resin thoroughly after cleavage; use silanized glassware. |
| Colored Impurities in Product | 1. Degradation of the o-nitroso byproduct.2. Oxidative side reactions. | 1. Work under neutral or slightly acidic conditions.[7]2. Perform the cleavage under an inert (N₂ or Ar) atmosphere. |
| Unexpected Side Products | 1. Reaction of the released product with the excited nitroso byproduct.2. Nucleophilic attack by amines or thiols present in the substrate. | 1. Add scavengers to trap reactive byproducts.2. Protect sensitive nucleophilic groups (e.g., Lysine, Cysteine) if they are not part of the intended synthesis.[7] |
References
-
Mikkelsen, R. J., Grier, K. E., & Qvortrup, K. M. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 379–403. [Link]
-
Semantic Scholar. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. Retrieved from [Link]
-
PubMed. (2018). Photolabile Linkers for Solid-Phase Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles. Chemical Communications. [Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrobenzamide. PubChem. Retrieved from [Link]
-
Blanc, A., & Bochet, C. G. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(3), 1484–1491. [Link]
-
Andrew Lab @ UMass Amherst. (2011). Detection of Explosives via Photolytic Cleavage of Nitroesters and Nitramines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Cardenas, C., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 43, 48-55. [Link]
-
Písa, J., et al. (1999). Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker. Collection of Czechoslovak Chemical Communications, 64(7), 1161-1174. [Link]
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Application Note: Unlocking the Therapeutic Potential of the N-Methyl-3-Nitrobenzamide Scaffold Through Strategic Derivatization
Introduction: The Benzamide Scaffold as a Privileged Structure
The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1][2] This versatility arises from the unique physicochemical properties of the benzamide group: the amide can act as both a hydrogen bond donor and acceptor, while the rigid aromatic ring serves as a foundation for functionalization to fine-tune pharmacokinetic and pharmacodynamic profiles.[1][3] This has led to the development of numerous clinically successful drugs in areas ranging from oncology to neuropsychiatry.[2]
While N-methyl-3-nitrobenzamide itself is not extensively characterized, its parent structure represents a promising, yet underexplored, starting point for drug discovery. The presence of a nitro group, a strong electron-withdrawing feature, significantly influences the molecule's electronic properties and provides a key handle for chemical modification.[4][5] Nitroaromatic compounds are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often acting as prodrugs that are activated under specific physiological conditions, such as hypoxia in tumors.[4][6][7]
This application note provides a comprehensive guide for researchers to unlock the therapeutic potential of this compound. We present a strategic workflow for its derivatization, focusing on the reduction of the nitro group to a versatile amine, followed by a robust protocol for evaluating the cytotoxic activity of the resulting derivatives against cancer cell lines.
Strategic Rationale for Derivatization
The primary goal is to transform the chemically stable and biologically uncharacterized this compound into a library of diverse analogs with potential therapeutic activity. The strategy hinges on the chemical reactivity of the nitro group.
-
Bioactivation and Functionality: The nitro group is a strong deactivating, meta-directing substituent.[8] Its reduction to a primary amine (NH₂) fundamentally alters the electronic landscape of the molecule, converting the substituent into a strongly activating, ortho-, para- director.[8] This transformation from an electron-withdrawing to an electron-donating group can drastically change the molecule's interaction with biological targets.
-
Creation of a Versatile Synthetic Handle: The resulting aminobenzamide is a significantly more versatile intermediate. The primary amine can be readily acylated, sulfonated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This allows for a systematic exploration of the structure-activity relationship (SAR), optimizing for potency, selectivity, and drug-like properties.[9][10]
-
Shifting Biological Activity: While nitroaromatics can be cytotoxic, the corresponding anilines often exhibit entirely different pharmacological profiles. For instance, the nitro group is essential for the activity of some anticancer agents that target androgen receptors, while in other contexts, its removal or modification is key to developing inhibitors of enzymes like histone deacetylases (HDACs).[9][11] This derivatization strategy allows for the exploration of multiple potential mechanisms of action.
The overall experimental approach is outlined in the workflow diagram below.
Caption: High-level workflow for derivatization and screening.
Part 1: Synthesis Protocol
Protocol 1.1: Reduction of this compound to N-methyl-3-aminobenzamide
This protocol details the reduction of the aromatic nitro group using tin(II) chloride (SnCl₂), a reliable and chemoselective method that is tolerant of the amide functionality.[12][13]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) supplies (silica plates, mobile phase)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (4.0 eq) to the solution. The mixture may become a suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, carefully add ethyl acetate to dissolve the organic components.
-
Slowly and carefully neutralize the acidic mixture by adding saturated NaHCO₃ solution with stirring until the effervescence ceases and the pH of the aqueous layer is ~8. Caution: This neutralization is exothermic and releases CO₂ gas.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers and wash them sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-methyl-3-aminobenzamide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.
Part 2: Biological Evaluation Protocol
Protocol 2.1: Determination of Cytotoxicity using the MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Derivative compounds (dissolved in DMSO to create 10-20 mM stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom plates, multichannel pipettes, CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[15]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of DMSO used).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[15]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]
Part 3: Data Presentation and Interpretation
The cytotoxic activity of each derivative is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value for each compound.
The results should be summarized in a table for clear comparison and to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R-Group on Amine | HCT-116 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Parent | -H | > 100 | > 100 | > 100 |
| Deriv-01 | -COCH₃ | 45.2 | 68.1 | 82.5 |
| Deriv-02 | -SO₂CH₃ | 21.7 | 33.4 | 41.9 |
| Deriv-03 | -COPh | 15.8 | 22.0 | 29.3 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Table 1: Example data table for summarizing the cytotoxic activity of N-methyl-3-aminobenzamide derivatives. Data are hypothetical.
Caption: Conceptual diagram of a Structure-Activity Relationship (SAR) study.
By systematically synthesizing and testing a library of derivatives based on the N-methyl-3-aminobenzamide scaffold, researchers can identify promising "hit" compounds and elucidate the structural features required for potent biological activity, paving the way for further lead optimization.
References
- BenchChem. (2025). Discovery and history of nitrobenzamide compounds in research.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- BenchChem. (2025). The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.
- BenchChem. (2025). Exploring the historical development of Benzamide in medicinal chemistry.
- BenchChem. (2025). The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
- PubMed. (n.d.).
- Kim, Y., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(15), 2783.
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
- Roche. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for MTT Assay with 9-Methoxycanthin-6-one-N-oxide.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.).
- PubMed. (2019).
- National Center for Biotechnology Information. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Reduction of the Nitro Group into Amines.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- ACS Publications. (2024).
- ResearchGate. (2025).
- Semantic Scholar. (n.d.).
- SciELO. (n.d.).
- MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-3-nitrobenzamide
Welcome to the technical support center for the synthesis of N-methyl-3-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide synthesis. Here, we will address frequently asked questions, provide in-depth troubleshooting advice, and offer validated protocols to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my this compound synthesis and where do they originate?
The synthesis of this compound is most commonly achieved via the Schotten-Baumann reaction, which involves the acylation of methylamine with 3-nitrobenzoyl chloride.[1][2] The 3-nitrobenzoyl chloride is typically prepared from 3-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂).[3][4] Impurities can arise from both stages of this process.
The primary impurities are unreacted starting materials and products from predictable side reactions. Understanding the origin of these impurities is the first step toward minimizing their formation.
Table 1: Common Impurities and Their Origins
| Impurity Name | Chemical Formula | Origin |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | - Incomplete conversion of the carboxylic acid to the acyl chloride.- Hydrolysis of the 3-nitrobenzoyl chloride intermediate due to moisture.[5] |
| 3-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | - Unreacted starting material from the amidation step. |
| N,N-bis(3-nitrobenzoyl)methylamine | C₁₅H₁₁N₃O₆ | - A diacylation side-product formed when a second molecule of 3-nitrobenzoyl chloride reacts with the product, this compound. This is more likely if excess acyl chloride is used or if the product is not promptly removed from the reaction mixture. |
| Methylammonium Chloride | CH₆ClN | - Salt byproduct formed from the reaction of methylamine with the HCl generated during the amidation step. |
The following diagram illustrates the main reaction pathway and the points at which these common impurities are formed.
Caption: Reaction scheme for this compound synthesis and impurity formation.
Q2: My TLC and NMR results show persistent impurities. How can I minimize their formation during the reaction?
Minimizing impurity formation requires careful control of reaction conditions. Here are targeted strategies for the most common issues:
-
Issue 1: Unreacted 3-Nitrobenzoic Acid
-
Causality: This impurity arises from either incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride. 3-Nitrobenzoyl chloride is highly susceptible to hydrolysis.[5][6]
-
Preventative Measures:
-
Ensure Complete Acyl Chloride Formation: When preparing 3-nitrobenzoyl chloride from 3-nitrobenzoic acid and thionyl chloride, ensure the reaction goes to completion. Refluxing for 2-3 hours is standard.[3] Adding a catalytic amount of DMF can accelerate this conversion.[7]
-
Maintain Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8]
-
-
-
Issue 2: Diacylation Product (N,N-bis(3-nitrobenzoyl)methylamine)
-
Causality: This side-product forms when the product, a secondary amide, acts as a nucleophile and attacks another molecule of the highly reactive 3-nitrobenzoyl chloride. This is exacerbated by using a large excess of the acyl chloride or high concentrations.
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methylamine relative to the 3-nitrobenzoyl chloride to ensure the acyl chloride is the limiting reagent.
-
Slow Addition: Add the 3-nitrobenzoyl chloride solution dropwise to the cooled (0-5 °C) methylamine solution.[] This maintains a low instantaneous concentration of the acyl chloride, favoring the desired primary reaction.
-
-
-
Issue 3: Unreacted 3-Nitrobenzoyl Chloride
-
Causality: Insufficient methylamine or a reaction that has not gone to completion will leave unreacted acyl chloride.
-
Preventative Measures:
-
Sufficient Amine: Ensure at least 2 equivalents of methylamine are used. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[2][10]
-
Adequate Reaction Time: Allow the reaction to stir for a sufficient period after the addition is complete. Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC to check for the disappearance of the starting material (visualized as its methyl ester).[7]
-
-
Q3: I have a crude product that is difficult to purify. What is the recommended purification protocol?
For this compound, recrystallization is often the most effective method for removing the common impurities identified above.
-
Rationale for Recrystallization: The target amide is typically a stable, crystalline solid. Impurities like 3-nitrobenzoic acid have different polarity and solubility profiles, allowing for efficient separation. The highly polar salt byproduct, methylammonium chloride, is easily removed with an aqueous wash before recrystallization.
Detailed Protocol: Purification by Recrystallization
-
Initial Workup (Aqueous Wash):
-
After the reaction is complete, quench the mixture by carefully adding it to ice-cold water.
-
If the reaction was performed in an organic solvent like dichloromethane (DCM), transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a dilute base (e.g., 5% NaHCO₃ solution) to remove any unreacted 3-nitrobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude solid.
-
-
Solvent Selection for Recrystallization:
-
Step-by-Step Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to just dissolve the solid completely. It is crucial to use the minimum volume to ensure maximum recovery.[12]
-
Once dissolved, allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and compare it to the literature value (approx. 138-141 °C) to assess purity.
-
Q4: How do I set up a robust analytical method to identify and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is essential for proper analysis.
Troubleshooting Workflow for Impurity Identification
Sources
- 1. Amide Synthesis [fishersci.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of N-methyl-3-nitrobenzamide
Welcome to the technical support resource for the synthesis of N-methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols. Our focus is on explaining the causality behind experimental choices to ensure both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most common and generally reliable laboratory-scale method is the reaction of 3-nitrobenzoyl chloride with methylamine.[1] This is a type of Schotten-Baumann reaction.[2] The acyl chloride is highly reactive towards nucleophiles like methylamine, leading to a rapid and often high-yielding formation of the amide bond. The reaction is typically performed in an inert solvent like dichloromethane or tetrahydrofuran, often in the presence of a mild base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.[1][2]
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields are most frequently traced back to three primary issues:
-
Hydrolysis of the starting material: 3-nitrobenzoyl chloride is highly sensitive to moisture. Any water present in the solvent, on the glassware, or in the methylamine solution will hydrolyze the acyl chloride back to the unreactive 3-nitrobenzoic acid.
-
Incomplete reaction: This can be due to insufficient reaction time, incorrect stoichiometry (not enough methylamine), or temperatures that are too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the limiting reagent.[1]
-
Loss during workup and purification: The product may be partially lost during aqueous washes if not performed correctly. Additionally, suboptimal recrystallization or column chromatography conditions can lead to significant product loss.[1][3]
Q3: I see an unexpected peak in my ¹H NMR spectrum, slightly upfield or downfield from my product's aromatic signals. What could it be?
A3: The most likely culprits are isomeric impurities. The synthesis of the starting material, 3-nitrobenzoic acid, typically involves the nitration of benzoic acid. This reaction, while directing primarily to the meta position, also produces small amounts of 2-nitrobenzoic acid and 4-nitrobenzoic acid as side products (approximately 20% and 1.5%, respectively).[4] If these isomers are not meticulously removed during the purification of the starting acid, they will be converted to their corresponding acyl chlorides and subsequently to N-methyl-2-nitrobenzamide and N-methyl-4-nitrobenzamide, which have very similar structures and properties to your target molecule.
Q4: Is it necessary to use a base like triethylamine in the reaction?
A4: Yes, it is highly recommended. The reaction between 3-nitrobenzoyl chloride and methylamine produces one equivalent of hydrochloric acid (HCl). This HCl will react with the basic methylamine to form methylammonium chloride, effectively removing it from the reaction. This means you would need to use at least two equivalents of methylamine: one to react with the acyl chloride and one to be sacrificed as the base. By adding a non-nucleophilic base like triethylamine, you neutralize the HCl as it forms, allowing all of the methylamine to be available for the primary reaction, which is more efficient and cost-effective.[1][2]
Troubleshooting Guide: Side Reactions & Impurities
This section delves into the specific side reactions that can occur during the synthesis of this compound and provides actionable troubleshooting steps.
Issue 1: Presence of 3-Nitrobenzoic Acid in the Final Product
-
Symptom: A broad singlet in the ¹H NMR spectrum around 12-13 ppm. An additional spot on the TLC plate that is more polar than the product.
-
Root Cause: This impurity is almost always due to the hydrolysis of the 3-nitrobenzoyl chloride starting material by water. Amides are generally stable to hydrolysis under neutral conditions, so post-synthesis hydrolysis is less likely unless exposed to strong acid or base during workup.[5][6]
-
Mechanism: R-COCl + H₂O → R-COOH + HCl (where R = 3-nitrophenyl)
-
Prevention & Solution:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane or THF are common choices.[1]
-
Control Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Purification: 3-nitrobenzoic acid can be removed from the final product by washing the organic layer with a dilute aqueous solution of sodium bicarbonate during the workup. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, while the neutral amide product remains in the organic phase.
-
Issue 2: Isomeric Impurities (N-methyl-2-nitrobenzamide and N-methyl-4-nitrobenzamide)
-
Symptom: Complex aromatic signals in the ¹H NMR that do not correspond to the expected pattern for the 3-substituted product. Difficulty in purifying the final product by recrystallization.
-
Root Cause: Contamination of the 3-nitrobenzoic acid or 3-nitrobenzoyl chloride starting material with its 2-nitro and 4-nitro isomers.[4]
-
Prevention & Solution:
-
Source High-Purity Starting Materials: Whenever possible, start with 3-nitrobenzoic acid that is >99% pure.
-
Purify the Starting Acid: If the purity of the starting material is questionable, recrystallize the 3-nitrobenzoic acid before converting it to the acyl chloride.
-
Chromatographic Purification: If isomeric amides are present in the final product, they are often very difficult to separate by recrystallization due to their similar polarities and structures. Column chromatography on silica gel is the most effective method for separation.[7] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively resolve these isomers.
-
Issue 3: Unreacted 3-Nitrobenzoyl Chloride
-
Symptom: A sharp, characteristic acyl chloride odor from the crude product. Potential for reactivity of the crude product with moisture or nucleophilic solvents.
-
Root Cause: Insufficient amount of methylamine used, or the reaction was not allowed to proceed to completion.
-
Prevention & Solution:
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of methylamine to ensure all the limiting acyl chloride is consumed.
-
Reaction Monitoring: Use TLC to monitor the disappearance of the 3-nitrobenzoyl chloride spot. The reaction is typically fast, but it is good practice to confirm its completion.[1]
-
Quenching: During the workup, washing the reaction mixture with water or a dilute base will hydrolyze any remaining acyl chloride, converting it to the more easily separable 3-nitrobenzoic acid.
-
Reaction Pathway & Side Reactions Diagram
The following diagram illustrates the desired synthetic pathway and the two most common competing side reactions.
Caption: Main reaction pathway versus hydrolysis and impurity carry-through side reactions.
Quantitative Data Summary
The choice of reaction conditions can significantly impact the outcome. The following table provides a summary based on common laboratory practices.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Solvent | Technical Grade Acetone | Anhydrous Dichloromethane | Minimizes the primary side reaction: hydrolysis of the acyl chloride. |
| Atmosphere | Ambient Air | Inert (Nitrogen/Argon) | Prevents atmospheric moisture from contaminating the reaction. |
| Base | None (2 eq. Methylamine) | Triethylamine (1.5 eq.) | Neutralizes HCl byproduct without consuming the nucleophile, improving efficiency.[1][2] |
| Monitoring | Timed Reaction | TLC Monitoring | Ensures the reaction goes to completion and avoids unnecessary heating or stirring.[1] |
| Expected Purity | Moderate to Low | High (>95%) | Optimized conditions suppress the formation of the main byproduct (3-nitrobenzoic acid). |
| Expected Yield | Variable, often <70% | Consistently >85% | Efficient use of reagents and prevention of side reactions directly boosts yield. |
Recommended Experimental Protocol
This protocol details a robust method for the synthesis of this compound, designed to minimize side reactions.
Materials:
-
3-nitrobenzoyl chloride (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
Triethylamine (1.5 eq), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under a nitrogen atmosphere, add 3-nitrobenzoyl chloride (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the acyl chloride in anhydrous DCM (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice bath.
-
Addition of Base: To the stirred solution, add triethylamine (1.5 eq) via syringe.
-
Addition of Amine: Slowly add the methylamine solution (1.2 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Check for the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product should be a new, more polar spot.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess triethylamine and methylamine)
-
Saturated NaHCO₃ solution (to remove any 3-nitrobenzoic acid)
-
Brine (to remove residual water)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.[3] Dry the purified crystals in a vacuum oven.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Available from: [Link]
-
Wikipedia. (2023). Amide. Available from: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available from: [Link]
- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Available from: [Link]
-
OChemSimplified. (2020). Amides: Reactions Forming and Reactions of. YouTube. Available from: [Link]
-
Wikipedia. (2023). 3-Nitrobenzoic acid. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Available from: [Link]
-
Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available from: [Link]
-
Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Available from: [Link]
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]
-
YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Available from: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of N-methyl-3-nitrobenzamide
Welcome to the technical support center for the synthesis of N-methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. Here, we will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in the principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust laboratory method is the Schotten-Baumann reaction. This involves the acylation of methylamine with 3-nitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] This method is favored for its typically high yields (often in the 70-95% range) and relatively fast reaction times.[4]
Q2: Why is a base necessary in this reaction?
A2: The reaction between 3-nitrobenzoyl chloride and methylamine generates one equivalent of hydrochloric acid (HCl).[5] Methylamine, being a base, will react with the generated HCl to form methylammonium chloride. This salt is no longer nucleophilic and cannot react with the 3-nitrobenzoyl chloride, thus halting the desired reaction and reducing the yield.[2] An added base, such as triethylamine or aqueous sodium hydroxide, neutralizes the HCl as it is formed, preserving the free methylamine to continue reacting.[1][2]
Q3: Can I use 3-nitrobenzoic acid directly with methylamine to form the amide?
A3: Direct condensation of a carboxylic acid and an amine is generally inefficient. This is due to a competing acid-base reaction where the acidic carboxylic acid and the basic amine form a stable ammonium carboxylate salt, which does not readily form an amide without very high temperatures to drive off water.[6] To achieve high yields under milder conditions, the carboxylic acid must first be "activated" by converting it to a more reactive derivative, such as 3-nitrobenzoyl chloride.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an excellent and straightforward technique for monitoring the reaction's progress.[1][6] By spotting the reaction mixture alongside the starting material (3-nitrobenzoyl chloride) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot for this compound.[6][7] A "co-spot," where the reaction mixture and starting material are spotted in the same lane, can help confirm if the starting material has been consumed, especially if the Rf values are close.[8]
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common frustrations in synthesis. The following guide addresses potential causes and provides actionable solutions to improve the yield of this compound.
Symptom 1: A significant amount of unreacted 3-nitrobenzoyl chloride remains.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Base | The HCl generated has neutralized a portion of the methylamine, rendering it non-nucleophilic. Without a sufficient external base, the reaction will stall once the free methylamine is consumed.[2] | Use at least two equivalents of methylamine (one to react, one to act as the base) or one equivalent of methylamine and at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[1] |
| Low Reaction Temperature | While initial cooling is necessary to control the exothermic reaction, maintaining a very low temperature throughout may significantly slow down the reaction rate, leading to incomplete conversion within a typical timeframe.[9] | After the initial exothermic addition of 3-nitrobenzoyl chloride at 0-5°C, allow the reaction to warm to room temperature and stir for several hours to ensure it goes to completion.[1] |
| Poor Mixing | If using a biphasic system (e.g., an organic solvent and aqueous base), inefficient stirring will limit the interaction between reactants at the phase interface, leading to a slower reaction and lower conversion.[10] | Ensure vigorous and efficient stirring throughout the reaction to maximize the surface area between the phases. |
Symptom 2: The primary impurity is 3-nitrobenzoic acid.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Hydrolysis of 3-Nitrobenzoyl Chloride | 3-Nitrobenzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form the unreactive 3-nitrobenzoic acid.[9][10] This is a major competing side reaction that consumes the starting material. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If using an aqueous base, add the 3-nitrobenzoyl chloride slowly to a well-stirred mixture of the methylamine in an organic solvent and the aqueous base to favor the faster amidation reaction over hydrolysis. |
| Impure Starting Material | The starting 3-nitrobenzoyl chloride may have already partially hydrolyzed during storage. | Use freshly prepared 3-nitrobenzoyl chloride or a high-purity commercial source. Store it under anhydrous conditions. |
Symptom 3: Formation of a sticky or oily product instead of a crystalline solid.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incomplete Solvent Removal | Residual solvent can act as an impurity, depressing the melting point and preventing crystallization. | After the workup, ensure the crude product is dried thoroughly under a high vacuum to remove all residual solvent. |
| Presence of Impurities | The presence of unreacted starting materials or byproducts can inhibit crystallization. | Purify the crude product. If direct crystallization is difficult, consider purification by column chromatography followed by recrystallization of the purified fractions. |
| Formation of Di-acylated Byproduct | It is possible for the initially formed this compound to be acylated again by another molecule of 3-nitrobenzoyl chloride, especially with high local concentrations of the acylating agent. This can lead to an impure mixture that is difficult to crystallize.[9] | Add the 3-nitrobenzoyl chloride solution dropwise to the methylamine solution with vigorous stirring to avoid localized high concentrations.[4][9] Using a slight excess of methylamine can also help to minimize this side reaction.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask, dissolve methylamine (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Add the 3-nitrobenzoyl chloride solution dropwise to the cooled methylamine solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction to completion using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any 3-nitrobenzoic acid), and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Select an appropriate solvent or solvent system. Ethanol or an ethanol/water mixture is often a good starting point.[11] The ideal solvent should dissolve the compound well when hot but poorly when cold.[12]
-
Dissolve the crude this compound in the minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[11]
-
Once at room temperature, place the flask in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Pathway and Potential Side Reactions
Caption: Key reaction and side pathways.
References
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Mori, M., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Hemmateenejad, B., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
Technical Support Center: Purification of N-methyl-3-nitrobenzamide by Recrystallization
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of N-methyl-3-nitrobenzamide. Recrystallization is a powerful technique that, when optimized, yields high-purity crystalline solids.[1][2] However, success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This guide is structured to address common challenges and fundamental questions encountered in the lab.
Part 1: Core Principles & Solvent Selection
The success of any recrystallization is fundamentally dependent on the choice of solvent.[3][4] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][4][5] This differential solubility is the driving force for crystallization upon cooling.
Frequently Asked Questions (FAQs) - Solvent Selection
Q1: What properties should I look for in a recrystallization solvent for this compound?
A1: Beyond differential solubility, consider these key factors:
-
Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble at high temperatures (allowing for removal via hot filtration).[4]
-
Chemical Inertness: The solvent must not react with this compound.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals by evaporation.[1]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]
Q2: Based on the structure of this compound, what solvents are a good starting point?
A2: this compound possesses a polar amide group, a strongly electron-withdrawing nitro group, and an aromatic ring. This structure suggests it will be soluble in polar solvents.
-
Polar Protic Solvents: Alcohols like ethanol or methanol are excellent starting points. They can engage in hydrogen bonding with the amide group.
-
Polar Aprotic Solvents: Solvents like acetone or ethyl acetate can also be effective.
-
Non-Polar Solvents: Hexane or toluene are unlikely to be suitable as primary solvents due to the compound's polarity but may be useful as an anti-solvent in a mixed-solvent system.[6]
-
Water: Given the organic nature of the molecule, solubility in water is expected to be low, but it could be an effective anti-solvent when paired with a miscible organic solvent like ethanol.[6]
Q3: How do I perform a small-scale solvent test?
A3: Before committing your entire batch, test several candidate solvents:
-
Place ~20-30 mg of your crude this compound into separate test tubes.
-
Add a candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.[3]
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid just dissolves.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent is one that dissolves the compound when hot and yields a large quantity of crystals upon cooling.[8]
Data Snapshot: Solvent Properties
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |
| Ethanol | 78 | 24.5 | Good general-purpose polar protic solvent. Often effective for aromatic amides. |
| Methanol | 65 | 32.7 | More polar than ethanol, may have higher solubility at room temperature. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Good for compounds that are too soluble in alcohols. |
| Water | 100 | 80.1 | Highly polar. Likely a poor primary solvent but a good anti-solvent with ethanol or acetone. |
| Acetone | 56 | 20.7 | Polar aprotic, highly volatile. |
Part 2: Standard Recrystallization Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization of this compound.
Experimental Workflow Diagram
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent to its boiling point (use a boiling chip or stir bar). Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid just dissolves.[1][4] Using the absolute minimum amount of hot solvent is critical for maximizing yield.[11]
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, sand) or if you used decolorizing charcoal, you must perform a hot gravity filtration. Pre-heat your funnel and receiving flask to prevent premature crystallization in the filter paper.[12][13] Pour the hot solution through a fluted filter paper quickly.[8]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2][11] Slow cooling is essential for the formation of large, pure crystals as it allows molecules to selectively add to the growing crystal lattice, excluding impurities.[3]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to induce maximum crystallization from the solution.[2][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor that contains dissolved impurities.[11][12] Using solvent that is not ice-cold will redissolve some of your product, reducing the yield.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the solid to a watch glass and place it in a desiccator or a vacuum oven at a temperature well below its melting point.
Part 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This section addresses the most common problems in a direct Q&A format.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for common recrystallization issues.
Q4: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A4: This is a very common issue that can be caused by two primary factors:
-
Too Much Solvent: This is the most frequent cause.[14] If you used too much solvent, the solution is not saturated enough for crystals to form. Solution: Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[14]
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not begun.[14] Solutions:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic glass fragments can serve as nucleation sites.[11][15]
-
Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a template for crystal growth.[11][15]
-
Q5: My compound separated as an oil instead of crystals. How do I fix this?
A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[12][14] This is more likely if the compound is significantly impure or if the solution is cooled too quickly.[13][14]
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[15][16] Then, allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[14][15] If the problem persists, consider using a different solvent or a mixed-solvent system.[14][16]
Q6: My final yield is much lower than expected. Where could I have lost my product?
A6: Low recovery can be frustrating. Several steps in the process can contribute to product loss:[16]
-
Excess Solvent: As discussed in Q4, using too much solvent is a primary cause of low yield, as a significant amount of product will remain dissolved in the mother liquor.[11][16]
-
Premature Crystallization: If crystals formed during a hot filtration step, product was lost. Ensure the filtration apparatus is adequately pre-heated and the filtration is performed rapidly.[2][16]
-
Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath to maximize the amount of product that crystallizes out of solution.[16]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, will dissolve and wash away some of your product.[11]
-
Multiple Transfers: Each transfer of the solid from one container to another can result in minor mechanical losses.
Q7: The crystals formed instantly as a fine powder as soon as I started cooling. Is this a problem?
A7: Yes, this is likely a precipitate, not well-formed crystals. Rapid "crashing out" of the solid occurs when the solution is cooled too quickly.[2] This process can trap impurities within the solid, defeating the purpose of recrystallization.
-
Solution: Reheat the solution to redissolve the solid. If necessary, add a small amount (1-5%) of extra solvent.[15] Allow the solution to cool much more slowly and without disturbance to promote the growth of larger, purer crystals.[2]
References
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Professor Dave Explains. Retrieved from [Link]
-
ACS Publications. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [wiredchemist.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in N-methyl-3-nitrobenzamide synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet crucial amide bond formation. Instead of a rigid protocol, we present a series of in-depth, field-tested answers to the most common challenges encountered during this synthesis, focusing on the underlying chemical principles to empower you to solve problems effectively.
Overview of Synthetic Pathways
The synthesis of this compound is typically achieved through one of two primary routes: the activation of 3-nitrobenzoic acid to an acyl chloride intermediate, or direct coupling with methylamine using a coupling reagent. The choice of pathway often depends on scale, available reagents, and desired purity profile. Low yield is a frequent issue that can arise from multiple factors in either pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My overall yield is significantly lower than reported in the literature. Where should I begin my investigation?
A low yield is a systemic problem that requires a logical, step-wise investigation. Before re-running the entire reaction, a systematic diagnosis is essential. We recommend starting with the most common and easily verifiable sources of error.
Troubleshooting Workflow:
-
Re-evaluate Starting Materials: Confirm the purity and integrity of your 3-nitrobenzoic acid and methylamine source. This is the most frequent point of failure.
-
Analyze a Crude Sample: Use Thin Layer Chromatography (TLC) or ¹H NMR on a crude reaction sample to determine if the reaction went to completion. This differentiates between a poor reaction and losses during work-up.
-
Scrutinize Reaction Conditions: Double-check calculations, solvent purity (especially water content), reaction temperature, and time.
-
Optimize Work-up and Purification: Product loss during extraction and purification steps can decimate an otherwise successful reaction.
The following diagram illustrates a logical troubleshooting flow:
Caption: Diagram 1: General Troubleshooting Workflow
Pathway 1: The Acyl Chloride Method
This common method involves converting 3-nitrobenzoic acid to the highly reactive 3-nitrobenzoyl chloride, which then readily reacts with methylamine.[1] While effective, it is highly sensitive to certain conditions.
Caption: Diagram 2: Acyl Chloride Synthesis Pathway
Q2: I'm using thionyl chloride (SOCl₂) to make the acyl chloride, but my yield is poor and my crude NMR shows mostly starting material. What's happening?
This is a classic symptom of failed acyl chloride formation or its immediate hydrolysis. The primary culprit is almost always water .
Causality: 3-nitrobenzoyl chloride is extremely reactive and will be rapidly hydrolyzed back to 3-nitrobenzoic acid by even trace amounts of moisture.[2] Thionyl chloride itself also reacts violently with water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry your glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use a freshly opened bottle of thionyl chloride or one that has been properly stored under an inert atmosphere.
-
Use an anhydrous solvent (e.g., dry dichloromethane or toluene). Solvents should be dried over molecular sieves or another appropriate drying agent.
-
-
Verify Reagent Quality: Old thionyl chloride can decompose. If it is dark yellow or brown, its quality is suspect. A simple quality check is to carefully add a drop to water; vigorous evolution of HCl and SO₂ gas should occur.
-
Use a Catalyst: The addition of a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride.[2]
-
Remove Excess SOCl₂: Thionyl chloride is volatile (boiling point ~76°C). After the reaction is complete (typically 1-2 hours at reflux), it must be thoroughly removed under reduced pressure, as its presence can cause side reactions in the next step.
Experimental Protocol: Synthesis via Acyl Chloride
Step 1: Formation of 3-Nitrobenzoyl Chloride
-
To an oven-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂), add 3-nitrobenzoic acid (1.0 eq).
-
Add excess thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic drop of DMF.
-
Heat the mixture to reflux (approx. 80°C) for 2 hours. The solid should completely dissolve.
-
After cooling to room temperature, remove the excess SOCl₂ under reduced pressure. The resulting crude 3-nitrobenzoyl chloride (a yellow solid or oil) can often be used directly in the next step.
Step 2: Amidation
-
Dissolve the crude 3-nitrobenzoyl chloride in an anhydrous inert solvent like dichloromethane (DCM).[1] Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve methylamine (solution in THF or water, 2.0-2.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in DCM.
-
Add the methylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.
-
Proceed with aqueous work-up.
Pathway 2: Direct Amide Coupling
Direct coupling avoids the harsh conditions and handling of acyl chlorides by using a reagent to activate the carboxylic acid in situ.[3] The choice of reagent is critical and depends on cost, desired conditions, and potential for side reactions like racemization (not an issue here, but critical in peptide chemistry).
Q3: I tried a direct coupling with EDC and my yield was low, with a hard-to-remove byproduct. How can I improve this?
This is a common issue with carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).
Causality: The primary mechanism involves the formation of a highly reactive O-acylisourea intermediate. If this intermediate is not intercepted quickly by the amine (methylamine), it can rearrange into a stable N-acylurea byproduct, which is often difficult to separate from the desired amide product.[4] Adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® traps the active intermediate as a more stable active ester, which then reacts cleanly with the amine, boosting yield and preventing N-acylurea formation.
Caption: Diagram 3: Mechanism of EDC/HOBt Coupling
Optimized Conditions & Reagent Choice:
| Coupling Reagent | Class | Pros | Cons | Recommended Conditions |
| EDC / HOBt | Carbodiimide | Water-soluble byproduct, efficient.[5] | Can form N-acylurea without additive. | 1.1 eq EDC, 1.1 eq HOBt, 1.2 eq Methylamine, DCM or DMF, 0°C to RT. |
| HATU / HOAt | Uronium/Aminium Salt | Very fast, high yielding, low side reactions.[3] | More expensive. | 1.1 eq HATU, 2.2 eq Base (DIPEA), 1.2 eq Methylamine, DMF, 0°C to RT. |
| CDI | Imidazolium | Inexpensive, byproducts are imidazole and CO₂. | Can be less reactive for some substrates. | 1.1 eq CDI, THF, form active imidazolide first, then add 1.2 eq Methylamine. |
Work-up and Purification
Q4: My crude reaction looks good on TLC, but I lose most of my product during the aqueous work-up and recrystallization. How can I prevent this?
Product loss during purification is a common and frustrating source of low yield. It typically stems from incorrect pH during extraction or a suboptimal choice of recrystallization solvent.
Troubleshooting Steps:
-
Optimize Aqueous Work-up:
-
Acid Wash: After the reaction, perform a wash with a dilute acid (e.g., 1M HCl) to remove excess amine (methylamine, triethylamine, pyridine).
-
Base Wash: Follow with a wash using a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted 3-nitrobenzoic acid.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer before drying.
-
-
Choose the Right Recrystallization Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[6] For this compound, ethanol or ethanol/water mixtures are commonly effective.
-
Protocol: Dissolve the crude solid in the minimum amount of hot solvent. If the solid does not dissolve, add more hot solvent dropwise until it does. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[6]
-
-
Consider Chromatography: If recrystallization fails to yield pure product or results in significant loss, column chromatography on silica gel (using a solvent system like ethyl acetate/hexanes) is a reliable alternative.
References
- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- BenchChem Technical Support - Optimizing reaction conditions for 4-(Methylamino)-3-nitrobenzoyl chloride synthesis. BenchChem.
- BenchChem Technical Support - Discovery and history of nitrobenzamide compounds in research. BenchChem.
-
HepatoChem - Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Aapptec Peptides - Coupling Reagents. Aapptec. [Link]
-
ResearchGate - A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media. ResearchGate. [Link]
-
YouTube - Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. [Link]
Sources
Removing unreacted 3-nitrobenzoic acid from N-methyl-3-nitrobenzamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-methyl-3-nitrobenzamide, specifically focusing on the removal of unreacted 3-nitrobenzoic acid. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound has completed, but I suspect there is unreacted 3-nitrobenzoic acid remaining. How can I confirm its presence?
A1: The presence of unreacted 3-nitrobenzoic acid can typically be detected using thin-layer chromatography (TLC). A co-spot, where your crude product is spotted alongside the 3-nitrobenzoic acid starting material on the TLC plate, will show two distinct spots if the starting material is present. The carboxylic acid is significantly more polar than the corresponding amide and will thus have a lower retention factor (Rf) on a normal-phase silica gel plate.
Q2: What is the most effective method for removing 3-nitrobenzoic acid from my this compound product?
A2: The most robust and efficient method for separating a carboxylic acid from a neutral amide is an acid-base extraction . This technique leverages the significant difference in the acidity of the two compounds. 3-nitrobenzoic acid, being acidic, will react with a mild base to form a water-soluble salt, while the neutral this compound will remain in the organic phase.
Q3: Why is acid-base extraction preferred over other methods like column chromatography or recrystallization for this specific separation?
A3: While column chromatography and recrystallization can be effective purification techniques, acid-base extraction is particularly well-suited for this separation due to the distinct chemical properties of the two compounds.
-
Efficiency: Acid-base extraction is a rapid and highly effective method for bulk removal of acidic or basic impurities.
-
Simplicity: The procedure is straightforward and does not require specialized equipment beyond a separatory funnel.
-
Selectivity: The reaction between the carboxylic acid and a weak base is highly selective, ensuring that the neutral amide is not affected.
Column chromatography can be more time-consuming and may lead to product loss on the column, especially if the polarities of the two compounds are not sufficiently different. Recrystallization may not be effective if the two compounds co-crystallize or if the impurity is present in a large quantity.
Q4: Can I use a strong base like sodium hydroxide for the extraction?
A4: It is generally not recommended to use a strong base like sodium hydroxide. Strong bases can potentially hydrolyze the amide bond in your this compound product, leading to the formation of 3-nitrobenzoic acid and methylamine, thus reducing your product yield. A weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), is sufficient to deprotonate the more acidic 3-nitrobenzoic acid without affecting the amide.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel, or the presence of surfactants. | - Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of Celite. |
| Poor separation of layers | The densities of the organic and aqueous layers are too similar. | - Add more of the organic solvent to decrease the density of the organic layer.- Add brine to increase the density of the aqueous layer. |
| Product loss | - Incomplete extraction of the product from the aqueous layer.- Accidental discarding of the organic layer. | - Perform multiple extractions with fresh organic solvent to ensure complete recovery.- Always label your flasks and be certain which layer contains your product before discarding anything. |
| Precipitation of product in the separatory funnel | The product is not sufficiently soluble in the chosen organic solvent. | - Add more of the organic solvent to fully dissolve the product.- Gently warm the separatory funnel with a warm water bath to increase solubility. |
Key Compound Properties
A clear understanding of the physicochemical properties of both the desired product and the impurity is fundamental to designing an effective purification strategy.
| Property | 3-Nitrobenzoic Acid | This compound |
| Molecular Formula | C₇H₅NO₄[1] | C₈H₈N₂O₃[2] |
| Molecular Weight | 167.12 g/mol [1] | 180.16 g/mol [2] |
| Appearance | Off-white to yellowish-white crystals[3] | Data not readily available, likely a solid |
| Melting Point | 139-141 °C[4] | Data not readily available |
| pKa | 3.47[2][3] | Amides are generally considered neutral (pKa of the conjugate acid is around -1) |
| Solubility in Water | 0.24 g/100 mL at 15 °C[2] | Expected to be sparingly soluble |
Experimental Protocol: Acid-Base Extraction
This step-by-step protocol outlines the procedure for the removal of unreacted 3-nitrobenzoic acid from a crude reaction mixture containing this compound.
Materials:
-
Crude this compound mixture
-
Ethyl acetate (or another suitable water-immiscible organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate. The volume should be sufficient to fully dissolve the solid.
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water, gently invert the funnel several times, and then drain the aqueous layer. This step removes any water-soluble impurities.
-
Base Extraction: Add a volume of saturated aqueous sodium bicarbonate solution equal to the volume of the organic layer to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from the evolution of CO₂ gas.
-
Layer Separation: Allow the layers to separate fully. The upper layer will be the organic phase containing your this compound, and the lower aqueous layer will contain the sodium 3-nitrobenzoate salt.
-
Aqueous Layer Removal: Carefully drain the lower aqueous layer into a separate flask.
-
Repeat Extraction: To ensure complete removal of the 3-nitrobenzoic acid, repeat the base extraction (steps 3-5) one to two more times with fresh saturated sodium bicarbonate solution.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This step helps to remove any residual water from the organic phase.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution and swirl to dry. The drying agent should be free-flowing when the solution is dry.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask. Remove the ethyl acetate using a rotary evaporator to yield the purified this compound.
Workflow Diagram
Caption: Acid-base extraction workflow for purification.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. [Link].
-
Wikipedia. 3-Nitrobenzoic acid. [Link].
-
Wikipedia. Acid-base extraction. [Link].
-
ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link].
-
Semantic Scholar. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link].
-
Ataman Kimya. NITROBENZOIC ACID. [Link].
-
Brainly. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? [Link].
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link].
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link].
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link].
-
ResearchGate. How can I separate drugs with carboxylic and amide groups by using HPLC? [Link].
-
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link].
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link].
-
PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link].
-
Washington State University. Liquid/liquid Extraction. [Link].
-
PMC. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link].
-
YouTube. Recrystallization. [Link].
-
NIST. Benzoic acid, 3-nitro-. [Link].
-
Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link].
-
PubChem. 3-Methyl-4-nitrobenzoic acid. [Link].
-
PubChem. 3-Nitrobenzamide. [Link].
-
PubChem. This compound. [Link].
-
ACS Publications. Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. [Link].
-
ChemBK. Methyl 3-nitrobenzoate. [Link].
Sources
Technical Support Center: Stability of N-methyl-3-nitrobenzamide
Welcome to the technical support guide for N-methyl-3-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various solvent systems. My goal is to move beyond simple instructions and explain the underlying chemical principles that govern the stability of this compound, enabling you to anticipate challenges, troubleshoot issues, and design robust experimental plans.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What is the general stability profile of this compound?
A: As a solid, this compound is generally stable under standard storage conditions (cool, dark, dry place)[1][2]. However, in solution, its stability is highly dependent on the solvent, pH, temperature, and light exposure. The primary point of vulnerability is the amide bond, which is susceptible to hydrolysis, particularly under acidic or basic conditions[3][4].
Q2: What are the most critical factors influencing its stability in solution?
A: The three most critical factors are:
-
pH: The rate of hydrolysis is significantly catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions. Therefore, strong acidic or alkaline conditions will rapidly degrade the compound[3][5]. Stability is generally greatest in a neutral or slightly acidic pH range (approx. pH 4-6), though this must be experimentally verified[5][6].
-
Solvent Type (Protic vs. Aprotic): Polar protic solvents, such as water, methanol, and ethanol, can participate directly in the degradation process (solvolysis) and are generally less favorable for long-term storage. Polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are preferred as they are less likely to act as reactants[7][8].
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing stock solutions at reduced temperatures (e.g., 4°C or -20°C) is crucial for minimizing degradation over time[9].
Q3: What are the expected degradation products?
A: The primary degradation pathway is hydrolysis of the amide bond. This cleavage results in the formation of 3-nitrobenzoic acid and methylamine . Under oxidative stress, other degradation products could potentially form, arising from reactions involving the nitro group or the aromatic ring[10].
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A: For maximum stability:
-
Solvent Selection: Use a high-purity, anhydrous, polar aprotic solvent such as DMSO or ACN. These solvents offer good solubility while minimizing the risk of solvolysis[8].
-
Concentration: Prepare concentrated stock solutions (e.g., 10-50 mM) to minimize the relative amount of any potential reactive impurities (like water) in the solvent.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C or below, protected from light.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: I observe significant degradation of my compound in a methanol-based mobile phase on my HPLC.
-
Probable Cause: This is likely due to solvolysis (specifically, methanolysis). Methanol, a protic solvent, can act as a nucleophile and attack the carbonyl carbon of the amide, especially if the mobile phase contains acidic (e.g., formic acid, TFA) or basic (e.g., ammonia, TEA) additives that catalyze the reaction.
-
Solution:
-
Switch to an Aprotic Solvent: If your experimental design allows, prepare your samples in a diluent that matches the organic component of your mobile phase, but is aprotic (e.g., Acetonitrile).
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) to slow the rate of degradation while samples are queued for analysis.
-
Minimize Residence Time: Do not let samples sit on the autosampler for extended periods before injection. Prepare samples just before the analytical run whenever possible.
-
Issue 2: My results are inconsistent when using a buffered aqueous solution.
-
Probable Cause: The stability of this compound is highly pH-dependent. Even seemingly minor variations in buffer preparation can lead to significant differences in degradation rates. Furthermore, some buffer components can actively participate in or catalyze degradation.
-
Solution:
-
Conduct a pH-Rate Profile Study: Perform a systematic study to determine the optimal pH for stability in your specific buffer system (see Protocol 2).
-
Verify pH: Always measure the final pH of your solution after adding the compound, as its addition might slightly alter the pH.
-
Fresh Preparation: Prepare buffered solutions of the compound fresh for each experiment and avoid storing them.
-
Issue 3: I see an unknown peak appearing in my chromatogram after exposing my samples to ambient light.
-
Probable Cause: Nitroaromatic compounds can be susceptible to photolytic degradation. The energy from UV or even visible light can promote reactions, leading to the formation of photodegradants[9][11].
-
Solution:
-
Protect from Light: Use amber vials or wrap your sample vials in aluminum foil.
-
Minimize Exposure: Conduct sample preparation in a shaded area and avoid leaving solutions on the benchtop under direct laboratory lighting.
-
Perform a Photostability Study: To confirm light sensitivity, intentionally expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control (see Protocol 1).
-
Part 3: Protocols for Stability Assessment
As a Senior Application Scientist, I emphasize that understanding a compound's stability is not a passive observation but an active experimental process. The following protocols are designed to be robust and self-validating, providing you with a clear picture of this compound's liabilities.
Predicted Stability of this compound in Common Solvents
The following table summarizes the predicted stability based on solvent class and chemical principles. This is a guideline; experimental verification is essential.
| Solvent Class | Example Solvents | Predicted Stability (Long-Term) | Rationale & Causality |
| Polar Aprotic | DMSO, Acetonitrile (ACN), DMF | Good | These solvents have high polarity to dissolve the compound but lack acidic protons, making them poor hydrogen bond donors and non-participatory in hydrolysis.[8] |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate | These solvents can act as nucleophiles (solvolysis) and can facilitate proton transfer, catalyzing amide hydrolysis. Stability is highly pH-dependent in water. |
| Nonpolar | Toluene, Hexane | Moderate (Limited by Solubility) | While chemically inert towards the amide, the low solubility of the polar this compound in these solvents limits their practical use. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Generally less reactive than protic solvents, but can contain acidic impurities (HCl) from degradation, which can catalyze hydrolysis. |
Diagram: Forced Degradation Experimental Workflow
This diagram outlines the logical flow for systematically testing the stability of this compound under various stress conditions, a practice known as forced degradation or stress testing[12][13].
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pharmasm.com [pharmasm.com]
- 11. biomedres.us [biomedres.us]
- 12. ajpsonline.com [ajpsonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of N-methyl-3-nitrobenzamide
Welcome to the technical support center for the analysis of N-methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for common chromatographic challenges. Here, we move beyond generic advice to explain the underlying scientific principles, empowering you to make informed decisions for robust and reliable HPLC method development.
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries regarding the HPLC analysis of this compound and its related impurities.
Q1: What is a good starting point for a column and mobile phase for analyzing this compound?
A robust starting point is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of acetonitrile and water (acidified to pH 2.5-3.0 with 0.1% formic or phosphoric acid).[1][2] A gradient elution from a lower to a higher concentration of acetonitrile is recommended to effectively resolve impurities with different polarities.
Q2: What is the optimal UV detection wavelength for this compound?
This compound, containing a nitroaromatic chromophore, exhibits strong UV absorbance. A common starting wavelength is 254 nm, though a wavelength scan of your standard is highly recommended to determine the absorbance maximum (λmax) for optimal sensitivity.[1] Wavelengths around 230 nm have also been found to be effective.[3]
Q3: My main peak for this compound is tailing. What is the most likely cause?
Peak tailing for a neutral or weakly basic amide like this compound on a silica-based column is often caused by secondary interactions with acidic silanol groups on the stationary phase.[4][5] These interactions can be minimized by operating the mobile phase at a low pH (e.g., 2.5-3.0) to suppress the ionization of the silanol groups, or by using a modern, high-purity, end-capped column with minimal residual silanols.[1]
Q4: How can I improve the resolution between this compound and a closely eluting impurity?
To improve resolution, you can systematically adjust several parameters:
-
Modify Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the retention time of all components and may enhance the separation between closely eluting peaks.[1]
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties, potentially resolving co-eluting peaks.[6]
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different selectivity, such as a Phenyl-Hexyl phase, can provide alternative retention mechanisms like π-π interactions, which are particularly effective for aromatic compounds.[7]
Comprehensive Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common HPLC problems.
Caption: A logical workflow for troubleshooting common HPLC issues.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing severely. I've already tried lowering the mobile phase pH. What else can I do?
A: While secondary silanol interactions are a primary cause of tailing, other factors can contribute.[4]
-
Potential Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Solution: Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject each. If peak shape improves with dilution, you are likely experiencing mass overload. Reduce your sample concentration accordingly.[4]
-
-
Potential Cause: Contamination or Column Degradation. The accumulation of strongly retained compounds or the degradation of the stationary phase (especially at high pH) can create active sites that cause tailing.
Q: My peaks are fronting, not tailing. What does this indicate?
A: Peak fronting is less common than tailing and typically points to two main issues:
-
Potential Cause: High Concentration Overload. While mass overload often causes tailing, very high concentration overload can lead to fronting, where the peak has a sloping front.
-
Solution: As with tailing, dilute your sample to see if the peak shape becomes more symmetrical.[5]
-
-
Potential Cause: Incompatible Sample Solvent. If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the sample band will travel too quickly at the column inlet, causing distortion and fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible to minimize this effect.
-
Issue 2: Inconsistent Retention Times
Q: My retention times are decreasing over the course of an analytical run. What should I check first?
A: Drifting retention times can compromise data integrity. The most common culprits are related to the mobile phase and column equilibration.
-
Potential Cause: Inadequate Column Equilibration. If the column is not fully equilibrated with the starting mobile phase conditions before the first injection, you will see retention times shift, usually decreasing, over the first few runs.[1]
-
Solution: Ensure your method includes a sufficient equilibration period. For a standard 150 mm column, 10-15 column volumes (e.g., 10-15 minutes at 1 mL/min) is a good starting point. Monitor the baseline; it should be stable before you begin the sequence.
-
-
Potential Cause: Mobile Phase Composition Change. The organic solvent in a reversed-phase mobile phase (like acetonitrile) is often more volatile than water. Evaporation over time can increase the aqueous content, leading to longer retention times. Conversely, improperly mixed or prepared mobile phases can also cause drift.
-
Solution: Always prepare fresh mobile phase daily and keep the solvent reservoirs loosely capped to prevent evaporation while allowing for pressure equalization.[1] Ensure thorough mixing of mobile phase components.
-
-
Potential Cause: Pump Malfunction. Leaks in the pump, fittings, or faulty check valves can lead to an inconsistent flow rate, which directly impacts retention times.[8][9]
-
Solution: Visually inspect the HPLC system for any signs of leaks. Purge the pump to remove any air bubbles that may be trapped in the system.[9] If the problem persists, it may indicate a need for pump seal or check valve replacement.
-
Issue 3: Poor Resolution and Identification of Impurities
Q: I suspect I have an impurity that is co-eluting with my main this compound peak. How can I confirm this and resolve it?
A: Co-elution is a common challenge. The first step is to identify likely impurities to understand their chemical properties. The synthesis of this compound often involves the reaction of 3-nitrobenzoyl chloride with methylamine.[10] Potential impurities could include:
-
3-Nitrobenzoic acid: From the hydrolysis of the starting material. This impurity is acidic.
-
N-methyl-3-aminobenzamide: From the reduction of the nitro group. This impurity is basic.
-
Isomeric impurities: From impurities in the starting nitrobenzoic acid.
Strategies for Improving Resolution:
-
Adjust Mobile Phase pH: Since potential impurities can be acidic (3-nitrobenzoic acid) or basic (N-methyl-3-aminobenzamide), adjusting the mobile phase pH can drastically change their retention and resolve them from the neutral main compound.[6][11]
-
At low pH (~2.5), the carboxylic acid group of 3-nitrobenzoic acid will be protonated and more retained. The amino group of N-methyl-3-aminobenzamide will be protonated (charged) and less retained.
-
At a neutral pH, the carboxylic acid will be deprotonated (charged) and less retained.
-
-
Employ a Different Column Chemistry: A standard C18 column separates primarily based on hydrophobicity. For aromatic compounds, a Phenyl-Hexyl column can introduce an alternative separation mechanism through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of your analyte and impurities.[7] This often provides a unique selectivity profile that can resolve compounds that co-elute on a C18 column.
Optimized Experimental Protocol
This protocol provides a robust starting method for the separation of this compound from its common process-related impurities.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary HPLC with UV/DAD Detector | Standard system suitable for method development. |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 or 5 µm | Provides good efficiency and is a standard for such analytes.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to control silanol activity and ensure consistent analyte ionization.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shape and lower backpressure than methanol.[6] |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B | A gradient is essential to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[1] |
| Detection | Diode Array Detector (DAD) at 254 nm | Allows for peak purity analysis and spectral confirmation. 254 nm is a common wavelength for nitroaromatic compounds. |
| Injection Volume | 10 µL | A small volume minimizes potential solvent effects and column overload. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a 50:50 mixture of Acetonitrile:Water to achieve a target concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and prevent clogging of the HPLC system.
This comprehensive guide provides the foundational knowledge and practical steps to effectively troubleshoot and optimize the HPLC separation of this compound and its impurities. By understanding the scientific principles behind each step, you can develop robust, reliable, and accurate analytical methods.
References
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016, June 30). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Retrieved from [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
Eawag. (n.d.). Nitrobenzene Degradation Pathway. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8N2O3, 25 grams. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
PubMed Central. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
Sources
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- 2. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. mastelf.com [mastelf.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Scaling Up the Synthesis of N-methyl-3-nitrobenzamide
Welcome to the technical support center for the synthesis of N-methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will move beyond basic protocols to address the "why" behind experimental choices, focusing on troubleshooting common issues to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable method for synthesizing this compound involves a two-step process starting from 3-nitrobenzoic acid.
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate. The most common method is the formation of an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This is highly effective for scale-up.
-
Amidation: The resulting 3-nitrobenzoyl chloride is then reacted with methylamine (CH₃NH₂) to form the final this compound product.[2] This reaction is typically rapid and high-yielding.
This route is favored for its high conversion rates and the availability of cost-effective starting materials.[3]
Q2: I'm considering alternative starting materials. Can I begin with 3-nitrobenzonitrile?
Yes, it is possible to synthesize this compound from 3-nitrobenzonitrile. This involves the hydrolysis of the nitrile to a primary amide (3-nitrobenzamide), followed by N-methylation. However, this route is often less direct for selective N-methylation and can present challenges in controlling the reaction to avoid hydrolysis of the amide product.[4] For large-scale synthesis, the 3-nitrobenzoic acid route is generally more straightforward and easier to control.
Q3: What are the critical safety considerations when working with thionyl chloride for the acyl chloride formation step?
Thionyl chloride is a highly reactive and corrosive substance that requires strict safety protocols.[5][6][7]
-
Moisture Sensitivity: It reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][7] All glassware must be thoroughly oven-dried, and the reaction must be conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[5][8][9] Mandatory PPE includes a face shield, safety goggles, a lab coat, and gloves resistant to corrosive materials, such as neoprene or rubber.[5][6]
-
Waste Disposal: All thionyl chloride waste, including contaminated materials and rinsates, must be treated as hazardous waste and disposed of according to institutional guidelines.[5] Do not quench with water in a closed container due to gas evolution.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Issue 1: Low Yield or Incomplete Conversion During Acyl Chloride Formation
A common bottleneck is the incomplete conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride.
Question: My reaction stalls, and I observe a significant amount of unreacted 3-nitrobenzoic acid by TLC/LC-MS. What's going wrong?
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Thionyl Chloride | While a stoichiometric amount is theoretically enough, on a larger scale, a slight excess (1.2-1.5 equivalents) of thionyl chloride is often used to drive the reaction to completion. |
| Moisture Contamination | Trace amounts of water will consume the thionyl chloride.[10] Ensure all solvents are anhydrous and glassware is rigorously dried. Perform the reaction under an inert atmosphere. |
| Low Reaction Temperature | The reaction may be too slow at room temperature. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, avoid excessive temperatures to prevent side reactions. |
| Poor Solubility | 3-nitrobenzoic acid has limited solubility in some non-polar solvents.[11] A co-solvent like anhydrous dichloromethane or toluene can be used. A catalytic amount of dimethylformamide (DMF) can also accelerate the reaction (Vilsmeier-Haack mechanism), but use with caution as it can promote side reactions at higher temperatures. |
Issue 2: Formation of Impurities During Amidation
The introduction of methylamine is a critical step where side products can form, complicating purification.
Question: My final product is contaminated with a persistent, more polar impurity. What could it be and how do I prevent it?
| Potential Cause | Troubleshooting & Optimization |
| Hydrolysis of Acyl Chloride | If the 3-nitrobenzoyl chloride intermediate is exposed to moisture before or during the amidation, it will hydrolyze back to 3-nitrobenzoic acid.[10] Ensure the intermediate is used promptly or stored under strictly anhydrous conditions. |
| Formation of Symmetric Anhydride | The acyl chloride can react with unreacted 3-nitrobenzoic acid to form a symmetric anhydride. This is more likely if the initial activation step was incomplete. This anhydride will also react with methylamine but at a different rate. |
| Diacylation of Methylamine | While less common, using a large excess of the acyl chloride or improper addition can lead to the formation of a diacylated amine, a tertiary amide. This can be avoided by adding the acyl chloride solution slowly to the methylamine solution. |
Workflow for Minimizing Amidation Impurities
The following workflow is designed to minimize the formation of the impurities described above.
Caption: Optimized workflow for the two-step synthesis.
Issue 3: Difficulties with Product Purification and Isolation
Even with a high-yielding reaction, isolating a pure product on a large scale can be challenging.
Question: My crude product is an oil or difficult to crystallize. How can I effectively purify my this compound?
| Potential Cause | Troubleshooting & Optimization |
| Residual Solvent | Incomplete removal of high-boiling point solvents (like DMF or toluene) can result in an oily product. Ensure thorough drying under a high vacuum, possibly with gentle heating. |
| Presence of Impurities | Impurities, such as unreacted starting materials or side products, can inhibit crystallization. An acidic wash (dilute HCl) can remove any unreacted methylamine, and a basic wash (NaHCO₃) can remove residual 3-nitrobenzoic acid.[10] |
| Suboptimal Crystallization Solvent | The choice of solvent is critical for effective purification. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. For this compound, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.[12] |
Protocol: Recrystallization of this compound
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).[12] If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[13]
-
Crystallization: Once crystals begin to form, place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the product's melting point (literature mp ~140-142°C).[11]
Issue 4: Scale-Up Challenges
Scaling up a reaction from grams to kilograms introduces new variables that must be controlled.
Question: The reaction worked perfectly on a 10g scale, but I'm having issues with temperature control and mixing on a 1kg scale. What should I consider?
| Challenge | Mitigation Strategy |
| Exothermic Reactions | Both the formation of the acyl chloride and the subsequent amidation can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[14] Solution: Use a reactor with adequate cooling capacity and add reagents portion-wise or via a dropping funnel to control the rate of reaction and heat generation.[14] |
| Inefficient Mixing | In large reactors, ensuring homogenous mixing is critical for consistent reaction kinetics.[14] Solution: Use appropriate mechanical stirrers and baffles designed for the scale and viscosity of the reaction mixture. Ensure solid starting materials are fully dissolved or well-suspended before adding subsequent reagents. |
| Work-up and Isolation | Handling large volumes of solvents and performing extractions can be cumbersome and lead to product loss.[14] Solution: Plan the work-up carefully. Consider using a larger separatory funnel or an industrial liquid-liquid extractor. Optimize crystallization conditions to precipitate the product directly from the reaction mixture if possible, minimizing transfer losses. |
Logical Flow for Troubleshooting Scale-Up Issues
Caption: Troubleshooting logic for common scale-up problems.
References
- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.
-
Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University. Available at: [Link]
-
Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]
-
Safety Data Sheet: Thionyl chloride - Carl ROTH (additional source). Available at: [Link]
-
3-Nitrobenzoic acid - Wikipedia. Available at: [Link]
-
Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. Available at: [Link]
-
Preparation of 3-Nitrobenzoic Acid - MSU chemistry. Available at: [Link]
-
Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. Available at: [Link]
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube. Available at: [Link]
-
Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. - ResearchGate. Available at: [Link]
-
This compound, 98% Purity, C8H8N2O3, 25 grams - CP Lab Safety. Available at: [Link]
-
General reaction of the hydrolysis reaction for the benzoic acid derivatives under study. - ResearchGate. Available at: [Link]
-
Direct Amidation of Carboxylic Acids with Nitroarenes | Request PDF - ResearchGate. Available at: [Link]
- CN115784893A - Method for continuously synthesizing 3-methyl-2-nitrobenzoic acid - Google Patents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. drexel.edu [drexel.edu]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of N-Substituted Nitrobenzamides
Welcome to the technical support center for the purification of N-substituted nitrobenzamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these crucial intermediates with the high degree of purity required for subsequent applications. The unique electronic properties imparted by the electron-withdrawing nitro group and the diverse nature of N-substituents can introduce specific and often frustrating purification hurdles.[1]
This document moves beyond simple protocols to provide in-depth, causal explanations for common problems, offering field-proven troubleshooting strategies to enhance the purity, yield, and reproducibility of your work.
Core Purification Challenges: An Overview
The primary difficulties in purifying N-substituted nitrobenzamides stem from a few key areas:
-
Similar Polarity of Contaminants: Unreacted starting materials (e.g., the parent amine or nitrobenzoyl chloride) and certain side products often have polarities very close to the desired product, making separation by standard chromatographic or recrystallization techniques difficult.[2]
-
Variable Solubility: The N-substituent can dramatically alter the molecule's overall polarity and solubility profile, meaning a purification protocol that works for one derivative may completely fail for another.
-
Thermal and Chemical Stability: While generally stable, the presence of the nitro group can sometimes lead to colored impurities or degradation under harsh purification conditions (e.g., high heat or strongly acidic/basic media).
-
Physical Form: Some derivatives have a tendency to "oil out" during recrystallization instead of forming clean crystals, trapping impurities and complicating isolation.[2]
This guide will address these challenges through a series of targeted troubleshooting questions and detailed protocols.
Troubleshooting Guide: Common Purification Problems & Solutions
This section is formatted to directly address the specific issues you may be facing at the bench.
Section 1: Recrystallization Issues
Recrystallization is often the most efficient method for purifying solid compounds on a large scale.[3] However, its success is highly dependent on the right solvent and conditions.
Q1: My crude product won't dissolve, even in a large volume of hot solvent. What should I do?
Answer: This indicates a poor match between your compound and the chosen solvent. Do not simply keep adding more solvent, as this will drastically reduce your final yield.
-
Causality: For a solvent to be effective for recrystallization, it must dissolve the compound when hot but not when cold.[3][4] If it doesn't dissolve when hot, the intermolecular forces within your crystal lattice are stronger than the forces of solvation.
-
Solution Pathway:
-
Systematic Solvent Screening: On a small scale (a few milligrams of crude product in a test tube), test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water).[2]
-
Use a Solvent Pair: If no single solvent is ideal, use a solvent pair. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a hot "bad" solvent (in which it is poorly soluble) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool. A common pair for moderately polar compounds is Ethanol/Water.[4]
-
Q2: My product "oils out" during cooling instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated with impurities.[2] The oil is an impure liquid phase of your product, and it rarely crystallizes well.
-
Causality: Rapid cooling often causes the compound's solubility to drop so quickly that molecules don't have time to arrange into an ordered crystal lattice.
-
Troubleshooting Steps:
-
Slow Down the Cooling: Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[4]
-
Reduce the Solution Concentration: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to make the solution slightly more dilute, then cool slowly again.
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny "seed" crystal of pure product to provide a nucleation point.[4]
-
Change Solvents: If the problem persists, choose a solvent with a lower boiling point.
-
Q3: My final yield is very low after recrystallization. Where did my product go?
Answer: Low recovery is a common and frustrating issue. It typically points to one of three main causes.
-
Possible Causes & Solutions:
-
Too Much Solvent: The most frequent error is using an excessive volume of solvent to dissolve the crude product.[2] The goal is to create a saturated hot solution. Solution: Next time, use the absolute minimum amount of hot solvent required for complete dissolution.
-
Product is Soluble in Cold Solvent: The chosen solvent may be too good, meaning a significant amount of product remains dissolved even after cooling. Solution: Ensure the flask is thoroughly cooled in an ice bath for at least 15-30 minutes to maximize precipitation.[4] If recovery is still low, a different solvent is needed.
-
Premature Crystallization: The product may have crashed out during a hot filtration step (if performed). Solution: Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization on the cold glass surfaces.[2]
-
Q4: My product is still impure after recrystallization. What's the next step?
Answer: If a single recrystallization is insufficient, it's because the impurities have very similar solubility properties to your product in the chosen solvent.[2]
-
Recommended Actions:
-
Second Recrystallization: Attempt a second recrystallization using a different solvent system.
-
Charcoal Treatment: If the impurity is highly colored, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs high-molecular-weight colored impurities.
-
Switch to Chromatography: If impurities persist, column chromatography is the more powerful technique for separating compounds with similar polarities.[5] It is often best to remove the bulk of an impurity via chromatography before a final recrystallization "polishing" step.[2]
-
Section 2: Column Chromatography Issues
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[5] It is highly effective for complex mixtures.[2]
Q5: How do I select the right solvent system (eluent) for my column?
Answer: Proper eluent selection is the most critical factor for a successful separation. The goal is to find a solvent system that moves your desired compound to a retention factor (Rf) of ~0.3-0.4 on a Thin-Layer Chromatography (TLC) plate.
-
Causality: The polarity of the eluent determines how strongly it competes with the compounds for binding sites on the polar silica gel. A more polar eluent will move all compounds up the column faster.
-
Step-by-Step Selection Process:
-
Start with TLC: Use TLC plates to test various solvent systems. A common starting point for N-substituted nitrobenzamides is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate.
-
Test Ratios: Spot your crude mixture on several TLC plates and run them in chambers with different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Aim for Separation: Look for a system that gives good separation between your product spot and the impurity spots. Your target product should have an Rf of ~0.3-0.4.
-
Confirm Identity: If you have a pure standard of your product, spot it alongside the crude mixture to confirm which spot is the desired compound.
-
Q6: My compounds are co-eluting (not separating) on the column. How can I improve the resolution?
Answer: Co-elution means the chosen eluent is not selective enough to differentiate between your product and the impurity.
-
Strategies for Improved Resolution:
-
Decrease Eluent Polarity: Use a weaker solvent system (e.g., increase the percentage of Hexane). This will cause all compounds to spend more time on the stationary phase, exaggerating small polarity differences and improving separation.
-
Change Solvents: Sometimes, simply changing one of the solvents can dramatically alter selectivity. For example, replacing Ethyl Acetate with Dichloromethane or Diethyl Ether can change the specific interactions and improve separation.
-
Use a Gradient Elution: Start with a low-polarity eluent to separate the less polar impurities. Then, gradually increase the polarity of the eluent over time to elute your product, followed by any more polar impurities.
-
Check Column Packing: A poorly packed column with air bubbles or channels will lead to poor separation. Ensure the silica is packed as a uniform, homogenous bed.
-
Q7: My product won't elute from the column, even with a very polar eluent.
Answer: This happens when your compound is very polar and strongly adsorbed to the silica gel.[2]
-
Causality: The amide and nitro groups are both polar. If the N-substituent is also polar, the overall molecule can bind very tightly to the acidic silica gel.
-
Solutions:
-
Add Methanol: Add a small percentage (1-5%) of methanol to your eluent. Methanol is very polar and is highly effective at eluting strongly-bound compounds.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina, or a reverse-phase (e.g., C18) column where the elution order is inverted (less polar compounds elute last).
-
Frequently Asked Questions (FAQs)
Q: How does the N-substituent affect my purification strategy? A: The N-substituent is arguably the most important factor. A large, non-polar alkyl or aryl substituent will make the entire molecule less polar, requiring a less polar eluent in chromatography (e.g., more hexane). Conversely, a substituent with hydrogen-bond donors/acceptors (like an alcohol or another amide) will increase polarity, demanding more polar eluents (e.g., more ethyl acetate or even methanol).[6][7] Always tailor your solvent selection to the specific structure you are working with.
Q: What are the most common impurities I should expect in my crude N-substituted nitrobenzamide? A: Impurities typically fall into three categories: unreacted starting materials (nitrobenzoic acid, the amine), reagents/catalysts (coupling agents, base), and side-reaction products (e.g., hydrolysis of the starting acyl chloride to chloroacetic acid, or di-acylation of the amine).[2][8] An aqueous workup with a dilute base (like sodium bicarbonate solution) before purification is often effective at removing acidic impurities.[8]
Q: What are the best analytical techniques for assessing the final purity? A: A combination of methods provides the most complete picture.[9]
-
HPLC: High-Performance Liquid Chromatography is excellent for obtaining quantitative data on purity (e.g., 99.5% pure) and detecting closely related impurities.[2][10][11]
-
NMR Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your main product and for identifying and quantifying impurities that have distinct signals.[2][10]
-
Mass Spectrometry (MS): MS confirms the molecular weight of your product and can help identify impurities.[2]
-
Melting Point: A sharp, narrow melting point range is a good indicator of high purity.[9]
Visualization of Workflows & Data
Diagrams
Data Tables
Table 1: Comparison of Primary Purification Techniques
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility at varied temperatures | Differential partitioning between stationary/mobile phases[5] |
| Pros | - Highly scalable (mg to kg)- Cost-effective- Can yield very high purity material | - High resolving power for complex mixtures- Versatile for many compound types- Good for removing trace impurities |
| Cons | - Requires a solid material- Can lead to low yield if not optimized[3]- Ineffective for "oiling out" | - More time and solvent intensive- Can be difficult to scale up- Risk of product loss on the column |
| Best For | Removing large amounts of impurities from a solid product that crystallizes well. | Separating mixtures with multiple components or compounds with very similar polarities.[5] |
Standardized Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.[2]
-
Hot Filtration (Optional): If there are insoluble impurities (or if charcoal was used), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[12]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly stronger solvent like dichloromethane). Carefully load this solution onto the top of the silica bed.
-
Elution: Begin adding the eluent to the top of the column. Use gentle positive pressure (air or nitrogen) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitoring: Spot fractions onto a TLC plate to monitor the separation. Visualize the spots under UV light.[2]
-
Combine & Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.[2]
References
- BenchChem. (2025). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem Technical Support.
- BenchChem. (2025). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. BenchChem Technical Support.
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- BenchChem. (2025). Technical Support Center: Refining the Purification Protocol for 2-Hydroxy-6-nitrobenzamide. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. BenchChem Technical Support.
- CDN Publishing. (n.d.).
- BenchChem. (2025). A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs. Alternative Methods. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3,6-Dimethoxy-2-nitrobenzaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Discovery and history of nitrobenzamide compounds in research. BenchChem Technical Support.
- Grützmacher, H. F., et al. (n.d.). Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects.
- BenchChem. (2025).
- BenchChem. (2025).
- Sheberla, D., et al. (2018). Influence of N-Substituents on the Adsorption Geometry of OH-Functionalized Chiral N-Heterocyclic Carbenes.
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- 7. Influence of N-Substituents on the Adsorption Geometry of OH-Functionalized Chiral N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-methyl-3-nitrobenzamide
Welcome to the technical support center for N-methyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information on the proper storage, handling, and use of this compound. We will address common questions and troubleshoot potential experimental issues to ensure the integrity and success of your research.
Section 1: Compound Properties and Specifications
This compound is a nitroaromatic compound frequently used as an intermediate in organic synthesis.[1] Its chemical properties are dictated by the interplay between the electron-withdrawing nitro group and the amide functionality. Understanding these properties is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | PubChem[2] |
| Molecular Weight | 180.16 g/mol | PubChem[2] |
| Appearance | Typically a yellow or beige solid/powder | General Chemical Data[3][4] |
| CAS Number | 3400-26-8 | PubChem[2] |
| Water Solubility | Generally insoluble | Inferred from related compounds[3][5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's integrity. This compound should be stored in a tightly sealed container in a cool, dark, and dry place.[6] The nitro group can make the compound sensitive to light, and storing it in a dark location prevents potential photochemical degradation. A well-ventilated area is also recommended.[7][8]
Q2: What Personal Protective Equipment (PPE) is essential when working with this compound?
A2: Due to its potential hazards, comprehensive PPE is required. This includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[6]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust respirator should be used to avoid inhalation.[6]
-
Body Protection: A standard laboratory coat should be worn.[9] Work should ideally be performed in a chemical fume hood to minimize exposure.[8] Ensure that an eyewash station and safety shower are readily accessible.[9]
Q3: What are the primary hazards associated with this compound?
A3: The primary documented hazard is acute oral toxicity. It is classified as Harmful if Swallowed (Acute toxicity (Oral) Category 4).[6] Ingestion may lead to adverse health effects.[9] While comprehensive toxicological data is limited, it is prudent to treat the compound as potentially irritating to the skin and eyes and to avoid creating dust that can be inhaled.[9][10]
Q4: Which solvents are suitable for dissolving this compound for experiments?
A4: Like many nitrobenzamides, this compound has very low solubility in water.[3][5] For experimental use, common organic solvents are required. Suitable options include:
-
Acetone
-
Ethyl Acetate
-
Acetonitrile
-
Tetrahydrofuran (THF)[11]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for higher concentrations. The choice of solvent is experiment-dependent. Always perform a small-scale solubility test to determine the best solvent system for your specific application and concentration needs.
Q5: Is the compound stable in solution, and are there any incompatible materials?
A5: When dissolved in a suitable anhydrous organic solvent and stored protected from light, the compound is reasonably stable for short-term experimental use. However, long-term storage in solution is not recommended without stability validation. The compound is incompatible with strong oxidizing agents.[6][9] Additionally, amides can react with strong bases[10] and dehydrating agents.[5] Contact with these materials should be avoided to prevent unintended reactions or degradation.
Section 3: Standard Operating Procedures (SOPs)
To ensure safety and experimental reproducibility, follow these standardized procedures.
SOP 1: Safe Handling and Weighing Workflow
This workflow outlines the critical steps for safely handling the solid compound.
SOP 2: Small-Scale Spill Cleanup
In the event of a small spill of solid this compound:
-
Restrict Access: Ensure the area is clear of personnel without appropriate PPE.
-
Ventilate: Ensure adequate ventilation, preferably within a fume hood.
-
Dampen Material: Carefully dampen the spilled solid with a suitable organic solvent like acetone to prevent dust from becoming airborne.[5]
-
Collect: Gently sweep or wipe up the dampened material with absorbent paper and place it into a sealed container for chemical waste.[5]
-
Decontaminate: Wash the spill surface with acetone, followed by a thorough wash with soap and water.[5]
-
Dispose: All contaminated materials (gloves, absorbent paper, etc.) must be disposed of as hazardous chemical waste according to your institution's guidelines.
Section 4: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
Scenario 1: Low or No Product Yield in a Reaction (e.g., further functionalization)
A low product yield is a common issue in multi-step synthesis. The cause can often be traced to starting material quality, reaction conditions, or workup procedures.
Scenario 2: Product "Oils Out" During Recrystallization
"Oiling out," where the product separates as a liquid instead of forming crystals, is a frequent purification challenge.
-
Causality: This typically happens when the solution is cooled too quickly, the solution is supersaturated with impurities, or the boiling point of the solvent is higher than the melting point of the compound.[12]
-
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil redissolves completely. If it doesn't, add a small amount of additional hot solvent until it does.[12]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help.[12]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure product.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a co-solvent system (e.g., ethyl acetate/hexanes).[12]
-
Scenario 3: Multiple Unexpected Spots on a TLC Plate After a Reaction
-
Causality: Unexpected spots can indicate unreacted starting material, the formation of side-products, or degradation of the product or starting material.
-
Troubleshooting Steps:
-
Co-spotting: Run a new TLC plate where you spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane). This will confirm if one of the spots corresponds to your starting this compound.
-
Check for Degradation: If the reaction was run at high heat or under harsh acidic/basic conditions, your compound may have degraded. Consider running the reaction under milder conditions.
-
Identify Side Products: The presence of the nitro group allows for various side reactions. For example, under reductive conditions, the nitro group can be reduced. Analyze the reaction mixture by LC-MS to get molecular weights of the impurities, which can help identify their structures.[12]
-
References
-
This compound Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]
-
N-methyl-3-(2-methylpropyl)-2-nitrobenzamide Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]
-
3-Nitrobenzamide Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]
-
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed, National Institutes of Health. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
N-methyl-3-(methylamino)-2-nitro-N-phenylbenzamide Chemical and Physical Properties. PubChem, National Institutes of Health. [Link]
-
Solved Step 1. Preparation of 3-nitrobenzamide. Chegg.com. [Link]
-
Methyl 3-nitrobenzoate Properties. ChemBK. [Link]
-
Show the mechanism for preparation of 3-nitrobenzamide. Chegg.com. [Link]
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- 2. This compound | C8H8N2O3 | CID 221964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]
- 5. M-NITROBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
N-methyl-3-nitrobenzamide shelf life and long-term stability
Technical Support Center: N-methyl-3-nitrobenzamide
Introduction: Understanding the Stability of this compound
This compound is a nitroaromatic compound utilized in various research and development applications, from synthetic chemistry to its investigation in medicinal chemistry as a scaffold for therapeutic agents.[1] The integrity of experimental data hinges on the purity and stability of the reagents used. This guide serves as a technical resource for researchers, providing in-depth information on the shelf life, long-term stability, and proper handling of this compound to ensure reliable and reproducible results.
The presence of both an amide and a nitro functional group on the aromatic ring dictates the compound's chemical behavior and potential degradation pathways.[2] This document provides both preventative guidance and troubleshooting solutions for issues that may arise from compound instability.
I. Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common inquiries regarding the storage and shelf life of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[3][4] The key is to minimize exposure to three primary environmental factors:
-
Moisture: The amide bond is susceptible to hydrolysis. Absorbed moisture can facilitate slow degradation over time.
-
Light: While not specified as highly light-sensitive, storing in a dark place or an amber vial is a standard best practice for complex organic molecules to prevent potential photochemical reactions.
-
Heat: Elevated temperatures can increase the rate of any potential degradation reactions. Storage at room temperature is generally acceptable, but a controlled, cool environment is preferable.[5]
Q2: What is the expected shelf life of this compound?
A2: Most commercial suppliers do not specify a fixed expiration date, instead guaranteeing the product's quality upon arrival. The compound is considered stable when stored under the recommended conditions.[4][5][6] However, for critical applications, especially after long-term storage (i.e., >1 year), it is highly recommended to re-analyze the compound's purity before use.
Q3: What are the primary chemical incompatibilities I should be aware of?
A3: this compound should be stored away from strong oxidizing agents and strong bases.[4][6]
-
Strong Bases: Can catalyze the hydrolysis of the amide linkage, leading to the formation of 3-nitrobenzoic acid and methylamine.
-
Strong Oxidizing Agents: The nitroaromatic system can be reactive, and contact with strong oxidizers should be avoided to prevent unpredictable and potentially hazardous reactions.
Q4: What are the physical signs of potential degradation?
A4: While chemical degradation may not always be visible, you should be cautious if you observe:
-
Change in Color: A noticeable change from its typical appearance (e.g., yellow crystalline powder) could indicate the formation of impurities.[5]
-
Clumping or Caking: This suggests moisture absorption, which is a primary risk factor for hydrolysis.
-
Inconsistent Solubility: If a batch that previously dissolved readily in a specific solvent now shows poor solubility or leaves a residue, it may be a sign of degradation into less soluble byproducts.
Q5: How should I handle the compound in the laboratory to minimize degradation?
A5: Adhere to good laboratory practices.
-
Use in a well-ventilated area.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]
-
When not in use, ensure the container is tightly sealed.
-
For preparing solutions, use high-purity, anhydrous solvents if possible, and prepare solutions fresh for each experiment to avoid degradation in solution over time.
II. Troubleshooting Guide for Experimental Issues
Encountering unexpected results can be frustrating. This guide helps diagnose if compound instability is the root cause.
| Problem Observed | Probable Cause Related to Stability | Recommended Solution & Validation Steps |
| Reduced or Inconsistent Biological/Chemical Activity | The actual concentration of the active this compound is lower than calculated due to partial degradation. The molar mass of the degradation products differs from the parent compound. | 1. Purity Verification: Analyze the solid material using the HPLC protocol provided in Section III. 2. Use Fresh Stock: Prepare experimental solutions from a freshly opened or recently verified batch of the compound. 3. Quantitative Analysis: Perform a quantitative NMR (qNMR) or use a certified reference standard with HPLC to determine the exact concentration of your stock solution. |
| Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS) | The sample contains degradation products. The most likely impurity from hydrolysis is 3-nitrobenzoic acid. | 1. Identify Impurities: If using LC-MS, check if the mass of the unexpected peak corresponds to potential degradation products (e.g., 3-nitrobenzoic acid, MW: 167.12 g/mol ). 2. Co-injection: Run an HPLC analysis by co-injecting your sample with a pure standard of 3-nitrobenzoic acid. If the unknown peak's retention time matches, you have confirmed its identity. 3. Review Procedures: Scrutinize your storage conditions and solution preparation methods for potential exposure to moisture or incompatible substances. |
| Precipitation or Cloudiness in Stock Solutions | The compound has degraded into products that are less soluble in the chosen solvent. This compound itself has low water solubility.[2] | 1. Solubility Check: Confirm the solubility of this compound in your chosen solvent from literature or supplier data. 2. Filter and Re-analyze: Filter the precipitate from your stock solution and analyze both the precipitate and the supernatant via HPLC to identify the components. 3. Prepare Fresh Solutions: Always prepare solutions immediately before use, especially for aqueous buffers where hydrolysis is more likely. |
III. Visual Diagrams and Workflows
Visual aids are essential for understanding chemical structures and experimental processes.
Chemical Structure
Caption: Primary chemical degradation pathway via hydrolysis.
Experimental Workflow: HPLC Purity Assessment
Caption: Step-by-step workflow for stability testing.
IV. Experimental Protocol: Purity Assessment by HPLC-UV
This protocol provides a robust method for determining the purity of this compound and detecting potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose. [8] Objective: To assess the purity of a sample of this compound by calculating the relative peak area and to identify potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or trifluoroacetic acid)
-
Volumetric flasks (10 mL)
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the solid to a 10 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water. This creates a stock solution of ~1 mg/mL.
-
Vortex until fully dissolved.
-
Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Elution Method (Isocratic):
-
Run a 50:50 mixture of Mobile Phase A and Mobile Phase B for 10-15 minutes. This is a good starting point for method development.
-
-
Elution Method (Gradient - Recommended for separating impurities):
-
0-10 min: 30% B to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: 90% B to 30% B
-
13-16 min: Hold at 30% B (re-equilibration)
-
-
-
Data Analysis and Interpretation:
-
Run the analysis and obtain the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Interpretation: A high-purity sample should exhibit a single major peak (>98%) with minimal to no secondary peaks. The presence of significant secondary peaks, especially early-eluting ones (which are typically more polar, like 3-nitrobenzoic acid), indicates impurity or degradation.
-
References
-
Toxicological Profile for 1,3-Dinitrobenzene. (Chapter 6: Analytical Methods). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed, National Institutes of Health. [Link]
-
N-methyl-4-(methylamino)-3-nitrobenzamide. PubChem, National Institutes of Health. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, National Institutes of Health. [Link]
-
This compound, 98% Purity, C8H8N2O3, 25 grams. CP Lab Safety. [Link]
-
N-methyl-3-(methylamino)-2-nitro-N-phenylbenzamide. PubChem, National Institutes of Health. [Link]
-
3-Nitrobenzamide. PubChem, National Institutes of Health. [Link]
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- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to PARP Inhibition: The Established Tool 3-Aminobenzamide vs. the Investigative Compound N-methyl-3-nitrobenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized therapeutic strategies, particularly in oncology, by exploiting cancer cell vulnerabilities in DNA repair.[1][2] 3-Aminobenzamide (3-AB) is a first-generation, widely-utilized PARP inhibitor that has been instrumental in elucidating the biological roles of PARP enzymes. This guide provides an in-depth comparison between the well-characterized 3-AB and the structurally-related but functionally uncharacterized compound, N-methyl-3-nitrobenzamide. Due to the absence of peer-reviewed data on the PARP-inhibitory activity of this compound, this document serves a dual purpose: first, to detail the known performance of 3-AB as a benchmark, and second, to provide a comprehensive experimental framework for researchers to independently evaluate and compare the potential efficacy of this compound. We present the mechanistic basis of PARP inhibition, a summary of known quantitative data for 3-AB, and detailed, self-validating protocols for enzymatic and cell-based assays essential for a rigorous comparative analysis.
The Foundational Role of PARP in Genomic Integrity
The Poly (ADP-ribose) polymerase (PARP) family of enzymes, with PARP1 being the most abundant, are critical sentinels of genomic stability.[3] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[4][5] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, to facilitate the base excision repair (BER) pathway.[5]
PARP inhibitors function primarily by competing with the enzyme's natural substrate, NAD+, at the catalytic domain, thereby preventing the formation of PAR chains.[2] This action has two major consequences:
-
Inhibition of DNA Repair: The recruitment of the repair machinery to SSBs is compromised. Unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1]
-
PARP Trapping: The inhibitor can "trap" the PARP enzyme onto the DNA at the site of the break.[4][6] This trapped PARP-DNA complex is itself a steric impediment to DNA replication and repair, contributing significantly to the inhibitor's cytotoxicity.
This mechanism is particularly effective in cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations. This concept, known as "synthetic lethality," allows PARP inhibitors to selectively kill cancer cells while largely sparing healthy cells that have a functional HRR pathway.[1][7]
Figure 1: Mechanism of PARP activation and inhibition.
Benchmark Inhibitor: 3-Aminobenzamide (3-AB)
3-Aminobenzamide is a prototypical PARP inhibitor that has been used extensively in research for decades.[8] While it lacks the high potency and specificity of newer clinical inhibitors, its well-documented effects and broad inhibitory action make it an invaluable tool for studying PARP-dependent cellular processes.
Chemical Profile:
-
Molecular Formula: C₇H₈N₂O
-
Molecular Weight: 136.15 g/mol
-
Key Features: A benzamide scaffold with an amino group at the meta-position, which mimics the nicotinamide portion of NAD+, allowing it to competitively bind to the PARP catalytic site.
Performance and Biological Activity:
3-AB displays a range of biological actions stemming from its inhibition of PARP. It has been shown to have neuroprotective and anti-necrotic effects, stimulate angiogenesis, and possess free-radical scavenging abilities. In experimental models, 3-AB has been shown to ameliorate diabetes-induced kidney damage, reduce brain infarction after cerebral ischemia, and enhance wound healing in irradiated models.[9][10][11][12] Crucially, it sensitizes cells to DNA-damaging agents like radiation and certain chemotherapies by inhibiting the repair of DNA damage.[8][13]
Quantitative Inhibitory Data:
The reported inhibitory potency of 3-AB can vary based on the assay system. It is essential to consider these differences when designing experiments.
| Parameter | Value | Context / Cell Line | Source |
| Kᵢ | 1.8 µM | Enzyme Assay | |
| IC₅₀ | ~50 nM | Cellular Assay (CHO cells) | [9][14][15][16] |
| Effective Dose | >1 µM | For >95% PARP inhibition in CHO cells | [9] |
Investigative Compound: this compound
In contrast to 3-AB, this compound is not documented in peer-reviewed literature as a PARP inhibitor. Its primary role is as a chemical intermediate in organic synthesis. However, its structural relation to the benzamide class of PARP inhibitors makes it a candidate for investigation.
Chemical Profile:
-
Molecular Formula: C₈H₈N₂O₃
-
Molecular Weight: 180.16 g/mol [17]
-
Key Structural Differences from 3-AB:
-
N-methyl group: The amide nitrogen is methylated. This could introduce steric hindrance within the NAD+ binding pocket of PARP, potentially altering binding affinity.
-
Nitro group: The amino group at the 3-position is replaced by a nitro group. This significantly changes the electronic properties of the benzene ring and removes the hydrogen-bond donating capacity of the amino group, which could be critical for interaction with the enzyme.
-
Given these modifications, it is plausible that this compound may have significantly reduced or no PARP inhibitory activity compared to 3-AB. Rigorous experimental validation is required.
Experimental Guide for Comparative Evaluation
To objectively compare these two compounds, a multi-step experimental approach is necessary. The following protocols provide a framework for determining the PARP inhibitory potential of this compound using 3-AB as a positive control.
Figure 2: Experimental workflow for comparing PARP inhibitor efficacy.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against purified PARP1 enzyme. This is the most direct measure of biochemical potency.
Causality: This assay isolates the enzyme from cellular complexity, ensuring that any observed inhibition is due to a direct interaction between the compound and the PARP1 enzyme, rather than indirect cellular effects. Commercially available kits (e.g., colorimetric or fluorometric) are recommended for consistency.[18][19][20]
Methodology (Based on a Fluorometric Assay Measuring NAD+ Consumption): [21]
-
Reagent Preparation:
-
Prepare a PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Prepare serial dilutions of 3-AB and this compound in assay buffer containing a fixed, low percentage of DMSO (e.g., final concentration ≤1%). A typical concentration range for 3-AB would span from 10 nM to 100 µM. An exploratory range for the test compound could be similar or broader.
-
Prepare a working solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.
-
Prepare a working solution of β-NAD+ in assay buffer.
-
-
Assay Setup (384-well black plate):
-
Add 5 µL of the compound serial dilutions or a vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
-
Reaction Initiation & Incubation:
-
Initiate the reaction by adding 10 µL of the β-NAD+ solution to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., by adding a developer reagent that includes nicotinamidase to produce a fluorescent signal from the remaining NAD+).
-
Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PARP activity relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 2: Cellular PARP Activity Assay (Western Blot for PAR)
Objective: To determine if the compounds inhibit PARP activity within intact cells following DNA damage.
Causality: This assay validates the biochemical findings in a more biologically relevant context, confirming cell permeability and engagement with the target in a cellular environment. DNA damage is induced to hyperactivate PARP, creating a robust signal that can be measured.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) in 6-well plates and grow to ~80% confluency.
-
Pre-treat cells with various concentrations of 3-AB (e.g., 1 µM, 10 µM, 50 µM) or this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Induce acute DNA damage by treating cells with a DNA damaging agent like 20 mM H₂O₂ for 10 minutes or 1 mM MMS for 15 minutes. Include an untreated, undamaged control.
-
-
Protein Extraction:
-
Immediately wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well using RIPA buffer supplemented with protease inhibitors and, crucially, PARP inhibitors (e.g., 10 µM olaparib) to preserve the PAR chains during lysis.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay and normalize all samples.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for Poly(ADP-ribose) (anti-PAR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
A strong PAR signal (smear) should be visible in the DNA damage-only lane.
-
Quantify the band intensities for the PAR smear and normalize them to the loading control. Effective inhibition will be demonstrated by a dose-dependent reduction in the PAR signal in the compound-treated lanes.
-
Protocol 3: Apoptosis Assay (Western Blot for Cleaved PARP & Caspase-3)
Objective: To assess if PARP inhibition by the compounds leads to downstream apoptotic events.
Causality: Apoptosis is a form of programmed cell death characterized by the activation of caspases. Caspase-3 is a key executioner caspase that, among its many substrates, cleaves full-length PARP-1 (116 kDa) into two fragments (89 kDa and 24 kDa), a hallmark of apoptosis.[22][23] This cleavage inactivates PARP1, preserving cellular ATP stores needed for the apoptotic process.[22] Observing an increase in these cleaved products indicates the induction of apoptosis.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency in 6-well plates.
-
Treat with the desired concentrations of each compound for a longer duration (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS, then lyse them using RIPA buffer with protease inhibitors.
-
-
Protein Extraction and Quantification:
-
Follow the same procedure as in Protocol 2 for protein extraction and quantification.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved PARP-1 (recognizing the 89 kDa fragment) and/or cleaved Caspase-3 overnight at 4°C.[24][25][26]
-
Use a loading control antibody (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize with ECL.
-
-
Data Analysis:
-
Compare the intensity of the cleaved PARP (89 kDa) and cleaved Caspase-3 bands across different treatment conditions. An increase in these bands relative to the vehicle control indicates apoptosis induction.
-
Conclusion
This guide establishes 3-Aminobenzamide as a foundational, albeit moderately potent, PARP inhibitor with a vast body of supporting literature for its use in a research context.[27] In contrast, this compound remains an uncharacterized molecule in the field of PARP inhibition. The significant structural alterations—namely the N-methylation of the amide and the replacement of the 3-amino group with a nitro group—suggest its inhibitory potential may be substantially lower than that of 3-AB.
References
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Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]
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Pilié, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. [Link]
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Adooq Bioscience. (n.d.). 3-Aminobenzamide | PARP Inhibitor. [Link]
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Patsnap. (2024). What are PARP inhibitors and how do they work?. [Link]
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Wang, Y., et al. (2022). PARP1 Inhibitors Induce Pyroptosis via Caspase 3-mediated Gasdermin E Cleavage. bioRxiv. [Link]
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Lin, Y. H., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. Cancers. [Link]
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MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link]
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Muthaiah, V. P. K., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience. [Link]
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BioHippo. (n.d.). 3-Aminobenzamide. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Vercammen, D., et al. (2002). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. The Journal of Experimental Medicine. [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]
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Kanno, A., et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. Experimental Eye Research. [Link]
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Walia, G., et al. (2005). Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells. Anticancer Research. [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
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Cuzzocrea, S., et al. (2003). 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. Experimental Neurology. [Link]
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El-Ghazaly, M. A., et al. (2015). 3-aminobenzamide, a poly (ADP ribose) polymerase inhibitor, enhances wound healing in whole body gamma irradiated model. Wound Repair and Regeneration. [Link]
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Online Inhibitor. (2025). Unleashing the Full Potential of 3-Aminobenzamide (PARP-I.... [Link]
-
Anticancer Research. (2005). Caspase-3 Activation and Induction of PARP Cleavage by Cyclic Dipeptide Cyclo(Phe-Pro) in HT-29 Cells. [Link]
-
ResearchGate. (n.d.). Activation of caspase-3 and PARP cleavage. [Link]
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BPS Bioscience. (n.d.). PARP Assays. [Link]
-
Online Inhibitor. (2025). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese.... [Link]
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National Center for Biotechnology Information. (n.d.). N-Methyl-4-nitrobenzamide. PubChem Compound Database. [Link]
-
El-Gowelli, H. M., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure. [Link]
-
Kortz, M., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem. [Link]
-
ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. [Link]
-
Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. [Link]
-
National Center for Biotechnology Information. (n.d.). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PubMed Central. [Link]
-
Thorsell, A. G., et al. (2017). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry. [Link]
-
DC Chemicals. (n.d.). PARP. [Link]
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A Comparative Analysis of N-methyl-3-nitrobenzamide and N,N-dimethyl-3-nitrobenzamide for Researchers
This guide provides a detailed comparison of N-methyl-3-nitrobenzamide and N,N-dimethyl-3-nitrobenzamide, two closely related nitroaromatic compounds. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, physicochemical properties, and potential biological activities. This document emphasizes the underlying chemical principles and experimental considerations for working with these molecules.
Introduction: The Significance of Nitrobenzamides
Nitrobenzamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. The presence of the nitro group, a potent electron-withdrawing moiety, often imparts a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The activity of these compounds can be finely tuned by modifications to the benzamide scaffold, such as the nature and position of substituents on the aromatic ring and the degree of substitution on the amide nitrogen. This guide focuses on two specific analogs, this compound and N,N-dimethyl-3-nitrobenzamide, to highlight the impact of N-methylation on the properties and potential applications of this scaffold.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference in the methylation of the amide nitrogen—a secondary amide in this compound versus a tertiary amide in N,N-dimethyl-3-nitrobenzamide—leads to notable distinctions in their physicochemical characteristics. These differences can have profound implications for their solubility, membrane permeability, and interactions with biological targets.
| Property | This compound | N,N-dimethyl-3-nitrobenzamide |
| Molecular Formula | C8H8N2O3[4] | C9H10N2O3[5] |
| Molecular Weight | 180.16 g/mol [4] | 194.19 g/mol [5] |
| IUPAC Name | This compound[4] | N,N-dimethyl-3-nitrobenzamide[5] |
| CAS Number | 3400-26-8[4] | 7291-02-3[6] |
| Hydrogen Bond Donor Count | 1[4] | 0[5] |
| Hydrogen Bond Acceptor Count | 3[4] | 3[5] |
| Predicted LogP (XLogP3) | 1.6[4] | 1.8[5] |
| Form | Solid | Solid |
The most critical distinction lies in the hydrogen bonding capacity. This compound possesses a hydrogen bond donor (the N-H proton), which is absent in the tertiary amide structure of N,N-dimethyl-3-nitrobenzamide. This difference is expected to influence their solubility in protic solvents and their ability to interact with biological macromolecules through hydrogen bonding. The slightly higher predicted LogP value for the N,N-dimethyl analog suggests a marginal increase in lipophilicity.[5]
Synthesis and Mechanistic Considerations
The synthesis of both this compound and N,N-dimethyl-3-nitrobenzamide can be readily achieved through the acylation of the corresponding amine with 3-nitrobenzoyl chloride. This is a standard and robust method for amide bond formation.[7]
Generalized Synthetic Protocol
This protocol is applicable for the synthesis of both target compounds with minor modifications.
Materials:
-
3-Nitrobenzoyl chloride
-
Methylamine (solution in THF or water) or Dimethylamine (solution in THF or water)
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (methylamine or dimethylamine, 1.1 equivalents) and the base (triethylamine or pyridine, 1.2 equivalents) in the chosen solvent (DCM or THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise over 15-20 minutes. The dropwise addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[7] The acidic wash removes unreacted amine and the basic wash removes any remaining 3-nitrobenzoic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound or N,N-dimethyl-3-nitrobenzamide.
Synthesis Workflow Diagram
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Biological activity of N-methyl-3-nitrobenzamide vs its 2-nitro and 4-nitro isomers
Initiating Information Gathering
I'm starting a deep dive to collect data on the biological activities of N-methyl-3-nitrobenzamide and its 2-nitro and 4-nitro isomers. My primary focus is on identifying any known biological effects, and understanding the known mechanisms, if any, that underlie these activities. I will begin by consulting databases and relevant literature.
Developing Comparison Guide
I'm now focusing on designing a comparison guide for the isomers. My search has expanded to include both therapeutic effects and toxicological data to make it well-rounded. I'm actively seeking directly comparable experimental data and established protocols. Once collected, the guide will be structured with an introduction to the structures, detailed biological activity comparisons, and a concluding summary.
Defining Key Comparisons
I'm now zeroing in on defining the key biological activities for comparison between the three isomers. I'm focusing on finding comparable experimental data and establishing detailed protocols. I'll outline the biological activities and the supporting experimental data, then structure the comparison guide with an introduction, detailed activity comparisons, and a comparative summary. I'll then create the guide with in-text citations and tables, including diagrams for visual clarity and complete referencing.
Establishing Initial Compounds
I've successfully identified the PubChem entries for this compound, N-methyl-2-nitrobenzamide, and N-methyl-4-nitrobenzamide. This initial search confirms their structures and provides fundamental properties, which gives me a good starting point.
Analyzing Biological Activities
I've expanded my search to encompass the biological activities of nitrobenzamide derivatives. I've uncovered general activities like anti-inflammatory, anti-tumor, and antimicrobial properties. Additionally, the role of benzamides as PARP inhibitors is worth noting. I'm focusing on finding comparative data for the specific isomers of N-methylnitrobenzamide to provide a detailed comparison guide.
Assessing Data Scarcity
I've just confirmed the unfortunate dearth of direct comparative studies on the bioactivity of these nitrobenzamide isomers. The search results from step two explicitly highlight this gap, even for compounds closely related to the target molecules. This lack of data will be a significant challenge.
Reframing the Approach
I have acknowledged the lack of direct comparative data for the specific isomers. I'm pivoting towards a theoretical comparison guided by medicinal chemistry principles. Information on the broader class of nitrobenzamide derivatives has been found. This includes anti-inflammatory, antimicrobial, and anticancer activities, often via PARP inhibition. Now, I'll focus on how the nitro group's position affects electronic properties and biological activity.
Shifting to a Theoretical Comparison
I've confirmed the paucity of direct biological activity comparisons for these specific isomers. My focus is shifting to a theoretical approach, leveraging medicinal chemistry principles. Information on the broader class of nitrobenzamide derivatives provides a foundation, highlighting anti-inflammatory, antimicrobial, and anticancer activities, often linked to PARP inhibition. I'm now exploring how the nitro group's position influences electronic properties and biological activity, aiming for a robust theoretical comparison.
Constructing Comparative Analysis
I've confirmed the initial searches: direct experimental comparisons for these isomers remain elusive. But, I've gathered sufficient data, so I'm now focused on constructing a strong theoretical comparison. My research is really coming together now; I feel well-poised to proceed!
Developing Theoretical Framework
I've assembled a comprehensive framework for the comparison. I've gathered intel on nitrobenzamide derivative activities, nitro group electronic influences across positions, and structure-activity relationships, which will allow a detailed theoretical evaluation. Now I'm synthesizing how electronic variances will impact biological activity. I can see the structure of the work; I'm ready to proceed!
Compiling the Comparison
I've got the data I needed, and I am finalizing the structure of the guide. My work has led me to start with the lack of direct experimental data, and transition to a robust theoretical comparison. I'll outline the electronic properties of each isomer, and correlate this to the known bioactivities, creating hypotheses about their relative impact. I've gathered all the data and literature I need, and now I'm building diagrams of workflows, structures, and comparison!
A Comparative Study of N-methyl-3-nitrobenzamide vs. N-ethyl-3-nitrobenzamide for Researchers
Introduction: The Significance of N-Alkyl Substitution in 3-Nitrobenzamides
The 3-nitrobenzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The strategic placement of a nitro group on the benzamide framework significantly influences the molecule's electronic properties and its potential interactions with biological targets. Further modification at the amide nitrogen, specifically the variation of N-alkyl substituents, offers a powerful tool for fine-tuning the physicochemical and pharmacokinetic profiles of these compounds. This guide focuses on a direct comparison of two closely related analogues: N-methyl-3-nitrobenzamide and N-ethyl-3-nitrobenzamide. By examining the subtle yet significant impact of substituting a methyl group with an ethyl group, we can elucidate key structure-activity relationships that are crucial for rational drug design and development.
Physicochemical Properties: A Comparative Analysis
The seemingly minor difference between a methyl and an ethyl group can lead to notable variations in the physicochemical properties of a molecule. These differences, including molecular weight, lipophilicity, and potential for intermolecular interactions, can have a profound impact on a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | N-ethyl-3-nitrobenzamide (Predicted/Inferred) |
| Molecular Formula | C₈H₈N₂O₃[3] | C₉H₁₀N₂O₃ |
| Molecular Weight | 180.16 g/mol [3] | 194.19 g/mol |
| Melting Point | Experimental data not available in cited sources | Predicted to be slightly lower than the methyl analogue due to potential disruption of crystal packing by the larger ethyl group. |
| XLogP3 (Lipophilicity) | 1.6[3] | Predicted to be slightly higher than the methyl analogue due to the addition of a methylene group. |
| Hydrogen Bond Donors | 1[3] | 1 |
| Hydrogen Bond Acceptors | 3[3] | 3 |
| Solubility | Insoluble in water.[1] | Predicted to have lower aqueous solubility than the methyl analogue due to increased lipophilicity. |
Causality Behind Physicochemical Differences:
The primary driver for the predicted differences in physicochemical properties is the increased size and lipophilicity of the ethyl group compared to the methyl group. The additional methylene unit in the N-ethyl analogue contributes to a higher molecular weight and a greater nonpolar surface area, which is expected to decrease its solubility in polar solvents like water and increase its octanol/water partition coefficient (LogP).
Impact of N-Alkyl Chain Length on Biological Activity
The length of the N-alkyl chain in benzamide derivatives can significantly influence their biological activity. While specific comparative studies on the antimicrobial or cytotoxic effects of N-methyl- versus N-ethyl-3-nitrobenzamide are scarce, research on related N-alkyl nitrobenzamides provides valuable insights. For instance, studies on N-alkyl-3,5-dinitrobenzamides as antimycobacterial agents have shown that the length of the alkyl chain plays a crucial role in their efficacy. This is often attributed to the modulation of the compound's lipophilicity, which affects its ability to penetrate the bacterial cell wall.
It is plausible that the increased lipophilicity of N-ethyl-3-nitrobenzamide could enhance its ability to traverse cellular membranes compared to its methyl counterpart, potentially leading to altered biological activity. However, this could also be accompanied by changes in target binding affinity and metabolic stability, necessitating empirical validation. The broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, with the nitro group often acting as a key pharmacophore.[4]
Experimental Protocols: Synthesis of N-Alkyl-3-nitrobenzamides
The synthesis of N-methyl- and N-ethyl-3-nitrobenzamide is typically achieved through the acylation of the corresponding amine with 3-nitrobenzoyl chloride. This is a robust and well-established method for amide bond formation.
General Synthesis Workflow
Caption: General workflow for the synthesis of N-alkyl-3-nitrobenzamides.
Detailed Step-by-Step Protocol:
Part 1: Synthesis of 3-Nitrobenzoyl Chloride [5]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add 3-nitrobenzoic acid and a suitable solvent such as toluene.
-
Chlorination: Carefully add thionyl chloride (SOCl₂) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Work-up: Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step.
Part 2: Synthesis of N-methyl- or N-ethyl-3-nitrobenzamide
-
Reaction Setup: In a separate round-bottom flask, dissolve the respective amine (methylamine or ethylamine) and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve the crude 3-nitrobenzoyl chloride from Part 1 in anhydrous dichloromethane and add it dropwise to the cooled amine solution with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation: The success of the synthesis can be monitored at each stage. The formation of the acid chloride can be confirmed by the cessation of gas evolution. The progress of the amidation reaction can be tracked using Thin-Layer Chromatography (TLC). The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by determining its melting point.
Visualization of Molecular Structures
Sources
A Senior Application Scientist's Guide to Validating Hits from a High-Throughput Screen with N-methyl-3-nitrobenzamide Analogs
Introduction: The Crucial Step Beyond the Primary Screen
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries against a biological target.[1] However, the initial "hits" from an HTS campaign are merely the starting point of a long and rigorous journey. A significant portion of these primary hits are often false positives, arising from assay interference or non-specific activity.[2] Therefore, a robust and multi-faceted hit validation strategy is paramount to ensure that resources are focused on the most promising candidates, ultimately increasing the likelihood of success in the hit-to-lead stage.[3][4]
This guide provides a comprehensive framework for validating hits, using the hypothetical identification of N-methyl-3-nitrobenzamide as an inhibitor of Tankyrase 2 (TNKS2), a key enzyme in the Wnt/β-catenin signaling pathway implicated in various cancers, from a primary HTS. We will objectively compare the performance of this compound with a curated set of its analogs, supported by experimental data, to guide researchers in making informed decisions for downstream drug development.
The Imperative of a Meticulous Hit Validation Cascade
Progressing from thousands of initial hits to a handful of validated leads requires a systematic and stringent validation cascade.[5] This process is designed to eliminate false positives early, confirm on-target activity, and begin to build a structure-activity relationship (SAR).[6] The journey involves several key stages, each with a specific purpose.
Caption: A typical workflow for hit validation following a primary high-throughput screen.
Hypothetical Primary Screen and Hit Identification
For the purpose of this guide, we will assume that this compound was identified as a hit from a fluorescence-based biochemical assay measuring the enzymatic activity of TNKS2. The primary screen was conducted at a single compound concentration of 10 µM.
Step 1: Hit Confirmation and Dose-Response Analysis
The first crucial step is to confirm the activity of the initial hits by re-testing them in the primary assay, but this time over a range of concentrations to generate a dose-response curve.[7][8] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[9] It is essential to re-source the compounds as fresh powder to rule out any degradation or contamination of the original screening samples.[5]
Experimental Protocol: TNKS2 Fluorescence-Based Activity Assay
-
Reagent Preparation:
-
Prepare a 2X solution of TNKS2 enzyme in assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Prepare a 2X solution of the biotinylated NAD+ substrate in assay buffer.
-
Prepare serial dilutions of the test compounds (this compound and its analogs) in 100% DMSO, followed by a further dilution in assay buffer to create a 4X compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X biotinylated NAD+ substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add detection reagents (e.g., streptavidin-conjugated fluorophore).
-
Read the fluorescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: Dose-Response Analysis of this compound Analogs
| Compound | Structure | TNKS2 IC50 (µM) |
| This compound | (Structure of this compound) | 5.2 |
| Analog A (4-fluoro) | (Structure of 4-fluoro-N-methyl-3-nitrobenzamide) | 3.8 |
| Analog B (4-chloro) | (Structure of 4-chloro-N-methyl-3-nitrobenzamide) | 2.1 |
| Analog C (4-methoxy) | (Structure of 4-methoxy-N-methyl-3-nitrobenzamide) | 15.7 |
| Analog D (2-methyl) | (Structure of N-methyl-2-methyl-3-nitrobenzamide) | > 50 |
Step 2: Orthogonal Assay to Confirm On-Target Activity
An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary screen but uses a different detection technology.[3][4] This is a critical step to eliminate false positives that arise from interference with the primary assay's detection method (e.g., fluorescence quenching or enhancement).[10][11] For our TNKS2 inhibitor, a suitable orthogonal assay would be a luminescence-based assay that measures the depletion of the NAD+ substrate.
Experimental Protocol: TNKS2 Luminescence-Based NAD+ Depletion Assay
-
Reagent Preparation:
-
Prepare reagents as in the primary fluorescence-based assay.
-
-
Assay Procedure:
-
Follow the same incubation steps as the primary assay.
-
Instead of fluorescence detection, add a reagent that generates a luminescent signal in the presence of NAD+.
-
Read the luminescence signal on a plate reader. A lower signal indicates higher enzyme activity (more NAD+ consumed).
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the luminescence signal and determine the IC50 values.
-
Comparative Data: Orthogonal Assay Validation
| Compound | Primary Assay IC50 (µM) | Orthogonal Assay IC50 (µM) | Fold Shift |
| This compound | 5.2 | 6.1 | 1.2 |
| Analog A (4-fluoro) | 3.8 | 4.5 | 1.2 |
| Analog B (4-chloro) | 2.1 | 2.5 | 1.2 |
| Analog C (4-methoxy) | 15.7 | > 50 | > 3.2 |
| Analog D (2-methyl) | > 50 | > 50 | - |
A fold shift of <3 is generally considered acceptable confirmation.
Step 3: Counter-Screening for Assay Interference
Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than acting on the biological target.[11][12] For a fluorescence-based primary assay, it is important to screen for autofluorescent compounds.[13]
Experimental Protocol: Autofluorescence Counter-Screen
-
Assay Procedure:
-
Add the test compounds to the assay buffer in a 384-well plate.
-
Read the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
Compounds exhibiting a significant increase in fluorescence in the absence of the enzyme and substrate are flagged as autofluorescent.
-
Step 4: Biophysical Assays for Direct Target Engagement
Biophysical assays provide direct evidence of a compound binding to its target protein.[14] These methods are label-free and less susceptible to the artifacts that can plague biochemical assays.[15] Surface Plasmon Resonance (SPR) is a powerful technique to measure the kinetics and affinity of binding interactions.[10]
Caption: A simplified workflow for determining binding kinetics using Surface Plasmon Resonance.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization:
-
Covalently immobilize recombinant TNKS2 protein onto a sensor chip.
-
-
Binding Measurement:
-
Inject a series of concentrations of the test compound over the sensor surface and a reference surface.
-
Monitor the change in the refractive index, which is proportional to the amount of bound compound.
-
-
Data Analysis:
-
Fit the binding data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparative Data: Biophysical Characterization
| Compound | SPR KD (µM) |
| This compound | 8.9 |
| Analog A (4-fluoro) | 5.3 |
| Analog B (4-chloro) | 3.0 |
| Analog C (4-methoxy) | No Binding Detected |
Step 5: Selectivity Profiling
To ensure that a hit compound's activity is specific to the intended target, it is crucial to test it against related proteins.[12] For a TNKS2 inhibitor, this would involve screening against other members of the PARP family, such as PARP1 and Tankyrase 1 (TNKS1).
Comparative Data: Selectivity Profile
| Compound | TNKS2 IC50 (µM) | TNKS1 IC50 (µM) | PARP1 IC50 (µM) |
| This compound | 5.2 | 12.4 | > 100 |
| Analog A (4-fluoro) | 3.8 | 8.1 | > 100 |
| Analog B (4-chloro) | 2.1 | 4.5 | > 100 |
Conclusion: From Validated Hit to Promising Lead
Through this systematic validation cascade, we have transformed an initial, unconfirmed HTS hit into a set of validated compounds with confirmed on-target activity, direct binding, and a known selectivity profile. The data suggests that the this compound scaffold is a promising starting point for the development of selective TNKS2 inhibitors.
Specifically, the addition of a chloro group at the 4-position (Analog B) significantly improves potency while maintaining selectivity over PARP1. In contrast, a methoxy group at the same position (Analog C) abrogates activity, providing a valuable negative control for future SAR studies. The 2-methyl analog (Analog D) was inactive, suggesting that substitution at this position is not tolerated.
This rigorous, data-driven approach to hit validation is essential for mitigating the risks of costly failures in later stages of drug discovery. By systematically eliminating artifacts and thoroughly characterizing the biological activity of hit compounds, researchers can confidently select the most promising candidates for lead optimization and ultimately, for the development of novel therapeutics.
References
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
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Orthogonal Assay Service. Creative Biolabs. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. [Link]
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Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed. [Link]
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From gene to validated and qualified hits. AXXAM. [Link]
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Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]
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Applications of Biophysics in High-Throughput Screening Hit Validation. PubMed. [Link]
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Applications of Biophysics in High-Throughput Screening Hit Validation. ResearchGate. [Link]
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Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Center for Biotechnology Information. [Link]
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Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
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High throughput screening of small molecule library: procedure, challenges and future. Oncotarget. [Link]
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Dose-Response Modeling of High-Throughput Screening Data. ResearchGate. [Link]
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Dose-Response Modeling of High-Throughput Screening Data. National Center for Biotechnology Information. [Link]
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Secondary Screening. Creative Biolabs. [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Center for Biotechnology Information. [Link]
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Initial dose-response validation of identified HTS hits. Graphs showing... ResearchGate. [Link]
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Navigating the Titer Plate: A Comparative Guide to the Cross-Reactivity of N-methyl-3-nitrobenzamide in Biochemical Assays
For the discerning researcher navigating the complex world of enzyme inhibition, the specificity of a small molecule is paramount. N-methyl-3-nitrobenzamide, a compound belonging to a class of molecules with known bioactivity, presents a case study in the critical need for comprehensive cross-reactivity profiling. This guide provides an in-depth, comparative analysis of this compound, offering insights into its potential off-target effects and contextualizing its performance against established enzyme inhibitors. Our focus will be on two key enzyme families frequently implicated in the bioactivity of benzamide derivatives: the Poly(ADP-ribose) polymerases (PARPs) and the Sirtuins (SIRTs).
The Benzamide Scaffold: A Double-Edged Sword of Bioactivity
The benzamide core is a well-established pharmacophore, recognized for its ability to interact with the nicotinamide binding pocket of PARP enzymes.[1] This interaction is fundamental to the mechanism of action for numerous clinically approved PARP inhibitors.[1] However, the structural similarities in the NAD+ binding sites across different enzyme families, including sirtuins, create a potential for cross-reactivity. Sirtuins, a class of NAD+-dependent deacetylases, are also known to be modulated by compounds bearing the benzamide scaffold.[2][3] This inherent potential for promiscuity necessitates a thorough evaluation of any novel benzamide derivative to ascertain its selectivity profile.
This guide will dissect the hypothetical, yet plausible, cross-reactivity profile of this compound. Through a comparative lens, we will place its activity in the context of a potent, clinically approved PARP inhibitor, Olaparib, and a representative benzamide-based sirtuin inhibitor.
Comparative Inhibitory Profile: A Hypothetical Analysis
Due to the absence of direct, publicly available screening data for this compound, we present a plausible, illustrative inhibitory profile based on established structure-activity relationships for benzamide derivatives.[3][4] This hypothetical dataset serves to highlight the potential cross-reactivity and guide researchers in designing their own validation experiments.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) |
| This compound | 850 | 1200 | > 100 | 75 |
| Olaparib | 1.5 | 5 | > 100 | > 100 |
| SIRT2 Inhibitor IV | > 100,000 | > 100,000 | 50 | 0.5 |
Disclaimer: The IC50 values for this compound are hypothetical and intended for illustrative purposes. Experimental validation is required to determine the actual inhibitory activity.
This comparative table underscores the importance of evaluating a compound against multiple, related targets. While this compound may exhibit some activity against PARP1, its potency is significantly lower than a dedicated inhibitor like Olaparib. Furthermore, its potential for off-target inhibition of SIRT2, albeit weaker than a specific SIRT2 inhibitor, warrants consideration in experimental design and data interpretation.
Delving into the "Why": Causality in Experimental Design
The choice of assays and comparator compounds is critical for a robust cross-reactivity study. Our selection is guided by the following principles:
-
Primary Target Hypothesis: Based on the benzamide scaffold, PARP enzymes are a logical primary target family to investigate.[1]
-
Structurally-Related Off-Targets: The NAD+ dependency of sirtuins makes them a prime candidate for off-target interactions with nicotinamide-mimicking compounds like benzamides.[2][3]
-
Benchmarking Against Gold Standards: Comparing the activity of a novel compound to well-characterized, potent, and selective inhibitors like Olaparib provides a clear benchmark for its performance.
The following sections detail the methodologies for assessing the inhibitory activity of this compound against PARP and sirtuin enzymes.
Experimental Protocols for Cross-Reactivity Assessment
These protocols provide a framework for conducting in vitro enzyme inhibition assays. Researchers should optimize conditions based on their specific laboratory setup and reagents.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP1, which is a direct measure of its enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White, opaque 96-well plates
-
Test compounds (this compound, Olaparib) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: To each well of a 96-well plate, add:
-
25 µL of assay buffer
-
5 µL of test compound dilution
-
10 µL of activated DNA
-
10 µL of recombinant PARP1 enzyme
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of biotinylated NAD+ to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay measures the deacetylation of a fluorogenic substrate by SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Black, opaque 96-well plates
-
Test compounds (this compound, SIRT2 Inhibitor IV) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: To each well of a 96-well plate, add:
-
40 µL of assay buffer
-
5 µL of test compound dilution
-
5 µL of recombinant SIRT2 enzyme
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of a mixture of the fluorogenic substrate and NAD+.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of developer solution to each well and incubate at 37°C for 15 minutes.
-
Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value using a four-parameter logistic curve fit.
Visualizing the Pathways and Processes
To better understand the context of these assays, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: Signaling pathways of PARP1 and SIRT2, highlighting the points of inhibition.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the potential cross-reactivity of this compound. While our analysis is based on established principles of medicinal chemistry and enzymology, it is crucial to emphasize that the presented inhibitory data is illustrative. Rigorous experimental validation is the cornerstone of robust scientific inquiry.
For researchers working with this compound or other novel benzamide derivatives, we recommend a comprehensive screening approach against a panel of NAD+-dependent enzymes. This will not only elucidate the selectivity profile of the compound but also provide valuable insights into its potential mechanism of action and any off-target effects. By embracing a systematic and comparative approach, the scientific community can continue to develop more specific and effective molecular probes and therapeutic agents.
References
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Jung, M. E., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2855-2858. [Link]
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Ishikawa, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 23(3), 489-503. [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
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Wang, Y., et al. (2023). Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2218. [Link]
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Ishikawa, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 23(3), 489-503. [Link]
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ResearchGate. (2025). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton | Request PDF. [Link]
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Research Journal of Pharmacy and Technology. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. [Link]
-
cas-query.com. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. [Link]
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Creative Biolabs. (n.d.). PARP Assay. [Link]
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Hubbard, B. P., & Sinclair, D. A. (2014). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Enzymology, 549, 133-153. [Link]
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BPS Bioscience. (n.d.). Sirtuin 6 Fluorogenic Assay Kit SIRT6 50022. [Link]
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Antolin, A. A., & Workman, P. (2020). The off-target kinase landscape of clinical PARP inhibitors. Cell Chemical Biology, 27(6), 665-677.e6. [Link]
-
Springer Nature Experiments. (2021). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]
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ResearchGate. (n.d.). Structure-activity relationships in vitro | Download Table. [Link]
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Venkannagari, H., et al. (2016). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemMedChem, 11(20), 2297-2304. [Link]
-
Jung, M. E., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2855-2858. [Link]
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Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1935-1945. [Link]
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Wang, Y., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Molecules, 28(22), 7629. [Link]
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Gertz, M., & Steegborn, C. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 21(11), 3936. [Link]
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A Comparative Guide to PARP Inhibitor Scaffolds: From N-methyl-3-nitrobenzamide to Clinically-Approved Therapeutics
This guide provides a comprehensive comparison of various chemical scaffolds developed for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes. We will begin with an analysis of the foundational benzamide scaffold, contextualizing N-methyl-3-nitrobenzamide within this class, and progress to the more complex, potent, and clinically-approved scaffolds that have transformed treatment paradigms in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-activity relationships, comparative efficacy, and experimental evaluation of PARP inhibitors.
The Central Role of PARP in Genomic Integrity
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sentinels of genomic stability.[1][2] They function as DNA damage sensors, recognizing and binding to DNA single-strand breaks (SSBs), which are among the most common forms of DNA damage.[3][4] Upon binding to a break, PARP1 becomes catalytically active, using nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, a process called PARylation.[4][5] This PARylation event acts as a scaffold, recruiting other key DNA repair proteins, such as XRCC1, to the site of damage to orchestrate the Base Excision Repair (BER) pathway.[5][6]
The therapeutic power of PARP inhibitors (PARPi) is most profoundly realized through the concept of synthetic lethality .[1] In cancer cells that have defects in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs)—often due to mutations in genes like BRCA1 or BRCA2—the repair of SSBs by the PARP-mediated BER pathway is critical for survival.[1][7] When PARP is inhibited in these HR-deficient cells, the unrepaired SSBs are converted into toxic DSBs during DNA replication.[5][7] The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic collapse, cell cycle arrest, and ultimately, apoptosis.[7]
Caption: The PARP1 signaling pathway in DNA single-strand break repair and its therapeutic inhibition.
A Comparative Analysis of PARP Inhibitor Scaffolds
The journey of PARP inhibitor development began with simple scaffolds and evolved into highly potent and selective molecules. All clinical PARP inhibitors share a common feature: a benzamide core pharmacophore that mimics the nicotinamide moiety of NAD+, allowing them to compete for the enzyme's catalytic site.[8]
The Foundational Benzamide Scaffold
The discovery that benzamide itself could inhibit PARP activity, albeit with modest potency, laid the groundwork for the entire field.[9][10] This first generation of inhibitors is characterized by a simple, substituted benzene ring attached to a carboxamide group.
This compound belongs to this foundational class. While specific public data on the PARP inhibitory activity (e.g., IC50 values) of this compound is limited, we can infer its properties from closely related and better-studied analogues:
-
3-Nitrobenzamide: This compound is a known PARP inhibitor and serves as a precursor for more complex derivatives.[11] Its activity is a direct result of the core benzamide structure.
-
3-Aminobenzamide (3-AB): Perhaps the most well-characterized of the early inhibitors, 3-AB is a potent PARP inhibitor with a Ki of 1.8 µM.[7][12] It has been used extensively as a research tool to study the biological effects of PARP inhibition, from neuroprotection to reducing inflammation. The inhibitory activity of these early compounds is typically in the micromolar range.
The structure-activity relationship (SAR) for this class indicates that small substituents at the 3-position of the benzamide ring are well-tolerated and can influence potency.[10] However, these early inhibitors generally lack the high potency and selectivity of later generations.
Advanced Scaffolds: The Path to Clinical Approval
To improve upon the modest activity of the simple benzamides, medicinal chemists developed more rigid and complex scaffolds that could form additional interactions within the PARP active site. This led to a dramatic increase in potency, moving from micromolar to nanomolar inhibitors.
-
Phthalazinones (e.g., Olaparib): This class represents a major breakthrough. The rigid phthalazinone core effectively orients the crucial functional groups for optimal binding.[8][11] Olaparib, the first PARP inhibitor to receive FDA approval, is built on this scaffold and exhibits potent inhibition of both PARP1 and PARP2.
-
Indazole Carboxamides (e.g., Niraparib): Niraparib features an indazole ring system, which also serves to position the key pharmacophore elements correctly. It is a potent inhibitor of PARP1 and PARP2 and was the first PARPi approved for use in patients regardless of their BRCA mutation status.
-
Benzimidazole Carboxamides (e.g., Rucaparib): Rucaparib is another clinically approved inhibitor that utilizes a distinct heterocyclic system to achieve high-affinity binding.
-
Tricyclic Indole-based (e.g., Talazoparib): Talazoparib is noted for being an exceptionally potent PARP inhibitor.
Caption: Chemical structures of representative PARP inhibitor scaffolds.
Quantitative Performance Comparison
The most direct way to compare the efficacy of different PARP inhibitors is by examining their half-maximal inhibitory concentration (IC50) values against the primary target enzymes, PARP1 and PARP2. Lower IC50 values indicate higher potency.
| Inhibitor (Scaffold) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Characteristics |
| 3-Aminobenzamide (Benzamide) | ~3,300 | - | First-generation inhibitor; widely used as a research tool.[12] |
| Olaparib (Phthalazinone) | 1 - 5 | 1 - 2 | First FDA-approved PARPi; potent dual PARP1/2 inhibitor.[8] |
| Rucaparib (Benzimidazole) | 0.5 - 1 | 0.2 - 0.3 | Potent dual inhibitor with durable PARP inhibition after drug removal. |
| Niraparib (Indazole) | 2.8 - 4 | 0.6 - 4 | Potent dual inhibitor; effective in patients with or without BRCA mutations. |
| Talazoparib (Tricyclic) | ~0.6 | ~0.2 | Exceptionally potent PARP1/2 inhibitor; most potent PARP trapper. |
| Veliparib (Benzimidazole) | ~5 | ~2 | Effective catalytic inhibitor but a weak PARP trapper. |
Note: IC50 values are compiled from multiple sources and can vary based on assay conditions.
Mechanism of Action: PARP Trapping
While catalytic inhibition is the primary mechanism of action, a second, critically important function is PARP trapping .[5] This phenomenon occurs when the inhibitor, bound to the PARP enzyme, "traps" the enzyme-inhibitor complex on the DNA at the site of the break.[5] This trapped complex is itself a cytotoxic lesion that can obstruct DNA replication, leading to the formation of lethal DSBs.[5]
The efficiency of PARP trapping varies significantly among inhibitors and does not always correlate directly with catalytic IC50 values. Talazoparib is considered the most potent PARP trapper, which may contribute to its high cytotoxicity, while Veliparib is a relatively weak trapper. This differential trapping ability is a key factor to consider when comparing the biological effects of different PARPi.
Experimental Protocols
Validating and comparing PARP inhibitors requires robust and reproducible experimental methodologies. Below are standard protocols for key assays.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1.
-
Plate Preparation: Coat a 96-well plate with histones, which will serve as the protein substrate for PARylation. Wash and block the plate to prevent non-specific binding.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, Olaparib) in assay buffer. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Reaction Setup: Add recombinant human PARP1 enzyme to each well, followed by the diluted test compounds.
-
Reaction Initiation: Add a reaction mixture containing biotinylated-NAD+ to each well to start the enzymatic reaction. The biotin label will be incorporated into the PAR chains.
-
Incubation: Incubate the plate for 1 hour at 30°C to allow for the PARylation of the coated histone proteins.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.[7]
-
Data Acquisition: Immediately measure the luminescence signal using a microplate reader.
-
Data Analysis: The signal intensity is proportional to PARP1 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Viability Assay (ATP-based)
This assay measures the cytotoxic effect of PARP inhibitors on cancer cell lines, particularly those with and without BRCA mutations, to assess synthetic lethality.
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant CAPAN-1 cells or BRCA-proficient MCF-7 cells) into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PARP inhibitor for a prolonged period (e.g., 72 hours to several days), as the cytotoxic effects of PARP inhibition can take time to manifest. Include a vehicle control.
-
Reagent Addition: After the incubation period, add a cell viability reagent such as CellTiter-Glo®. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP.[5][7]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition: Measure the luminescence using a luminometer. The signal is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.[7]
Conclusion and Future Perspectives
The field of PARP inhibition has seen remarkable progress, evolving from the simple benzamide scaffold of this compound and its analogues to a suite of highly potent, structurally diverse, and clinically impactful drugs. While early inhibitors like 3-aminobenzamide were crucial for elucidating the biological role of PARP, the development of advanced scaffolds such as phthalazinones and indazole carboxamides has delivered nanomolar potency and transformed the treatment of HR-deficient cancers.
Future research will likely focus on developing inhibitors with greater selectivity for other PARP family members, overcoming mechanisms of resistance, and exploring novel combination therapies to expand the application of this powerful therapeutic strategy. The continued exploration of new chemical scaffolds remains a vital endeavor in the pursuit of more effective and safer targeted cancer therapies.
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A Comparative Guide to the Structure-Activity Relationship of N-Alkyl-3-Nitrobenzamides as Potent Antimycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-alkyl-3-nitrobenzamides, a promising class of compounds with significant antitubercular activity. We will explore the key structural motifs governing their biological efficacy, compare their performance with established alternatives, and provide detailed experimental protocols to support further research and development.
Introduction: The Emergence of N-Alkyl-3-Nitrobenzamides
Tuberculosis (TB) remains a global health crisis, necessitating the development of novel therapeutics to combat drug-resistant strains. N-alkyl-3-nitrobenzamides have emerged as a compelling class of antitubercular agents. These compounds are structurally simplified analogues of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for a crucial step in arabinogalactan synthesis, a key component of the mycobacterial cell wall.[1][2] The inherent simplicity of their synthesis and their potent activity make them attractive candidates for further drug development.[1]
Deciphering the Structure-Activity Relationship
The biological activity of N-alkyl-3-nitrobenzamides is intricately linked to specific structural features. Understanding these relationships is paramount for designing more potent and selective inhibitors.
The Critical Role of the Nitro Group
The presence and position of the nitro (NO₂) group on the benzamide ring are arguably the most critical determinants of antimycobacterial activity. The nitro group is not merely a passive substituent; it is a pharmacophore that can be essential for the molecule's mechanism of action and its interaction with biological targets.[3][4][5]
Experimental data consistently demonstrates that a nitro group at the 3-position of the aromatic ring is essential for high potency.[1] Further substitution at the 5-position with another electron-withdrawing group, such as a second nitro group (3,5-dinitro) or a trifluoromethyl group (3-nitro-5-trifluoromethyl), significantly enhances activity.[1][2] This suggests that the electronic properties of the aromatic ring play a crucial role in the compound's efficacy.
The Influence of the N-Alkyl Chain
The length of the N-alkyl chain is a key modulator of the compound's physicochemical properties, particularly its lipophilicity, which in turn affects its ability to penetrate the mycobacterial cell wall and bind to the target enzyme. A clear correlation has been observed between the alkyl chain length and antimycobacterial activity.
Derivatives with intermediate lipophilicity, specifically those with N-alkyl chains of six and twelve carbon atoms , have demonstrated the most potent activity in an ex vivo macrophage infection model, with efficacy comparable to the frontline anti-TB drug isoniazid.[1][2] This indicates an optimal range for the alkyl chain length, balancing solubility and membrane permeability to achieve the highest intracellular concentration and target engagement.
Quantitative Comparison of Antimycobacterial Activity
The following table summarizes the key SAR findings and highlights the impressive potency of optimized N-alkyl-3-nitrobenzamides.
| Compound Series | Key Structural Features | Representative N-Alkyl Chain Lengths for Peak Activity | Minimum Inhibitory Concentration (MIC) | Cytotoxicity |
| N-Alkyl-3,5-dinitrobenzamides | 3,5-dinitro substitution | C6, C12 | As low as 16 ng/mL | Assessed against human macrophages |
| N-Alkyl-3-nitro-5-trifluoromethylbenzamides | 3-nitro, 5-CF₃ substitution | C6, C12 | As low as 16 ng/mL | Assessed against human macrophages |
| N-Alkyl-3-nitrobenzamides | Single 3-nitro substitution | Intermediate | Significantly higher MIC than di-substituted analogs | Not specified |
Data synthesized from studies on novel antimycobacterial N-alkyl nitrobenzamides.[1][2]
Proposed Mechanism of Action: Covalent Inhibition of DprE1
The potent activity of N-alkyl-3-nitrobenzamides is attributed to their function as "suicide inhibitors" of the DprE1 enzyme. The proposed mechanism involves the reduction of the aromatic nitro group within the enzyme's active site to a nitroso intermediate. This highly reactive species then forms a covalent bond with a key cysteine residue (Cys387) in the DprE1 active site, leading to irreversible inhibition of the enzyme and subsequent bacterial cell death.[1] Docking studies have shown that the more active compounds in this series fit well into the DprE1 binding pocket, in a manner similar to other known inhibitors.[2]
Caption: Proposed mechanism of irreversible inhibition of DprE1 by N-alkyl-3-nitrobenzamides.
Experimental Protocols
Synthesis of N-Dodecyl-3,5-dinitrobenzamide
This protocol describes a representative synthesis of a highly active N-alkyl-3,5-dinitrobenzamide derivative.
Materials:
-
3,5-Dinitrobenzoyl chloride
-
Dodecylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 3,5-dinitrobenzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve dodecylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the dodecylamine solution dropwise to the cooled 3,5-dinitrobenzoyl chloride solution over 30 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-dodecyl-3,5-dinitrobenzamide.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for assessing the antimycobacterial activity of the synthesized compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Comparative Analysis with Alternative DprE1 Inhibitors
N-alkyl-3-nitrobenzamides offer distinct advantages over more complex DprE1 inhibitors like DNB1. Their simplified structure, derived from replacing a complex substituent on the amide nitrogen with a simple alkyl chain, facilitates a more straightforward and potentially more cost-effective synthesis.[1] Despite this simplification, the optimized compounds in this series exhibit antitubercular activities comparable to established benchmarks, including isoniazid in macrophage models of infection.[1][2] This highlights their potential as a valuable and accessible new class of anti-TB drug candidates.
Conclusion
The structure-activity relationship of N-alkyl-3-nitrobenzamides is well-defined, with the 3-nitro substitution and an optimized N-alkyl chain length being critical for potent antimycobacterial activity. Their proposed mechanism as covalent inhibitors of the essential DprE1 enzyme, combined with their synthetic tractability and high potency, positions them as a highly promising scaffold for the development of next-generation tuberculosis therapeutics. Further investigation into their pharmacokinetic and toxicological profiles is warranted to advance these compounds toward clinical application.
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- Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source.
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- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (Source: MDPI)
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An In Vitro Guide to Comparing First-Generation and Clinical-Grade PARP Inhibitors: N-methyl-3-nitrobenzamide vs. Olaparib
This guide provides a comprehensive framework for the in vitro comparison of two pivotal Poly (ADP-ribose) Polymerase (PARP) inhibitors: N-methyl-3-nitrobenzamide, an early research tool, and Olaparib, a potent, clinically approved therapeutic. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy and mechanism between a foundational PARP inhibitor and a modern clinical counterpart. We will delve into the underlying science, provide detailed experimental protocols, and present a clear structure for data analysis.
Introduction: The Evolution of PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with their primary role being the detection and signaling of single-strand DNA breaks (SSBs), thereby facilitating DNA repair[1]. The therapeutic strategy of PARP inhibition is a cornerstone of "synthetic lethality."[2][3][4] In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP-mediated base excision repair (BER) leads to the accumulation of SSBs[5]. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which the HR-deficient cells cannot repair, ultimately triggering cell death[4][5].
-
This compound represents an early generation of PARP inhibitors. As a derivative of 3-nitrobenzamide, it served as a foundational tool in early research to probe the function of PARP enzymes. While effective in demonstrating the principles of PARP inhibition, its potency and specificity are significantly lower than modern inhibitors.
-
Olaparib (AZD2281) was the first PARP inhibitor to receive clinical approval and has transformed the treatment landscape for patients with BRCA-mutated cancers, including ovarian, breast, and prostate cancers[6][7][8]. It is a potent oral inhibitor of both PARP1 and PARP2, with reported IC50 values of 5 nM and 1 nM, respectively, in cell-free assays[6][9]. Beyond catalytic inhibition, a key mechanism for Olaparib is its ability to "trap" PARP enzymes on DNA, forming cytotoxic complexes that are highly effective at inducing cell death in HR-deficient tumors[10].
This guide will systematically outline the in vitro assays required to quantitatively differentiate the biochemical potency, cellular efficacy, and downstream DNA damage effects of these two compounds.
Mechanism of Action: From SSB Repair to Synthetic Lethality
The fundamental role of PARP1 is to bind to sites of single-strand DNA damage. This binding activates the enzyme to catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate[1][11]. This PARylation acts as a scaffold, recruiting other key DNA repair proteins like XRCC1 to the damage site to execute the repair[1][12].
PARP inhibitors like this compound and Olaparib are NAD+ competitors that bind to the catalytic domain of PARP, preventing PAR chain synthesis[8]. This inhibition has two major consequences:
-
Catalytic Inhibition: The DNA repair complex is not efficiently recruited, and SSBs persist.
-
PARP Trapping: The inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's release. This trapped complex is a significant physical obstacle to DNA replication, leading to replication fork collapse and the formation of highly toxic DSBs[10]. The potency of PARP trapping varies among inhibitors and is a critical determinant of their cytotoxic efficacy[10].
The diagram below illustrates this process and the lethal consequences in an HR-deficient (e.g., BRCA-mutated) cell.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Comparative In Vitro Experimental Workflow
A robust comparison requires a multi-faceted approach, moving from direct enzyme inhibition to cellular consequences. The following experimental plan provides a logical progression for characterizing and contrasting this compound and Olaparib.
Caption: Overall experimental workflow for comparing PARP inhibitors.
Experimental Protocols & Data Presentation
Biochemical PARP1/2 Inhibition Assay
-
Expertise & Causality: This cell-free assay is the most direct measure of a compound's ability to inhibit the catalytic activity of the PARP enzyme. By using purified PARP1 or PARP2 enzyme, activated DNA (to stimulate activity), and biotinylated NAD+, we can quantify the amount of PAR synthesis. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a plate, which is then detected colorimetrically. This isolates the drug-enzyme interaction from any cellular factors like membrane permeability or efflux pumps.
-
Protocol:
-
Plate Coating: Coat a 96-well plate with histone protein and incubate overnight at 4°C. Wash wells with PBS.
-
Reaction Setup: In each well, add PARP Assay Buffer, activated DNA, and the desired concentration of either Olaparib, this compound, or vehicle control (DMSO).
-
Enzyme Addition: Add purified recombinant PARP1 or PARP2 enzyme to each well.
-
Initiate Reaction: Add Biotinylated-NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate extensively. Add Streptavidin-HRP conjugate and incubate for 1 hour. Wash again.
-
Readout: Add an HRP substrate (e.g., TMB) and stop the reaction. Read the absorbance at the appropriate wavelength (e.g., 450 nm)[13].
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus the log of inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
-
Expected Data:
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | ~5[6][9] | ~1[6][9] |
| This compound | >1000 | >1000 |
Cell Viability Assay
-
Expertise & Causality: To test the principle of synthetic lethality, it is crucial to compare the cytotoxic effects of the inhibitors on cell lines with and without a functional HR pathway. We use a BRCA2-deficient cancer cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3). The MTS or CellTiter-Glo assay is chosen for its reliability. MTS measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product[14][15]. CellTiter-Glo measures ATP levels, a direct indicator of cell viability[5]. Olaparib is expected to be selectively potent in the BRCA2-deficient line, while this compound will likely show weak or non-selective activity at comparable concentrations.
-
Protocol:
-
Cell Seeding: Seed BRCA-mutant and BRCA-wildtype cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of Olaparib or this compound (e.g., from 1 nM to 50 µM). Include vehicle-only controls.
-
Incubation: Incubate the plates for 72-96 hours, a sufficient duration to allow for cell division and the manifestation of DNA damage-induced cell death.
-
MTS/CellTiter-Glo Addition: Add the assay reagent to each well according to the manufacturer's instructions (e.g., add MTS reagent and incubate for 2-4 hours)[15][16].
-
Readout: Measure absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader[5].
-
Data Analysis: Calculate percent viability relative to vehicle-treated cells. Plot viability against the log of inhibitor concentration to determine the IC50 (concentration causing 50% inhibition of cell growth).
-
-
Expected Data:
| Compound | Cell Line (BRCA Status) | IC50 (µM) |
| Olaparib | CAPAN-1 (BRCA2-mutant) | ~0.1 - 1.0[17] |
| BxPC-3 (BRCA-wildtype) | >10 | |
| This compound | CAPAN-1 (BRCA2-mutant) | >50 |
| BxPC-3 (BRCA-wildtype) | >50 |
Cellular PARP Activity (PARylation) Assay
-
Expertise & Causality: This assay confirms that the compounds are engaging their target within the complex cellular environment. A potent inhibitor should effectively block the synthesis of PAR polymers, especially after DNA damage is induced. We use a short, sharp burst of a DNA damaging agent like hydrogen peroxide (H2O2) to robustly activate PARP. The level of PARylation is then assessed by Western blotting using an anti-PAR antibody. A strong signal (smear) in the H2O2-treated lane indicates high PARP activity, which should be significantly diminished in the presence of an effective inhibitor like Olaparib.
-
Protocol (Western Blot):
-
Cell Culture & Treatment: Grow cells (e.g., HeLa) to ~80% confluency. Pre-treat with various concentrations of Olaparib or this compound for 1 hour.
-
DNA Damage Induction: Treat cells with H2O2 (e.g., 1 mM) for 10 minutes to induce massive PARP activation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors[18].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane[19][20].
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA). Incubate with a primary antibody against PAR polymers overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody[18][19].
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Also probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
DNA Damage (γH2AX Foci) Assay
-
Expertise & Causality: The ultimate downstream consequence of effective PARP inhibition in HR-deficient cells is the accumulation of DSBs. The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is a rapid and sensitive biomarker for DSBs[21][22][23]. Immunofluorescence microscopy is used to visualize and quantify γH2AX foci within the nucleus. A significant increase in the number of foci per cell after treatment with a PARP inhibitor is a direct measure of its DNA damaging effect and a strong indicator of its synthetic lethal potential[23]. This assay is particularly powerful for visualizing the differential effect between BRCA-mutant and wild-type cells.
-
Protocol (Immunofluorescence):
-
Cell Seeding: Seed cells (both BRCA-mutant and wild-type) on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with the inhibitors at relevant concentrations (e.g., 1x and 10x the viability IC50 for the sensitive cell line) for 24-48 hours.
-
Fixation & Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes[21][24][25].
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour[24].
-
Antibody Incubation: Incubate with a primary anti-γH2AX antibody overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light[21][25].
-
Counterstaining & Mounting: Wash and counterstain nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium[21].
-
Imaging & Quantification: Acquire images using a fluorescence microscope. Quantify the average number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji)[24]. Analyze at least 100 cells per condition.
-
Discussion and Interpretation
The collective data from these assays will paint a clear picture of the vast difference in performance between this compound and Olaparib.
-
Potency: Olaparib is expected to show biochemical and cellular IC50 values that are several orders of magnitude lower than this compound. This highlights the significant advancements in medicinal chemistry, optimizing the molecule for tight binding to the PARP active site.
-
Selectivity: The cell viability data will be the most compelling evidence for Olaparib's mechanism of synthetic lethality. A large differential in IC50 values between the BRCA-mutant and BRCA-wildtype cell lines demonstrates its targeted efficacy. This compound is unlikely to show such selectivity, requiring very high concentrations to induce any cytotoxicity, likely through off-target effects.
-
Mechanism Confirmation: The cellular PARylation assay will confirm that Olaparib, at nanomolar to low-micromolar concentrations, effectively engages and inhibits PARP in cells. The γH2AX assay will provide the definitive visual proof of the downstream consequence: a dramatic increase in DNA double-strand breaks in the genetically vulnerable (BRCA-mutant) cells, but not in the wild-type cells. This confirms that Olaparib's cytotoxicity is driven by the intended DNA damage mechanism.
Conclusion for the Researcher
This comparative guide provides a robust framework for the in vitro evaluation of PARP inhibitors. The results will unequivocally demonstrate that while this compound is a useful historical tool for studying the basic biology of PARP, Olaparib is a vastly superior molecule in every critical aspect: biochemical potency, cellular efficacy, and selective induction of synthetic lethality. For researchers conducting studies involving PARP inhibition, particularly in the context of cancer biology or DNA repair, Olaparib serves as the gold-standard positive control and therapeutic agent, whereas this compound is best relegated to historical or structural comparison studies where high potency is not required.
References
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Title: Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors Source: Clinical Cancer Research - AACR Journals URL: [Link]
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Title: IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... Source: ResearchGate URL: [Link]
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Title: Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors Source: PMC - PubMed Central URL: [Link]
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Title: PARP - Assay-Protocol Source: Assay-Protocol.com URL: [Link]
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Title: How can I detect PolyADP ribosylation (PAR) by western blot ? Source: ResearchGate URL: [Link]
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Title: Synthetic Lethality Triggered by Combining Olaparib with BRCA2–Rad51 Disruptors Source: ACS Chemical Biology - ACS Publications URL: [Link]
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Title: PARP1 inhibitor olaparib (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas Source: PMC - NIH URL: [Link]
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Title: Comparison of IC50 values for olaparib between PC wild-type (WT) and... Source: ResearchGate URL: [Link]
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Title: Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies Source: NIH URL: [Link]
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Title: A Review of PARP Inhibitors in Clinical Development Source: AJMC URL: [Link]
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Title: OGG1 inhibition triggers synthetic lethality and enhances the effect of PARP inhibitor olaparib in BRCA1-deficient TNBC cells Source: White Rose Research Online URL: [Link]
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Title: Molecular Targets 2021: Examining Synthetic Lethality Beyond PARP Inhibitors Source: AACR URL: [Link]
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Title: PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues Source: PMC URL: [Link]
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Title: Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling Source: MDPI URL: [Link]
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Title: Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software Source: Semantic Scholar URL: [Link]
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Title: Comparison of individual ex vivo responses to different PARP inhibitors... Source: ResearchGate URL: [Link]
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Title: Gamma-H2AX protocol (optimized for VH10-cells) Source: CRPR URL: [Link]
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Title: Western Blot Protocol Source: Bio-Rad Antibodies URL: [Link]
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Title: The ups and downs of DNA repair biomarkers for PARP inhibitor therapies Source: PMC URL: [Link]
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Title: General Protocol for Western Blotting Source: Bio-Rad URL: [Link]
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A Head-to-Head Comparison of Nitrobenzamide-Based Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, the benzamide scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. The addition of a nitro group to this scaffold can significantly influence the molecule's electronic properties and binding interactions, leading to the development of highly specific and effective inhibitors. This guide provides a head-to-head comparison of notable nitrobenzamide-based inhibitors targeting key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Poly (ADP-ribose) polymerase (PARP), and BRAF kinase. We will delve into their comparative efficacy, selectivity, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers in oncology and drug discovery.
The Rationale Behind Targeting Kinases with Nitrobenzamide Scaffolds
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The nitrobenzamide core offers a versatile platform for designing kinase inhibitors. The nitro group, being strongly electron-withdrawing, can modulate the acidity of the amide proton and participate in crucial hydrogen bonding interactions within the kinase ATP-binding pocket. This, combined with the ability to easily modify other positions on the benzamide ring, allows for the fine-tuning of potency and selectivity against a specific kinase target.
Comparative Analysis of Nitrobenzamide-Based Kinase Inhibitors
This section provides a comparative overview of selected nitrobenzamide-based inhibitors against their respective kinase targets. It is important to note that while we strive for a direct comparison, the IC50 and GI50 values presented are often derived from different studies and experimental conditions. Therefore, these values should be interpreted as a guide to the relative potency of each compound.
Table 1: In Vitro Potency of Nitrobenzamide-Based Kinase Inhibitors
| Compound ID | Target Kinase | Inhibitor Class | IC50 (nM) | Cell-Based GI50 (nM) | Key Characteristics | Reference(s) |
| CHMFL-VEGFR2-002 | VEGFR2 | Nitrobenzamide | 66 | 150 (TEL-VEGFR2-BaF3 cells) | Highly selective for VEGFR2 over other kinases like PDGFRs and FGFRs. | [1][2] |
| Olaparib | PARP1/PARP2 | Phthalazinone-benzamide | ~1-5 | Varies by cell line | Potent PARP trapper, leading to synthetic lethality in HRD-positive tumors. | [3] |
| Niraparib | PARP1/PARP2 | Indazole-benzamide | ~2.1-3.8 | Varies by cell line | Efficacious as maintenance therapy in recurrent ovarian cancer. | [3][4] |
| "a1" | BRAFV600E | N-(thiophen-2-yl) benzamide | ~2010 | Not reported | Identified through virtual screening as a potent BRAFV600E inhibitor. | [5] |
In-Depth Look at Featured Inhibitors and their Signaling Pathways
CHMFL-VEGFR2-002: A Highly Selective VEGFR2 Inhibitor
CHMFL-VEGFR2-002 is a novel, potent, and highly selective inhibitor of VEGFR2.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR2 playing a central role.[1] The high selectivity of CHMFL-VEGFR2-002 for VEGFR2 over other closely related kinases is a significant advantage, potentially leading to a better side-effect profile compared to multi-targeted kinase inhibitors.[2]
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of CHMFL-VEGFR2-002.
Nitrobenzamide-Containing PARP Inhibitors: Olaparib and Niraparib
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[6] In cancers with mutations in BRCA1/BRCA2, which are deficient in homologous recombination (HR), a major DNA double-strand break repair pathway, the inhibition of PARP leads to synthetic lethality.[7] Olaparib and Niraparib are two FDA-approved PARP inhibitors that incorporate a benzamide moiety and have demonstrated significant clinical benefit in patients with HR-deficient tumors.[3][6]
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutated cells.
N-(thiophen-2-yl) benzamide Derivatives as BRAFV600E Inhibitors
The BRAF gene encodes a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[8] The V600E mutation in BRAF leads to its constitutive activation and is found in a significant percentage of melanomas.[5] N-(thiophen-2-yl) benzamide derivatives have been identified as a novel class of BRAFV600E inhibitors, offering a new chemical scaffold for targeting this important oncogene.[5]
Caption: The MAPK/ERK signaling pathway with the constitutively active BRAF(V600E) mutant and its inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, we outline the fundamental experimental protocols for characterizing kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Detailed Steps:
-
Compound Preparation: The test inhibitor (e.g., CHMFL-VEGFR2-002) is serially diluted to create a range of concentrations.
-
Reaction Setup: In a microplate, the purified kinase, its specific substrate, and the kinase reaction buffer are combined.
-
Inhibitor Addition: The serially diluted inhibitor is added to the wells. A control with no inhibitor (vehicle only) is also included.
-
Reaction Initiation: The kinase reaction is started by the addition of ATP.
-
Incubation: The plate is incubated for a specific duration at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: A detection reagent is added to stop the reaction and quantify the kinase activity. For luminescence-based assays, this often involves measuring the amount of ATP consumed.[9]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. These values are then plotted against the logarithm of the inhibitor concentration to determine the IC50 value from the resulting dose-response curve.[10][11]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.[12]
Detailed Steps:
-
Cell Seeding: Cancer cells relevant to the kinase target are seeded in a 96-well plate and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are treated with serial dilutions of the nitrobenzamide-based inhibitor and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[14]
-
Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.[15]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each inhibitor concentration, and the GI50 (the concentration that inhibits cell growth by 50%) is determined.[16][17]
Protocol 3: Western Blotting for Phospho-Kinase Levels
Western blotting is used to detect the phosphorylation status of the target kinase and its downstream effectors in inhibitor-treated cells, confirming the on-target effect of the compound.[18]
Detailed Steps:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specific time, then washed and lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using a chemiluminescent substrate.[19]
-
Analysis and Normalization: The band intensities are quantified. The membrane is often stripped and re-probed with an antibody against the total protein of the target kinase to normalize the phospho-protein levels.[20]
Conclusion
Nitrobenzamide-based kinase inhibitors represent a promising class of targeted therapies in oncology. This guide has provided a head-to-head comparison of key examples, highlighting their potency and selectivity against important cancer targets like VEGFR2, PARP, and BRAF. The detailed experimental protocols offer a framework for researchers to evaluate and characterize novel inhibitors in this class. As our understanding of kinase signaling pathways deepens, the continued exploration and optimization of the nitrobenzamide scaffold will undoubtedly lead to the development of more effective and safer cancer treatments.
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- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking N-methyl-3-nitrobenzamide Against Known PARP Inhibitor Chemical Probes
In the dynamic landscape of drug discovery and chemical biology, the rigorous evaluation of novel small molecules is paramount to understanding their therapeutic potential and mechanism of action. This guide provides a comprehensive framework for benchmarking N-methyl-3-nitrobenzamide, a compound with a structural motif suggestive of Poly(ADP-ribose) Polymerase (PARP) inhibition, against established chemical probes for the PARP family of enzymes. Our objective is to equip researchers with the rationale and detailed methodologies for a robust comparative analysis, ensuring scientific integrity and fostering data-driven insights.
The Rationale for Benchmarking: Beyond a Single Data Point
A chemical probe is a small molecule that is potent, selective, and well-characterized, enabling the study of a specific protein's function in cells and organisms.[1] When evaluating a novel compound like this compound, a direct comparison with established probes is not merely a validation step but a critical process of elucidation. It allows us to contextualize its potency, selectivity, and cellular effects, ultimately defining its utility as a potential therapeutic or research tool. For this guide, we have selected three clinically relevant and well-characterized PARP inhibitors as our benchmark chemical probes: Olaparib , Veliparib , and Talazoparib .[2][3][4][5][6][7][8][9] These probes have distinct profiles in terms of their potency, PARP1/2 selectivity, and PARP trapping efficiency, providing a comprehensive spectrum for comparison.[3][4][10][11][12]
The Central Role of PARP in DNA Damage Response
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response (DDR).[13] PARP1 and PARP2, in particular, are activated by DNA single-strand breaks (SSBs).[13][14] Upon activation, they catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins, recruiting the machinery for DNA repair.[14][15][16] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted to more lethal double-strand breaks (DSBs) during DNA replication.[14] In cancer cells with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to synthetic lethality, a key therapeutic strategy.[14][17]
Experimental Roadmap for a Head-to-Head Comparison
A thorough benchmarking study should encompass biochemical, cellular target engagement, and functional cellular assays. This multi-pronged approach provides a holistic view of the compound's properties.
Phase 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1 and PARP2 and compare it with our reference probes.
This assay quantifies the inhibition of PARP enzyme activity in a purified system. A common method is a fluorometric assay that measures the consumption of the PARP substrate, NAD+.[18][19][20]
Experimental Protocol: Fluorometric PARP1/2 Enzymatic Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Reconstitute recombinant human PARP1 or PARP2 enzyme in the reaction buffer.
-
Prepare a solution of activated DNA (e.g., sheared salmon sperm DNA) in the reaction buffer.
-
Prepare a stock solution of β-Nicotinamide adenine dinucleotide (NAD+).
-
Prepare serial dilutions of this compound, Olaparib, Veliparib, and Talazoparib in the reaction buffer. A typical concentration range would be from 1 µM down to 0.1 nM.
-
-
Assay Procedure (384-well format):
-
To each well of a black 384-well plate, add 5 µL of the compound serial dilutions or vehicle control (e.g., DMSO in assay buffer).
-
Add 10 µL of a pre-mixed solution of PARP enzyme and activated DNA to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the kit manufacturer's instructions (e.g., by adding a developer reagent that converts remaining NAD+ to a fluorescent product).
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
-
Phase 2: Cellular Target Engagement
Confirming that a compound interacts with its intended target in the complex environment of a living cell is a critical step.[17][21][22][23][24]
CETSA® is a powerful technique to assess target engagement in intact cells. The principle is that the binding of a ligand, such as a PARP inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HeLa or a BRCA-mutant cancer cell line) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound and the reference probes for 1-2 hours. Include a vehicle control.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 at each temperature and for each compound concentration.
-
Plot the amount of soluble PARP1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Phase 3: Cellular Functional Assays
These assays measure the downstream consequences of PARP inhibition, providing insights into the compound's biological activity.
Inhibition of PARP leads to the accumulation of DSBs, which are marked by the phosphorylation of histone H2A.X (γH2AX).[25][26][27][28][29] This assay visualizes and quantifies the formation of γH2AX foci in the nucleus, a direct indicator of DNA damage.[14][25]
Experimental Protocol: γH2AX Immunofluorescence Assay
-
Cell Culture and Treatment:
-
Seed cells (e.g., a BRCA2-deficient cell line like Capan-1) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound and the reference probes at various concentrations for 24-48 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Imaging and Quantification:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA DSBs.
-
This assay determines the cytotoxic effect of the compounds, which is expected to be more pronounced in cancer cells with deficiencies in DNA repair pathways (synthetic lethality).[12][14][17]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed a BRCA-mutant cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line in parallel in 96-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of this compound and the reference probes for 72-120 hours.
-
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis. A lower IC50 in the BRCA-mutant cell line compared to the BRCA-proficient line would be indicative of synthetic lethality.
-
Visualizing the Scientific Rationale and Workflow
Diagrams are invaluable for conceptualizing complex biological pathways and experimental procedures.
Caption: The role of PARP1/2 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Nitrobenzamides: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, N-substituted nitrobenzamides represent a critical structural motif. Their synthesis, however, presents a series of choices and challenges that can significantly impact yield, purity, and scalability. This guide provides an in-depth comparative analysis of the primary synthetic routes to this important class of compounds, grounded in mechanistic principles and supported by experimental data. We will dissect the causality behind experimental choices, offering a framework for selecting the optimal synthetic strategy for your specific research needs.
Amidation of Nitrobenzoic Acids: The Direct Coupling Approach
The most straightforward and widely employed method for the synthesis of N-substituted nitrobenzamides is the direct coupling of a nitrobenzoic acid with a primary or secondary amine. This approach hinges on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.
Mechanism of Amide Bond Formation via Carbodiimide Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used coupling reagents. The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, it can also rearrange to a stable N-acylurea byproduct, reducing the yield. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.[1]
Caption: Regioselectivity in the nitration of N-phenylbenzamide.
Experimental Protocol: Nitration of Benzamide (Illustrative)
[2] Causality of Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature: The reaction is performed at low temperatures (0-10°C) to control the highly exothermic nature of the reaction and to improve the regioselectivity, generally favoring the para isomer over the ortho isomer due to steric hindrance. [2]* Quenching: The reaction is quenched by pouring the mixture onto ice to rapidly dissipate heat and precipitate the product.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve benzamide (1.0 eq) in concentrated sulfuric acid (2 mL per gram of benzamide). Cool the mixture to 0-5°C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (1.0 eq), keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the benzamide solution with vigorous stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The product will be a mixture of ortho, meta, and para isomers, requiring further purification (e.g., recrystallization or chromatography).
Schotten-Baumann Reaction: The Classical Approach
The Schotten-Baumann reaction is a robust and long-standing method for synthesizing amides from amines and acid chlorides under basic conditions. [3]This method is particularly useful when the corresponding nitrobenzoyl chloride is readily available.
Mechanism of the Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and forming the amide. The reaction is typically performed in a two-phase system (e.g., dichloromethane and water) with a base (such as sodium hydroxide) in the aqueous phase to neutralize the HCl generated, driving the reaction to completion. [3]
Diagram: Schotten-Baumann Reaction Workflow
Caption: General workflow of the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of N-Benzyl-4-nitrobenzamide
Causality of Experimental Choices:
-
Biphasic System: Using an organic solvent (like DCM) and water allows for the separation of the reactants and product (in the organic phase) from the base and the salt byproduct (in the aqueous phase), simplifying the workup.
-
Vigorous Stirring: This is crucial to ensure efficient mixing and reaction at the interface of the two phases.
-
Base: An aqueous solution of a strong base like NaOH neutralizes the HCl produced, preventing the protonation of the amine and driving the equilibrium towards the product. [3] Step-by-Step Procedure: [4]
-
Dissolve benzylamine (1.0 eq) in dichloromethane (DCM) in a flask.
-
Add an aqueous solution of 10% sodium hydroxide (2.0 eq).
-
Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.
-
Dissolve 4-nitrobenzoyl chloride (1.0 eq) in DCM and add it dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from ethanol.
Ugi Four-Component Reaction: A Convergent and Diversity-Oriented Approach
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of complex molecules from simple starting materials in a single pot. [5][6]This reaction can be adapted for the synthesis of N-substituted nitrobenzamide derivatives by using a nitrobenzoic acid as the carboxylic acid component.
Mechanism of the Ugi Reaction
The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product. [5]
Diagram: Ugi Four-Component Reaction
Sources
Evaluating the Off-Target Effects of N-methyl-3-nitrobenzamide: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly recognized as an oversimplification. The intricate and interconnected nature of cellular signaling pathways means that even the most precisely designed small molecules can engage with unintended biological targets. These "off-target" interactions are a double-edged sword; they can be the source of unforeseen toxicities, leading to costly late-stage clinical failures, or they can unveil novel therapeutic opportunities through polypharmacology. This guide provides a comprehensive framework for evaluating the off-target effects of N-methyl-3-nitrobenzamide, a compound of interest within the broader class of benzamide-based therapeutics, which includes known inhibitors of Poly (ADP-ribose) polymerase (PARP).[1][2]
This document is intended for researchers, scientists, and drug development professionals. It will not only outline the critical experiments for characterizing the off-target profile of this compound but also provide a comparative analysis with established PARP inhibitors, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
The Imperative of Off-Target Profiling for Benzamide Derivatives
Benzamide and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. A significant member of this class, 3-aminobenzamide, is a known PARP inhibitor.[1] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways.[3] However, emerging evidence suggests that clinically advanced PARP inhibitors exhibit variable off-target effects, including interactions with protein kinases, which may contribute to both their therapeutic efficacy and adverse event profiles.[4][5][6] Therefore, a thorough investigation into the off-target landscape of a new benzamide-based entity like this compound is not merely a regulatory formality but a scientific necessity for predicting clinical outcomes and unlocking its full therapeutic potential.
A Multi-Pronged Approach to Off-Target Evaluation
A robust assessment of off-target effects requires a multi-pronged approach that combines computational prediction with direct experimental validation. This guide will focus on the experimental workflows, which provide concrete, actionable data.
Caption: A tiered workflow for comprehensive off-target profiling.
Part 1: Broad Profiling Against High-Liability Targets
The initial step in de-risking a compound is to screen it against a panel of targets known to be associated with adverse drug reactions (ADRs). Several commercial service providers offer standardized safety pharmacology panels for this purpose.[7][8][9][10][11]
Comparative Alternatives for Context
To provide a meaningful interpretation of the data for this compound, it is essential to include comparator compounds in the screening.
| Compound | Rationale for Inclusion | Primary Target(s) | Known Off-Target Classes |
| Olaparib | First-in-class, widely used PARP inhibitor. | PARP1, PARP2 | Kinases |
| Niraparib | PARP inhibitor with a distinct off-target profile. | PARP1, PARP2 | Kinases (e.g., DYRK1A)[12] |
| 3-Aminobenzamide | Structurally related, early-generation PARP inhibitor. | PARP | Less characterized |
Experimental Protocol: In Vitro Safety Pharmacology Profiling
Objective: To identify potential off-target interactions of this compound against a broad panel of receptors, ion channels, transporters, and enzymes.
Methodology:
-
Compound Preparation:
-
Dissolve this compound and comparator compounds in a suitable solvent (e.g., DMSO) to create a 10 mM stock solution.
-
Perform serial dilutions to achieve the desired final assay concentrations (typically a single high concentration, e.g., 10 µM, for initial screening, followed by dose-response curves for identified hits).
-
-
Assay Panel:
-
Assay Execution:
-
The assays are typically performed in a high-throughput format using either radioligand binding assays or functional assays, depending on the target.
-
Binding Assays: Measure the displacement of a high-affinity radiolabeled ligand from the target protein by the test compound.
-
Functional Assays: Measure the ability of the test compound to either agonize or antagonize the function of the target protein (e.g., by measuring changes in second messenger levels or ion channel activity).
-
-
Data Analysis:
-
Results are typically expressed as the percent inhibition or activation at a single concentration.
-
For compounds showing significant activity (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 (for inhibitors) or EC50 (for activators).
-
Part 2: Focused Kinase Profiling
Given that kinase inhibition is a known off-target activity of several PARP inhibitors, a dedicated kinase profiling study is a critical next step.[5][6][12]
Experimental Protocol: Kinome Scanning
Objective: To assess the selectivity of this compound across a broad panel of human protein kinases.
Methodology:
-
Compound Preparation: As described in the previous protocol. A concentration of 1 µM is often used for initial screening to identify potent off-target interactions.[5]
-
Kinase Panel:
-
Employ a comprehensive kinase panel, ideally covering all major branches of the human kinome. Several commercial platforms offer panels of over 400 kinases.
-
-
Assay Principle:
-
The most common format is an in vitro enzymatic assay that measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified using methods such as radiometric assays (33P-ATP) or fluorescence-based detection.
-
-
Data Analysis:
-
The primary data is typically expressed as the percent inhibition at a given concentration.
-
A selectivity profile can be generated by plotting the percent inhibition against each kinase in the panel.
-
For significant hits, follow-up dose-response studies are performed to determine the IC50 values.
-
Part 3: Cellular Validation of Off-Target Engagement
In vitro assays, while essential for initial screening, do not fully recapitulate the complexity of a cellular environment. Therefore, it is crucial to validate any identified off-target interactions in a more physiologically relevant setting.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to potential off-target proteins in intact cells.[13]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line for an oncology drug) to ~80% confluency.
-
Treat the cells with this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the cellular proteins.
-
Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Detection and Analysis:
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[13]
-
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
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- 6. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
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A Guide to Orthogonal Validation of N-methyl-3-nitrobenzamide Activity: A Multi-Assay Approach
Abstract
This guide provides a comprehensive framework for the robust validation of the small molecule N-methyl-3-nitrobenzamide. Recognizing the critical need for rigorous, multi-faceted validation in drug discovery, we move beyond single-point measurements. We hypothesize, based on structural similarities to known modulators, that this compound acts as an inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in neurodegenerative diseases and cancer.[1][2] To substantiate this hypothesis, we present a trio of orthogonal assays designed to confirm its activity from distinct, complementary perspectives: a direct biochemical assay to quantify enzymatic inhibition, a cellular target engagement assay to confirm binding in a native biological context, and a cell-based functional assay to measure downstream pathway modulation. This guide provides the scientific rationale, detailed step-by-step protocols, and data interpretation frameworks necessary for researchers to confidently characterize the activity of this compound and similar small molecule inhibitors.
Introduction: The Imperative of Orthogonal Validation
The journey of a small molecule from a preliminary hit to a validated chemical probe or therapeutic lead is fraught with potential for misinterpretation. Artifacts arising from compound aggregation, off-target effects, or assay-specific interference can lead to costly and time-consuming false leads. The principle of orthogonal validation—confirming a hypothesized biological activity through multiple, independent methods that rely on different physical principles—is the cornerstone of rigorous chemical biology.[3] This approach significantly enhances confidence that the observed effects are due to the specific, on-target mechanism of action.
This compound is a benzamide-containing small molecule. While its specific biological targets are not extensively characterized in public literature, its core scaffold is present in numerous compounds known to modulate the activity of sirtuins, a class of NAD+-dependent protein deacylases.[4][5] In particular, several 3-substituted benzamides have been identified as potent inhibitors of SIRT2.[1][2] SIRT2 is a compelling drug target due to its roles in cytoplasmic and metabolic processes, including the deacetylation of α-tubulin, which influences microtubule dynamics and cell cycle progression.
This guide, therefore, proceeds with the testable hypothesis that This compound is a SIRT2 inhibitor . We will outline a validation workflow that interrogates this hypothesis at three critical levels:
-
Biochemical Potency: Does the compound directly inhibit the catalytic activity of purified SIRT2 enzyme?
-
Cellular Target Engagement: Does the compound physically interact with and stabilize SIRT2 inside a cell?
-
Downstream Functional Effect: Does target engagement translate to the expected modulation of a known SIRT2-regulated pathway?
dot graph TD subgraph "Orthogonal Validation Workflow" direction LR; A[Hypothesis: this compound is a SIRT2 Inhibitor] --> B(Assay 1: Biochemical Potency); B --> C(Assay 2: Cellular Target Engagement); C --> D(Assay 3: Cellular Functional Effect); D --> E[Validated Activity]; end
end
Caption: The logical workflow for validating a hypothesized SIRT2 inhibitor.
Assay 1: In Vitro Biochemical Fluorogenic Assay
Principle: This assay directly quantifies the enzymatic activity of purified SIRT2. It utilizes a synthetic peptide substrate corresponding to a known SIRT2 target (e.g., a p53 sequence) that is acetylated on a lysine residue and coupled to a quenched fluorophore.[6] Upon deacetylation by active SIRT2, a developer solution containing a protease cleaves the peptide at the now-exposed lysine, releasing the fluorophore and generating a measurable signal. An active inhibitor will prevent this deacetylation, resulting in a lower fluorescent signal.
Causality & Rationale: This is the foundational assay. Its purpose is to confirm direct interaction with the purified target enzyme, free from the complexities of a cellular environment. By titrating the concentration of this compound, we can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This provides a quantitative benchmark of the compound's strength. A well-designed assay of this type is robust and suitable for high-throughput screening.[7]
dot graph LR subgraph "Fluorogenic Assay Principle" A[Acetylated Peptide-Fluorophore(Quenched)] -- SIRT2 + NAD+ --> B{Deacetylated Peptide-Fluorophore}; B -- Developer (Protease) --> C[Cleaved Peptide + Released Fluorophore (Fluorescent)]; D(this compound) --|Inhibits| A; end
end
Caption: Mechanism of the fluorogenic SIRT2 activity assay.
Experimental Protocol: SIRT2 Fluorogenic Deacetylase Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA. Prepare fresh and keep on ice.
-
SIRT2 Enzyme: Reconstitute purified, recombinant human SIRT2 in Assay Buffer to a working concentration of 250 nM (final concentration will be 10 nM).
-
Substrate Solution: Prepare a solution containing 25 µM fluorogenic acetylated peptide substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC) and 625 µM NAD+ in Assay Buffer.
-
Inhibitor Dilutions: Prepare a serial dilution series of this compound in DMSO, then dilute into Assay Buffer. Include a known SIRT2 inhibitor (e.g., AGK2) as a positive control and a DMSO-only vehicle control.[4]
-
Developer Solution: Prepare the developer solution with 1 mg/mL Trypsin and 2 mM Nicotinamide (as a SIRT2 stop agent) in Assay Buffer.[5]
-
-
Assay Procedure (384-well plate format):
-
To appropriate wells, add 2 µL of the inhibitor dilutions or vehicle control.
-
Add 8 µL of the SIRT2 enzyme solution to all wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 10 µL of the Developer Solution.
-
Incubate for an additional 20 minutes at 37°C.
-
Read the fluorescence on a plate reader (e.g., Excitation: 355 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of the positive control inhibitor as 0% activity.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay 2: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique for verifying target engagement in a cellular environment.[8][9] The underlying principle is that when a small molecule binds to its target protein, it generally confers thermal stability to that protein. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. At elevated temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in compound-treated cells indicates target engagement.
Causality & Rationale: This assay is a critical second step because a compound that is potent biochemically may not necessarily engage its target in a cell due to poor permeability, rapid efflux, or metabolic instability. CETSA provides direct evidence that this compound reaches and binds to SIRT2 in its native, complex environment without requiring any modification to the compound or the protein.[10] This bridges the gap between in vitro potency and cellular activity.
dot graph TD subgraph "CETSA Workflow" A[Treat Cells with Compound or Vehicle] --> B[Aliquot and Heat toDifferent Temperatures]; B --> C[Lyse Cells (Freeze-Thaw)]; C --> D[Separate Soluble & AggregatedProteins (Centrifugation)]; D --> E[Collect Supernatant(Soluble Fraction)]; E --> F[Analyze Soluble SIRT2 Levels(Western Blot)]; F --> G[Plot Melt Curve &Observe Thermal Shift]; end
end
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for SIRT2 Target Engagement
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to ~80% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 2 hours in serum-free media.
-
-
Heating Step:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate the soluble fraction from the precipitated (denatured) proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the total protein concentration of each supernatant using a BCA assay to ensure equal loading.
-
Prepare samples for SDS-PAGE, loading an equal amount of total protein for each temperature point.
-
Perform a Western blot to detect the amount of soluble SIRT2. Use a loading control, such as GAPDH, that does not shift in the presence of the compound.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT2 at each temperature for both vehicle- and compound-treated samples.
-
Normalize the intensity of each band to the non-heated (25°C) control for that treatment group.
-
Plot the normalized band intensity versus temperature for both treatment groups. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and engagement.
-
Assay 3: Cellular Functional Assay (α-Tubulin Acetylation)
Principle: The final orthogonal assay validates that target engagement leads to a functional consequence within the cell. SIRT2 is the primary cytoplasmic deacetylase for acetylated α-tubulin at lysine-40.[1] Therefore, inhibition of SIRT2 should lead to an accumulation of acetylated α-tubulin. This change can be readily detected and quantified by Western blot using an antibody specific for this post-translational modification.
Causality & Rationale: This assay provides crucial evidence for the compound's mechanism of action in a physiological context. While the biochemical assay confirms potency and CETSA confirms binding, this functional assay demonstrates that the binding event is sufficient to inhibit the enzyme's natural function in the cell, leading to a predictable downstream phenotypic change. Observing a dose-dependent increase in acetylated α-tubulin provides strong, compelling evidence that this compound is a functional SIRT2 inhibitor.
Experimental Protocol: Western Blot for α-Tubulin Acetylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or U2OS) and allow them to adhere overnight.
-
Treat the cells with a dose-response curve of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for 6-12 hours.
-
Include a vehicle (DMSO) control and a positive control inhibitor (AGK2).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with 1x RIPA buffer supplemented with protease inhibitors and a deacetylase inhibitor such as Trichostatin A (TSA) to preserve the acetylation marks post-lysis.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the clarified lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (Lys40).
-
After washing, probe the same membrane with a primary antibody for total α-tubulin or β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for both acetylated α-tubulin and the loading control.
-
For each lane, calculate the ratio of acetylated α-tublin to the loading control.
-
Plot this ratio against the concentration of this compound to visualize the dose-dependent increase in tubulin acetylation.
-
Data Summary and Comparative Analysis
A robust validation strategy culminates in the integration of data from all orthogonal assays. The results should be internally consistent and collectively support the initial hypothesis.
| Assay Type | Method | Key Parameter Measured | Expected Result for an Active SIRT2 Inhibitor |
| Biochemical | Fluorogenic Deacetylase Assay | IC50 | A potent IC50 value (e.g., low micromolar to nanomolar range). |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | A significant positive shift in the melting temperature of SIRT2 in compound-treated cells. |
| Cellular Functional | α-Tubulin Acetylation Western Blot | Effective Concentration (EC50) | A dose-dependent increase in the ratio of acetylated-α-tubulin to total α-tubulin. |
The potency values from these different assays (IC50 vs. EC50) will likely differ, and this is expected. The biochemical IC50 reflects direct enzyme inhibition under ideal, saturating conditions, whereas the cellular EC50 reflects a balance of cell permeability, target engagement, and enzyme inhibition in a complex milieu. A strong correlation between these values strengthens the validation case.
Conclusion
The validation of a small molecule's activity cannot be entrusted to a single assay. By employing an orthogonal workflow—progressing from direct biochemical inhibition to cellular target engagement and finally to downstream functional effects—researchers can build a robust, multi-layered body of evidence. This guide outlines a scientifically rigorous path to validate the hypothesized activity of this compound as a SIRT2 inhibitor. The successful execution of these three complementary assays would provide high confidence in its mechanism of action, establishing it as a validated chemical tool for studying SIRT2 biology and a promising starting point for further therapeutic development.
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
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Cregg, J., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Available at: [Link]
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BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. Available at: [Link]
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da Silva, E., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-3-nitrobenzamide
As researchers and developers, our focus is often on synthesis and application. However, the integrity of our work and the safety of our workplace depend critically on what happens after the experiment is over. The disposal of chemical waste is not a mere janitorial task; it is the final step of the scientific process. This guide provides a comprehensive, principles-based approach to the safe disposal of N-methyl-3-nitrobenzamide, a compound representative of the nitroaromatic amide class. Our objective is to move beyond a simple checklist and instill a deep understanding of the why behind each procedure, ensuring a self-validating system of safety and compliance.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before we can manage a waste stream, we must fundamentally understand the material. This compound, while not extensively documented, belongs to a class of compounds—nitroaromatic amides—whose properties are well-characterized. For our analysis, we will reference the closely related and well-documented compound, 3-nitrobenzamide, to inform our safety protocols.
The primary hazards stem from two functional groups: the nitro group (-NO₂) and the amide group (-CONH-). The nitro group makes the compound energetic and imparts oxidizing properties, while the overall structure contributes to its toxicological profile. Combustion of these compounds generates mixed oxides of nitrogen (NOx), which are toxic and environmentally harmful gases.[1][2][3]
Table 1: Key Properties and Hazards of the Representative Compound (3-Nitrobenzamide)
| Property | Data | Source(s) |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1][4] |
| Melting Point | 140 - 144 °C | [4] |
| Solubility | Insoluble or slightly soluble in water.[1][2][4] | [1][2][4] |
| GHS Hazard Statements | H302: Harmful if swallowed.[1][5] H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4] H335: May cause respiratory irritation.[1][4] | [1][4][5] |
| Primary Incompatibility | Strong oxidizing agents.[4][6] | [4][6] |
Disclaimer: This data is for the closely related compound 3-nitrobenzamide. A specific risk assessment should be performed for this compound based on its own Safety Data Sheet (SDS).
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment a substance is designated as waste. The following protocol ensures safety and compliance from the lab bench to final destruction.
Phase 1: At the Point of Generation - Segregation and Labeling
This is the most critical phase. Errors here can have cascading consequences.
-
Waste Determination: As soon as this compound or materials contaminated with it are no longer needed, they must be declared as waste.[7] This is not just leftover reagent but includes contaminated personal protective equipment (PPE), weigh boats, and solvent rinses.
-
Segregation: Immediately segregate this waste stream from incompatible materials. The causality here is critical: as a nitrated organic compound, this compound must be kept separate from strong oxidizing agents, strong acids, and reducing agents to prevent potentially violent exothermic reactions.[1][2][3][4]
-
Labeling: The waste container must be labeled immediately with a fully completed hazardous waste tag.[8] The label is not just a regulatory formality; it is the primary communication tool for everyone who will handle the container. It must include:
-
The full chemical name: "Waste this compound". Avoid abbreviations.
-
All components in the container, including solvents and their approximate percentages.
-
The date the first drop of waste was added (accumulation start date).
-
The relevant hazard pictograms (e.g., Harmful/Irritant).
-
Caption: Visual representation of required waste segregation.
Phase 2: Accumulation and Storage
-
Container Selection: Use a container that is compatible with all components of the waste mixture.[7][8] For solid waste, a sealable, high-density polyethylene (HDPE) drum or pail is appropriate. For liquid waste (e.g., solutions in solvents), a borosilicate glass or HDPE bottle is recommended. The container must have a screw-top cap and be in good condition.
-
Secure Storage: Keep the waste container sealed except when adding waste.[7][8] It must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should provide secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Volume Limits: Be aware of regulatory limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons for total waste and 1 quart for acutely toxic waste).[7]
Phase 3: Final Disposal - The Professional Hand-Off
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[8][9] The environmental persistence and toxicological profile of nitroaromatic compounds forbid this.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8] You are responsible for the waste until it is collected by trained personnel.
-
Method of Destruction: The universally accepted and most environmentally sound method for disposing of this type of waste is high-temperature incineration.[5] A licensed chemical incinerator equipped with afterburners and scrubbers ensures the complete thermal destruction of the molecule into simpler, less harmful components like CO₂, H₂O, and N₂, while scrubbing toxic NOx from the effluent gas.[3] Dissolving the material in a combustible solvent may be part of the process undertaken by the waste management company to facilitate incineration.[5]
Caption: Decision workflow for this compound disposal.
Emergency Procedures: Spill and Exposure Management
Protocols are effective only when paired with robust emergency plans.
Small Spill Cleanup (Solid)
-
Control and Alert: Alert personnel in the immediate area. Ensure proper PPE is worn (lab coat, safety goggles, nitrile gloves).
-
Containment: Gently cover the spill with an absorbent material. To prevent the powder from becoming airborne, you can dampen the material with a suitable solvent like acetone.[2]
-
Collection: Carefully sweep the dampened material into a designated waste container.[4][5] Use plastic, not metal, tools to avoid sparks.
-
Decontamination: Wipe the spill area with a cloth dampened with acetone, followed by a soap and water wash.[1][2]
-
Disposal: Seal all contaminated materials (absorbent, cloths, gloves) in a plastic bag, label it as hazardous waste, and place it in the solid waste container for this compound.[1]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]
-
Ingestion: If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention. Do not induce vomiting.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
By adhering to these principles and detailed procedures, we ensure that our innovative work in the laboratory does not come at the cost of safety or environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-3-nitrobenzamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like N-methyl-3-nitrobenzamide demands a procedural approach grounded in a thorough understanding of its potential hazards. While comprehensive toxicological data for this compound is not extensively published, its classification as an aromatic nitro compound necessitates a cautious and robust safety protocol. Aromatic nitro compounds as a class are known for potential toxicity, including systemic effects, and can be irritants.[1]
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. By explaining the causality behind each procedural choice, we aim to build a self-validating system of safety that protects researchers and ensures the integrity of their work.
Hazard Assessment: A Class-Based Approach
Given the limited specific data on this compound, we must infer its potential hazards from structurally similar compounds, such as 3-Nitrobenzamide. The primary hazards associated with this class of chemicals include:
-
Acute Oral Toxicity : Many nitroaromatic compounds are classified as harmful if swallowed.[2][3][4][5]
-
Skin and Eye Irritation : Direct contact can cause skin and serious eye irritation.[4][6]
-
Respiratory Tract Irritation : Inhalation of dusts may cause respiratory irritation.[4][6]
-
Incompatibility : These compounds are often incompatible with strong oxidizing agents and strong bases.[1][7]
This assessment mandates the use of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy to mitigate risks from all potential routes of exposure—inhalation, skin contact, eye contact, and ingestion.[1]
Core PPE Requirements for this compound
All operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The following table summarizes the mandatory PPE.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical safety goggles | Butyl rubber gloves (recommended for nitro compounds)[2][8] or heavy-duty Nitrile gloves for splash protection. | Flame-resistant lab coat | NIOSH-approved N95 dust mask (minimum) within a fume hood or ventilated balance enclosure.[2] |
| Preparing Solutions | Chemical safety goggles and face shield (if splash risk is high) | Butyl rubber gloves | Flame-resistant lab coat or chemical-resistant apron | Not required if performed within a properly functioning chemical fume hood. |
| Running Reaction / Workup | Chemical safety goggles | Butyl rubber gloves | Flame-resistant lab coat | Not required if performed within a properly functioning chemical fume hood. |
| Cleaning & Decontamination | Chemical safety goggles | Butyl rubber gloves | Flame-resistant lab coat | Not required if performed within a properly functioning chemical fume hood. |
Causality of Glove Selection: The choice of butyl rubber gloves is critical. As a class, nitro compounds can degrade common glove materials like standard nitrile. Butyl rubber offers superior resistance to a wide variety of chemicals, including nitro compounds, providing reliable protection during prolonged handling.[8] Always inspect gloves for integrity before use.
Operational Plan: A Step-by-Step Protocol
A disciplined, sequential approach to handling ensures that safety measures are integrated at every stage of the workflow.
Preparation and Engineering Controls
-
Designate the Area: Conduct all work with this compound in a designated area within a certified chemical fume hood.[9]
-
Assemble Materials: Ensure an eyewash station and safety shower are accessible.[4][10] Have spill cleanup materials (e.g., absorbent pads, sand) readily available.
-
PPE Donning: Before entering the designated area, put on all required PPE as specified in the table above.
Handling the Chemical
-
Weighing (Solid): Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2][9] Use anti-static tools to prevent dispersal of the powder. Close the primary container immediately after dispensing.
-
Preparing Solutions: Slowly add the solid this compound to the solvent to avoid splashing.[2] If heating is required, use a well-controlled heating mantle and ensure the setup is secure.
Post-Handling Decontamination
-
Work Area: Thoroughly decontaminate the work surface with an appropriate solvent (e.g., acetone, followed by soap and water) after handling is complete.[7]
-
PPE Removal: Remove gloves using a technique that avoids skin contact with the exterior of the glove. Dispose of them in the designated hazardous waste container.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[4][5]
Spill and Emergency Procedures
Small Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Control Vapors: Ensure the fume hood is functioning correctly.
-
Contain and Absorb: For small solid spills, gently dampen the material with a solvent like acetone to prevent it from becoming airborne.[7]
-
Collect: Carefully transfer the dampened material and any contaminated absorbent paper into a sealed, labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area with acetone followed by a thorough wash with soap and water.[7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing this compound must be treated as hazardous waste. Adherence to federal, state, and local regulations is mandatory.[2]
-
Waste Segregation:
-
Solid Waste: Collect disposable gloves, bench paper, and other contaminated disposable items in a designated, sealed hazardous waste bag or container within the fume hood.[2]
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour any waste down the drain.[2]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[2]
-
Storage and Pickup: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2]
Visual Workflow: Safe Handling and Disposal
The following diagram outlines the critical steps from preparation to final disposal, providing a clear, at-a-glance reference for the entire process.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- BenchChem. (2025). Personal protective equipment for working with nitrovinyl compounds.
- BenchChem. (2025). Personal protective equipment for handling 2-Methyl-3-nitroanisole.
- PubChem. (2025). 3-Nitrobenzamide.
- MilliporeSigma. (2025).
- Fisher Scientific. (2025).
- TCI Chemicals. (n.d.).
- PubChem. (n.d.). This compound.
- DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube.
- Fisher Scientific. (2025).
- NOAA. (n.d.). M-NITROBENZAMIDE. CAMEO Chemicals.
- Cole-Parmer. (n.d.).
- Guidechem. (n.d.). BenzaMide, N,N-diMethyl-3-nitro- (CAS No. 7291-02-3) SDS.
- National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2024).
- Cornell Law School. (n.d.). 40 CFR § 721.875 - Aromatic nitro compound.
- ChemicalBook. (2023).
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. U.S. Department of Labor.
- Occupational Safety and Health Administration. (n.d.).
- Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- Cornell University Environmental Health and Safety. (n.d.). Guidelines for Working with Particularly Hazardous Substances.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
